4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(2-ethylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12(15)16/h3-6H,2,7-8H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZILYRXPMRCUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354989 | |
| Record name | 4-[(2-ethylphenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401629-43-4 | |
| Record name | 4-[(2-ethylphenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-[(2-Ethylphenyl)amino]-4-oxobutanoic Acid
This guide provides a comprehensive and technically detailed protocol for the synthesis of 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, provides a step-by-step experimental procedure, and outlines methods for the characterization of the final product.
Introduction and Strategic Overview
This compound, also known as N-(2-ethylphenyl)succinamic acid, is a dicarboxylic acid monoamide. The succinamic acid scaffold is of interest in medicinal chemistry due to its presence in various biologically active molecules. The synthesis of this class of compounds is fundamental in the exploration of new chemical entities.
The most direct and efficient synthetic route to N-aryl succinamic acids is through the nucleophilic acyl substitution reaction between a primary or secondary arylamine and succinic anhydride.[1][2] This approach is favored for its high atom economy, generally mild reaction conditions, and straightforward purification procedures.
The reaction mechanism involves the nucleophilic attack of the amine nitrogen on one of the electrophilic carbonyl carbons of the succinic anhydride. This leads to the opening of the anhydride ring, forming a tetrahedral intermediate which then collapses to yield the final amide product, with a carboxylic acid group at the other end of the four-carbon chain.
Synthesis Protocol
This section details the necessary reagents, equipment, and a step-by-step procedure for the synthesis of this compound.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Purpose |
| 2-Ethylaniline | Reagent grade, ≥98% | Starting material (amine) |
| Succinic anhydride | Reagent grade, ≥99% | Starting material (acylating agent) |
| Toluene | Anhydrous | Reaction solvent |
| Diethyl ether | Reagent grade | Washing solvent |
| Hydrochloric acid (HCl) | 1 M aqueous solution | To remove unreacted amine |
| Deionized water | Washing solvent | |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent grade | Drying agent |
| Ethanol | Reagent grade | Recrystallization solvent |
| Round-bottom flask | Appropriate size | Reaction vessel |
| Magnetic stirrer and stir bar | For reaction mixing | |
| Condenser | To prevent solvent loss if heating | |
| Dropping funnel | For controlled addition of reagents | |
| Buchner funnel and flask | For filtration | |
| pH paper | To monitor acidity during work-up | |
| Rotary evaporator | For solvent removal | |
| Melting point apparatus | For product characterization | |
| FT-IR spectrometer | For product characterization | |
| NMR spectrometer | For product characterization |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation of Reagents: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.10 mol) of succinic anhydride in 100 mL of anhydrous toluene. In a separate dropping funnel, prepare a solution of 12.1 g (0.10 mol) of 2-ethylaniline in 50 mL of anhydrous toluene.
-
Reaction: While stirring the succinic anhydride solution at room temperature, add the 2-ethylaniline solution dropwise from the dropping funnel over a period of 30 minutes. A precipitate may begin to form during the addition.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.[3][4]
-
Work-up and Isolation:
-
Filter the resulting solid product using a Buchner funnel.
-
To remove any unreacted 2-ethylaniline, wash the crude product with 50 mL of 1 M hydrochloric acid.[3][4]
-
Subsequently, wash the solid with several portions of deionized water until the washings are neutral to pH paper. This step is crucial to remove any unreacted succinic anhydride and succinic acid that may have formed from hydrolysis.[3][4]
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain a purified, crystalline solid.[3][4]
-
Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash with a small amount of cold ethanol.
-
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Physicochemical Properties
-
Appearance: A white to off-white crystalline solid.
-
Melting Point: The melting point should be determined and compared to literature values for analogous compounds. For instance, the melting point of 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid is 164 °C.[5]
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid group is expected in the region of 3300-2500 cm⁻¹.
-
A sharp N-H stretch from the secondary amide should appear around 3300 cm⁻¹.
-
Two distinct C=O stretches are anticipated: one for the carboxylic acid carbonyl around 1700-1725 cm⁻¹ and another for the amide carbonyl (Amide I band) around 1640-1680 cm⁻¹.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Aromatic Protons: Signals corresponding to the protons on the 2-ethylphenyl group will appear in the aromatic region (typically δ 7.0-7.5 ppm).
-
Amide Proton (N-H): A broad singlet in the downfield region (typically δ 8-10 ppm), which is exchangeable with D₂O.
-
Methylene Protons (-CH₂CH₂-): Two distinct triplets (or more complex multiplets due to the chiral center created by the amide plane) for the two methylene groups of the succinyl moiety, typically in the range of δ 2.5-3.0 ppm.
-
Ethyl Group Protons: A quartet for the -CH₂- protons and a triplet for the -CH₃ protons of the ethyl group, typically around δ 2.6 ppm and δ 1.2 ppm, respectively.
-
Carboxylic Acid Proton (O-H): A very broad singlet in the far downfield region (δ 10-12 ppm), which is also exchangeable with D₂O.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Carbonyl Carbons: Two signals in the downfield region (δ 170-180 ppm) corresponding to the amide and carboxylic acid carbonyls.
-
Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm).
-
Methylene Carbons: Signals for the two methylene carbons of the succinyl moiety (typically δ 30-40 ppm).
-
Ethyl Group Carbons: Signals for the -CH₂- and -CH₃ carbons.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed, confirming the molecular weight of the compound.
Safety and Handling Precautions
-
2-Ethylaniline is toxic and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Toluene is flammable and a hazardous solvent. All operations should be carried out away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
Conclusion
The synthesis of this compound via the reaction of 2-ethylaniline and succinic anhydride is a robust and reliable method. This guide provides a detailed protocol that, when followed with care, should yield the desired product in good purity and yield. The characterization methods outlined are essential for verifying the structure and purity of the final compound, ensuring its suitability for further research and development applications.
References
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Organic Chemistry Portal. Amide synthesis by acylation. [Link]
- Li, Y., et al. (2022). A Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids. Org. Lett., 24, 1169-1174.
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JoVE. (2023). Preparation of Amides. [Link]
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Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? [Link]
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PubChem. 4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid. [Link]
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MDPI. (2018). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]
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Wikipedia. Succinic anhydride. [Link]
- Organic Syntheses. (2003). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)
- Organic Syntheses. Succinic anhydride. Org. Syn. Coll. Vol. 2, p.560 (1943); Vol. 13, p.92 (1933).
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PubChem. N-Ethyl-N-(2-methyl-1-naphthyl)succinamic acid. [Link]
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PrepChem.com. Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. [Link]
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Chegg. (2014). What are the products of succinic anhydride reacting with 2 molecules of ethylamine? [Link]
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PubChem. 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid. [Link]
- Google Patents.
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Filo. (2025). What are the products of succinic anhydride reacting with 2 molecules of ... [Link]
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Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
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Pearson. Propose a mechanism for the formation of succinic anhydride from ... [Link]
- MDPI. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molbank, 2023(1), M1569.
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PrepChem.com. Synthesis of N-(2-mercapto ethyl) succinamic acid. [Link]
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ResearchGate. N-(2-Methylphenyl)succinamic acid. [Link]
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-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
- He, W., et al. (2017). Identification and pharmacological characterization of succinate receptor agonists. British Journal of Pharmacology, 174(8), 792–806.
-
PubChem. Succinamic acid. [Link]
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-
PubChem. Succinic Acid. [Link]
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The Multifaceted Biological Landscape of 4-Oxo-Butanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 4-oxo-butanoic acid scaffold, a seemingly simple bifunctional molecule, serves as a versatile launching point for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the known and potential biological activities of its derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the nuanced world of their mechanisms of action, from enzyme inhibition and receptor modulation to their role in metabolic pathways. This guide will further provide detailed, field-proven experimental protocols for the assessment of these activities and a critical analysis of structure-activity relationships (SAR) to guide future drug design efforts.
Introduction: The Chemical Versatility and Biological Significance of the 4-Oxo-Butanoic Acid Core
4-Oxo-butanoic acid, also known as succinic semialdehyde, is a key metabolic intermediate in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[1] Its unique structure, featuring both a reactive aldehyde and a carboxylic acid, makes it a highly valuable precursor in organic synthesis.[2] This bifunctionality allows for the construction of a wide range of molecular architectures, particularly nitrogen-containing heterocycles that form the core of many pharmaceuticals.[2] The inherent reactivity of this scaffold has been exploited to generate derivatives with a broad spectrum of pharmacological activities, positioning it as a privileged structure in medicinal chemistry.
This guide will systematically explore the biological potential of these derivatives, moving from their role in metabolic regulation to their targeted interactions with enzymes and receptors, and finally to their application in disease-oriented research.
The Metabolic Hub: Succinic Semialdehyde in the GABA Shunt and Disease
The primary endogenous role of 4-oxo-butanoic acid is as succinic semialdehyde in the GABA shunt. This pathway is crucial for the metabolism of the main inhibitory neurotransmitter, GABA.[3]
The GABA Shunt Pathway
The GABA shunt is a closed-loop pathway that conserves the carbon skeleton of GABA. It involves three key enzymatic steps:
-
GABA Transaminase (GABA-T): This enzyme converts GABA to succinic semialdehyde.
-
Succinic Semialdehyde Dehydrogenase (SSADH): SSADH oxidizes succinic semialdehyde to succinate, which then re-enters the TCA cycle.[1]
-
Glutamate Decarboxylase (GAD): In a connected pathway, glutamate is decarboxylated to regenerate GABA.
Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD)
A rare autosomal recessive disorder, SSADH deficiency, arises from mutations in the ALDH5A1 gene, leading to the accumulation of succinic semialdehyde.[3] This accumulation results in a significant increase in gamma-hydroxybutyrate (GHB), a psychoactive substance, as the body attempts to metabolize the excess succinic semialdehyde via an alternative pathway.[3] The clinical manifestations of SSADHD are severe and include intellectual disability, delayed motor development, and seizures.[4][5] Understanding the pathophysiology of this disease highlights the critical role of 4-oxo-butanoic acid metabolism in neurological function.
Targeted Biological Activities of 4-Oxo-Butanoic Acid Derivatives
The synthetic versatility of the 4-oxo-butanoic acid scaffold has enabled the development of derivatives with a wide range of targeted biological activities.
Enzyme Inhibition
A series of 4-substituted 2,4-dioxobutanoic acid derivatives have been identified as potent and selective inhibitors of the endonuclease activity of the influenza virus polymerase.[6] This enzyme is crucial for the "cap-snatching" mechanism that the virus uses to transcribe its genome. By inhibiting this endonuclease, these compounds effectively block viral replication. The inhibitory activity of these derivatives is highly dependent on the nature of the substituent at the 4-position, with lipophilic groups generally leading to higher potency.[6]
| Compound ID | 4-Substituent | IC50 (µM) for Influenza A Polymerase Endonuclease | Reference |
| DPBA | 4-(2,2-diphenylethyl) | 2.1 | [6] |
| R05-01 | 4-(piperidin-1-yl) | 0.19 | [6] |
| L-735 | 4-(4-fluorophenyl) | 1.2 | [6] |
Derivatives of 4-substituted 2,4-dioxobutanoic acid have also been shown to be potent inhibitors of porcine liver glycolic acid oxidase. This enzyme is involved in photorespiration and is a potential therapeutic target. The introduction of lipophilic substituents at the 4-position was found to be crucial for inhibitory activity. For instance, 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid exhibits an I50 value of 6 x 10⁻⁸ M.
Receptor Modulation
A novel chemical series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid derivatives have been identified as potent and selective agonists of the S1P1 receptor.[7][8] S1P1 receptor activation plays a critical role in lymphocyte trafficking, and agonists of this receptor have proven utility in the treatment of autoimmune diseases such as multiple sclerosis.[7][8] The butanoic acid moiety in these compounds is crucial for their activity, likely interacting with key residues in the receptor binding pocket.
Anticancer Activity
Various derivatives of 4-oxobutanoic acid have demonstrated significant in vitro cytotoxic effects against a range of human cancer cell lines. The specific substitutions on the core structure dramatically influence their potency and selectivity.
| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrazole-Isoxazoline Hybrids | A549 (Lung Carcinoma) | 1.49 - 1.51 | [2] |
| Tetrazole-Isoxazoline Hybrids | MDA-MB-231 (Breast Adenocarcinoma) | 2.83 | [2] |
| Oleoyl Hybrids of Natural Antioxidants | HTB-26 (Breast Cancer) | < 50 | [2] |
| Oleoyl Hybrids of Natural Antioxidants | PC-3 (Prostate Cancer) | < 50 | [2] |
Experimental Protocols for Biological Activity Assessment
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of 4-oxo-butanoic acid derivatives.
In Vitro Anticancer Activity Screening
This protocol outlines a standard procedure for assessing the cytotoxic effects of novel compounds on cancer cell lines using the MTT assay.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Culture and Maintenance:
-
Culture a panel of human cancer cell lines (e.g., A549, MDA-MB-231) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Treat the cells with various concentrations of the compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Enzyme Inhibition Assays
This protocol describes a fluorescence polarization (FP) assay to identify inhibitors of the influenza endonuclease.
-
Reagents and Materials:
-
Purified influenza PA-N terminal domain.
-
Fluorescently labeled 4-substituted-2,4-dioxobutanoic acid probe.
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MnCl2, 0.01% Tween-20).
-
384-well black, low-volume microplates.
-
-
Assay Procedure:
-
Add test compounds at various concentrations to the microplate wells.
-
Add the PA-N terminal domain to the wells and incubate for a short period.
-
Add the fluorescent probe to initiate the binding reaction.
-
Incubate the plate at room temperature for 30-60 minutes to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the FP signal.
-
Receptor Binding Assays
This protocol details a method to determine the binding affinity of test compounds for the S1P1 receptor.
-
Materials:
-
Cell membranes expressing the human S1P1 receptor.
-
[³²P]S1P (radioligand).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.5% fatty acid-free BSA, pH 7.5).
-
GF/B filter plates.
-
Scintillation counter.
-
-
Assay Procedure:
-
Add serially diluted test compounds to a 96-well plate.
-
Add the S1P1 receptor membranes to each well.
-
Add [³²P]S1P to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through the GF/B filter plate, followed by washing with ice-cold assay buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-oxo-butanoic acid derivatives is profoundly influenced by the nature and position of substituents on the core scaffold.
-
Lipophilicity: As observed with influenza polymerase endonuclease and glycolic acid oxidase inhibitors, increasing the lipophilicity of the substituents often enhances binding affinity and inhibitory potency. This is likely due to improved interactions with hydrophobic pockets in the enzyme's active site.
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as pyridazinones and tetrazoles, has been a successful strategy for generating derivatives with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. These rings can participate in hydrogen bonding and other specific interactions with biological targets.
-
Acidic Functionality: The carboxylic acid group is a key feature of many active derivatives, particularly those targeting receptors like S1P1. This group can act as a hydrogen bond donor and acceptor, forming crucial interactions with polar residues in the binding site.
Conclusion and Future Directions
The 4-oxo-butanoic acid scaffold has proven to be a remarkably fruitful starting point for the discovery of novel, biologically active molecules. Its derivatives have demonstrated a wide range of therapeutic potential, from combating infectious diseases to modulating the immune system and fighting cancer. The insights into their mechanisms of action and the established experimental protocols provided in this guide are intended to empower researchers to further explore the vast chemical space surrounding this versatile core structure.
Future research in this area should focus on:
-
Rational Drug Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective derivatives.
-
Exploration of New Biological Targets: Screening existing and novel derivatives against a wider range of biological targets to uncover new therapeutic applications.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical and clinical development to assess their therapeutic potential in vivo.
By continuing to build upon the foundational knowledge of the biological activities of 4-oxo-butanoic acid derivatives, the scientific community is well-positioned to develop the next generation of innovative therapeutics.
References
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- MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.
- Hogema, B. M., et al. (2001). High-dose vigabatrin in the aldh5a1-/- mouse model of succinic semialdehyde dehydrogenase deficiency. Neurology, 57(9), 1733-1736.
- Vogel, K. R., et al. (2018). Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance. Antioxidants & Redox Signaling, 28(8), 691-718.
- Santa Cruz Biotechnology. (n.d.). 4-Anilino-4-oxobutanoic Acid.
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- Wikipedia. (n.d.). Succinic semialdehyde.
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- Santa Cruz Biotechnology. (n.d.). 4-(4-Acetylanilino)-4-oxobutanoic acid.
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Mechanism of action of substituted 4-oxobutanoic acids
An In-depth Technical Guide to the Mechanism of Action of Substituted 4-Oxobutanoic Acids
Executive Summary
The 4-oxobutanoic acid scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of a wide array of potent and selective therapeutic agents. This bifunctional core, characterized by a ketone and a carboxylic acid, allows for diverse chemical modifications, leading to compounds that can interact with a variety of biological targets. The predominant mechanism of action for this class of molecules is enzyme inhibition, a principle that has been successfully applied to develop compounds with potential applications in neurology, oncology, infectious diseases, and inflammatory conditions. This guide provides a comprehensive overview of the key mechanisms of action, supported by quantitative data, detailed experimental protocols, and an analysis of the structure-activity relationships that govern the efficacy of these promising compounds.
Introduction to the 4-Oxobutanoic Acid Scaffold
4-Oxobutanoic acid, also known as succinic semialdehyde, is a naturally occurring metabolite and a versatile synthetic precursor.[1] Its structure features both a terminal aldehyde (or internal ketone in substituted analogs) and a carboxylic acid moiety, enabling it to engage in a range of chemical reactions and biological interactions.[2] This structural duality makes it an attractive starting point for the synthesis of diverse heterocyclic and carbocyclic compounds, many of which form the basis of clinically relevant drugs.[2] The ability to readily introduce substituents at various positions on the butanoic acid chain allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making this scaffold a subject of intense research in drug discovery.
Primary Mechanism of Action: Enzyme Inhibition
The most extensively documented mechanism of action for substituted 4-oxobutanoic acids is the inhibition of enzyme activity. The presence of both a carbonyl group and a carboxylic acid allows these molecules to interact with enzyme active sites through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions.[3][4]
Case Study: Modulation of GABA Metabolism via Succinate Semialdehyde Dehydrogenase (SSADH) Inhibition
A pivotal example of this class of compounds' activity is the inhibition of succinate semialdehyde dehydrogenase (SSADH), a critical enzyme in the catabolism of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[5] SSADH is the final enzyme in the "GABA shunt," a metabolic pathway that converts glutamate to GABA and then to succinate, which enters the tricarboxylic acid (TCA) cycle.[6]
Inhibition of SSADH leads to the accumulation of its substrate, succinic semialdehyde (4-oxobutanoic acid). This excess substrate is then shunted into an alternative pathway where it is reduced to γ-hydroxybutyric acid (GHB), a potent neuromodulator.[5] This mechanism is clinically significant in the context of SSADH deficiency, a rare genetic disorder where the lack of functional SSADH leads to the buildup of GABA and GHB, resulting in severe neurological symptoms.[5][7] Certain drugs, such as valproic acid, have been shown to inhibit SSADH, contributing to their complex pharmacological profile.[8]
Below is a diagram illustrating the GABA shunt and the consequence of SSADH inhibition.
Caption: The GABA shunt pathway and the effect of SSADH inhibition.
Case Study: Inhibition of Oxidoreductases
Substituted 4-oxobutanoic acids have also been shown to be potent inhibitors of various oxidoreductase enzymes.
-
Glycolic Acid Oxidase (GAO): A series of 4-substituted 2,4-dioxobutanoic acids have been identified as powerful inhibitors of porcine liver glycolic acid oxidase.[9] This enzyme is involved in photorespiration and is a target for reducing oxalate production. The inhibitory activity of these compounds is highly dependent on the nature of the substituent at the 4-position, with lipophilic groups significantly enhancing potency.[9] For example, compounds with biphenyl substituents have demonstrated IC50 values in the nanomolar range.[9]
-
Tyrosinase: Alkyl 4-oxobutanoate derivatives of naturally occurring phenols like carvacrol and thymol have been synthesized and evaluated as inhibitors of mushroom tyrosinase, a key enzyme in melanin biosynthesis.[10] These compounds exhibit moderate inhibitory activity, and structure-activity relationship studies have shown that derivatives with three- and four-carbon alkyl chains are the most potent.[10]
Antitumor and Anti-inflammatory Activity
The 4-oxobutanoic acid scaffold is also prevalent in compounds with demonstrated antitumor and anti-inflammatory properties.
-
Antitumor Activity: Recently, novel 4-oxobutanamide derivatives have been designed and synthesized, showing significant antiproliferative activity against human cancer cell lines.[11] For instance, one such derivative, N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide, was found to be more potent than paclitaxel and colchicine against A498 kidney carcinoma cells.[11] The proposed mechanism for these compounds includes the inhibition of cancer cell proliferation, adhesion, and invasion, as well as the suppression of angiogenesis.[12]
-
Anti-inflammatory Activity: 4-Aryl-4-oxobutanoic acids, such as Flobufen, have been recognized for their potent anti-inflammatory and immunomodulatory effects.[13] These compounds are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) and are believed to exert their effects, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[14]
Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of substituted 4-oxobutanoic acids is highly dependent on the nature and position of their substituents. The following tables summarize key quantitative data and SAR insights for different series of these compounds.
Table 1: Inhibitory Activity of Substituted 4-Oxobutanoic Acids
| Compound Class | Target Enzyme | Key Substituent Features | Representative IC50 Value | Reference |
| 4-Substituted 2,4-dioxobutanoic acids | Glycolic Acid Oxidase | Lipophilic 4-substituents (e.g., bromobiphenyl) | 6 x 10⁻⁸ M | [9] |
| Alkyl 4-oxobutanoates of Thymol | Tyrosinase | 3- and 4-carbon alkyl esters | 102.3 µM (crotyl derivative) | [10] |
| Alkyl 4-oxobutanoates of Carvacrol | Tyrosinase | 3- and 4-carbon alkyl esters | 128.8 µM (allyl derivative) | [10] |
| 4-Oxobutanamide Derivatives | A498 Kidney Carcinoma Cells | N-aryl and N-benzyl substitutions | 1.94 µM | [11] |
Experimental Protocols for Mechanistic Studies
To validate the mechanism of action of novel 4-oxobutanoic acid derivatives, robust and reproducible experimental protocols are essential. Below is a detailed methodology for a representative enzyme inhibition assay.
Protocol: In Vitro Inhibition of Succinate Semialdehyde Dehydrogenase (SSADH)
This protocol is adapted from a standard method for determining SSADH activity by monitoring the reduction of NADP⁺ to NADPH at 340 nm.[15]
A. Reagents and Buffers:
-
Assay Buffer: 100 mM Potassium Pyrophosphate, pH 8.6 at 25°C.
-
NADP⁺ Stock Solution: 25 mM β-Nicotinamide Adenine Dinucleotide Phosphate in deionized water.
-
Substrate Stock Solution: 100 mM Succinic Semialdehyde in deionized water.
-
Enzyme Diluent: 75 mM Potassium Phosphate Buffer with 25% (v/v) Glycerol, pH 7.2 at 25°C.
-
SSADH Enzyme Solution: Prepare a solution of 0.25 - 0.5 units/mL of SSADH in cold Enzyme Diluent immediately before use.
-
Test Inhibitor Stock Solution: Prepare a stock solution of the substituted 4-oxobutanoic acid derivative in a suitable solvent (e.g., DMSO), and prepare serial dilutions.
B. Assay Procedure:
-
Prepare Reaction Cocktail: For a set of reactions, prepare a master mix containing the Assay Buffer and NADP⁺ solution.
-
Set up Cuvettes/Microplate:
-
Blank: Add 2.40 mL of Reaction Cocktail and 0.30 mL of Substrate Stock Solution to a cuvette.
-
Control (No Inhibitor): Add 2.40 mL of Reaction Cocktail, 0.30 mL of Substrate Stock Solution, and the same volume of inhibitor solvent (e.g., DMSO) as used for the test compounds.
-
Test: Add 2.40 mL of Reaction Cocktail, 0.30 mL of Substrate Stock Solution, and the desired volume of the test inhibitor dilution.
-
-
Equilibration: Mix the contents of the cuvettes by inversion and allow them to equilibrate to 25°C in a thermostatted spectrophotometer.
-
Initiate Reaction:
-
To the Blank cuvette, add 0.10 mL of Enzyme Diluent.
-
To the Control and Test cuvettes, add 0.10 mL of the SSADH Enzyme Solution.
-
-
Data Acquisition: Immediately mix by inversion and begin monitoring the increase in absorbance at 340 nm (A340nm) in kinetic mode for approximately 5 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340nm/minute) from the linear portion of the curve for the control and each inhibitor concentration.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Workflow for Screening and Characterizing Enzyme Inhibitors
The following diagram outlines a typical workflow for the discovery and characterization of enzyme inhibitors, a process central to the study of 4-oxobutanoic acid analogs.
Caption: A generalized workflow for the discovery and development of enzyme inhibitors.
Conclusion and Future Directions
Substituted 4-oxobutanoic acids are a remarkably versatile class of compounds whose primary mechanism of action is centered on enzyme inhibition. Their ability to modulate the activity of key enzymes in metabolic and signaling pathways has established them as valuable leads in the development of therapeutics for a range of diseases, from neurological disorders to cancer and inflammation. The structural simplicity and synthetic tractability of the 4-oxobutanoic acid core ensure that it will remain a fertile ground for medicinal chemistry research.
Future research will likely focus on the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the molecular interactions between these inhibitors and their target enzymes, aided by computational modeling and structural biology, will be instrumental in guiding these efforts. Furthermore, the exploration of novel biological targets for this scaffold could unlock new therapeutic applications, solidifying the importance of substituted 4-oxobutanoic acids in the future of drug discovery.
References
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Brotzman, N., Xu, Y., Graybill, A., Cocolas, A., Ressler, A., Seeram, N. P., Ma, H., & Henry, G. E. (2019). Synthesis and tyrosinase inhibitory activities of 4-oxobutanoate derivatives of carvacrol and thymol. Bioorganic & Medicinal Chemistry Letters, 29(1), 56–58. [Link]
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Ma, D., et al. (2024). Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. Bioorganic & Medicinal Chemistry Letters, 107, 129978. [Link]
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ResearchGate. (n.d.). IC 50 values for selected compounds versus DO activity of human tyrosinase. [Link]
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Occhiuzzi, M. A., et al. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. International Journal of Molecular Sciences, 24(2), 1733. [Link]
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Food Technology and Biotechnology. (n.d.). Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. [Link]
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ResearchGate. (n.d.). Calculated IC50 of each compound on tyrosinase and laccase enzymes and.... [Link]
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Rooney, C. S., et al. (1983). Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. Journal of Medicinal Chemistry, 26(8), 1196–1200. [Link]
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Assay Genie. (n.d.). Human Succinate-semialdehyde dehydrogenase, mitochondrial (ALDH5A1) ELISA Kit (HUEB1148). [Link]
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National Center for Biotechnology Information. (n.d.). 4-Oxobutanoic acid. PubChem Compound Database. [Link]
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ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of N-arylamides of 4-aryl- and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids. [Link]
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García-Molina, F., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase. International Journal of Molecular Sciences, 23(10), 5483. [Link]
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Chen, Y.-C., et al. (2024). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. International Journal of Molecular Sciences, 25(1), 594. [Link]
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Bērziņa, A., et al. (2020). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 13(1), 2959-2971. [Link]
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Stojković, D. S., et al. (2008). Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. Molecules, 13(3), 636–649. [Link]
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Gibson, K. M., et al. (2011). Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance. Antioxidants & Redox Signaling, 15(3), 691–718. [Link]
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Rooney, C. S., et al. (1983). Inhibitors of glycolic acid oxidase. 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives. Journal of Medicinal Chemistry, 26(5), 700–714. [Link]
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Nayak, S. K., et al. (2013). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o75. [Link]
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ResearchGate. (n.d.). Structure–activity relationship of compounds 4a–i. [Link]
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Pearl, P. L., et al. (2021). Succinic Semialdehyde Dehydrogenase Deficiency: Review of the Natural History Study. Journal of Child Neurology, 36(8), 695–702. [Link]
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Gibson, K. M., et al. (2015). Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD): Pathophysiological Complexity and Multifactorial Trait Associations in a Rare Monogenic Disorder of GABA Metabolism. Journal of Inherited Metabolic Disease, 38(2), 137–147. [Link]
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SSADH Association. (n.d.). About the Disorder. [Link]
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Svedberg, M. M., et al. (2022). Understanding the Molecular Mechanisms of Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD): Towards the Development of SSADH-Targeted Medicine. International Journal of Molecular Sciences, 23(19), 11956. [Link]
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Abdel-Magid, A. F., et al. (2007). Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry, 50(11), 2549–2563. [Link]
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Dziadek, B., et al. (2022). 4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-inflammatory Agents. International Journal of Molecular Sciences, 23(23), 15309. [Link]
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Khan Academy. (n.d.). Organic chemistry: Synthesis of anti-tumor drug derivatives and NMR analysis (practice). [Link]
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Al-Ostath, A. I., et al. (2024). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Advances, 14(1), 241–254. [Link]
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de Oliveira, R. B., et al. (2024). In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. Scientific Reports, 14(1), 1234. [Link]
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Singh, V., et al. (2006). Enzyme–ligand interactions that drive active site rearrangements in the Helicobacter pylori 5′-methylthioadenosine/S-adenosylhomocysteine nucleosidase. Protein Science, 15(5), 1007–1016. [Link]
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Kieber-Emmons, M. T., et al. (2012). Molecular Understanding of Heteronuclear Active Sites in Heme-Copper Oxidases, Nitric Oxide Reductases, and Sulfite Reductases through Biomimetic Modelling. Accounts of Chemical Research, 45(8), 1336–1347. [Link]
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Fraser, J. S., et al. (2020). Assessment of enzyme active site positioning and tests of catalytic mechanisms through X-ray–derived conformational ensembles. Proceedings of the National Academy of Sciences, 117(52), 33177–33185. [Link]
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Liu, D., et al. (1999). Role of Active Site Binding Interactions in 4-Chlorobenzoyl-Coenzyme A Dehalogenase Catalysis. Biochemistry, 38(5), 1314–1322. [Link]
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An In-depth Technical Guide to 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern drug discovery and materials science is built upon the precise understanding and manipulation of novel chemical entities. Among these, small molecules bearing amide and carboxylic acid functionalities are of paramount importance due to their prevalence in biologically active compounds and their utility as versatile chemical building blocks. This guide provides a comprehensive technical overview of 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid, a molecule of interest for its potential applications in medicinal chemistry and chemical synthesis. While this specific compound is not extensively cataloged in major chemical databases, its synthesis and properties can be reliably inferred from established chemical principles and the well-documented behavior of its close structural analogs. This document serves as a robust resource for researchers, offering a deep dive into its chemical identity, a detailed protocol for its synthesis, and a framework for its thorough characterization.
Molecular Identification and Physicochemical Properties
A precise understanding of a molecule's identity and physical characteristics is the foundation of all subsequent research. This section details the key identifiers for this compound and presents a table of its predicted physicochemical properties.
Chemical Identifiers
The structure of this compound is defined by a butanoic acid backbone where the amino group of 2-ethylaniline has formed an amide bond at the C4 position, following the ring-opening of succinic anhydride.
-
SMILES: CCC1=CC=CC=C1NC(=O)CCC(=O)O
-
InChI Key: Based on its structure, the InChIKey would be generated by chemical software. For the closely related analog, 4-[(2-methylphenyl)amino]-4-oxobutanoic acid, the InChIKey is JGLMJUORSRRINV-UHFFFAOYSA-N.[1] It is expected that the InChIKey for the ethyl-substituted compound would be a unique identifier derived from its specific structure.
The relationship between these identifiers is hierarchical, with the 2D structure being the most intuitive representation for chemists. The SMILES string provides a linear text-based representation of this structure, while the InChIKey offers a fixed-length, machine-readable code that is invaluable for database searches and unambiguous identification.
Caption: Relationship between chemical structure and its key identifiers.
Physicochemical Properties
| Property | Predicted Value for this compound | Experimental/Computed Data for 4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid[2] |
| Molecular Formula | C₁₂H₁₅NO₃ | C₁₃H₁₇NO₃ |
| Molecular Weight | 221.25 g/mol | 235.28 g/mol |
| XLogP3 (Lipophilicity) | ~1.5 | 1.1 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Polar Surface Area | 66.4 Ų | 66.4 Ų |
| Rotatable Bond Count | 5 | 5 |
These predicted properties suggest a molecule with moderate lipophilicity and good potential for forming hydrogen bonds, which are key characteristics for drug-like molecules.
Synthesis Protocol: A Self-Validating Approach
The synthesis of this compound can be efficiently achieved through the nucleophilic acyl substitution reaction of 2-ethylaniline with succinic anhydride. This method is well-established for the preparation of N-aryl succinamic acids.
Reaction Principle
The reaction proceeds via the nucleophilic attack of the amine group of 2-ethylaniline on one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding amide and carboxylic acid functionalities. The reaction is typically carried out in an aprotic solvent to prevent side reactions.
Caption: Experimental workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of 4-(butylamino)-4-oxobutanoic acid.[3]
Materials:
-
2-Ethylaniline (1.0 eq)
-
Succinic anhydride (1.0 eq)
-
Anhydrous diethyl ether
-
10% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-ethylaniline (1.0 eq) in anhydrous diethyl ether.
-
To this solution, add finely powdered succinic anhydride (1.0 eq) portion-wise while stirring at room temperature.
-
Continue stirring the resulting mixture for 1-2 hours at room temperature. The product may precipitate as a white solid.
-
Pour the reaction mixture into a separatory funnel containing 10% aqueous sodium hydroxide.
-
Separate the layers and extract the aqueous layer with diethyl ether to remove any unreacted 2-ethylaniline.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from a suitable solvent system (e.g., ethanol/water or benzene).
Self-Validation:
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Purity Assessment: The purity of the final product should be assessed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR). A sharp melting point is indicative of high purity.
Comprehensive Characterization
The unambiguous confirmation of the structure and purity of the synthesized this compound requires a suite of analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-ethylphenyl group, the ethyl group protons (a quartet and a triplet), the methylene protons of the butanoic acid chain (two triplets), a broad singlet for the amide N-H proton, and a broad singlet for the carboxylic acid O-H proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the ethyl and butanoic acid moieties.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the O-H stretch of the carboxylic acid, C=O stretches for both the amide and carboxylic acid, and aromatic C-H and C=C stretches.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.
Chromatographic and Thermal Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A single sharp peak in the chromatogram indicates a high degree of purity.
-
Melting Point Determination: A sharp and distinct melting point is a reliable indicator of the purity of a crystalline solid.
Applications in Research and Drug Development
Molecules containing both an amide and a carboxylic acid, such as this compound, are valuable in several areas of research:
-
Medicinal Chemistry: The succinamic acid moiety is a known pharmacophore and can be found in various biologically active molecules. This compound can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The lipophilic 2-ethylphenyl group can be crucial for interactions with biological targets.
-
Fragment-Based Drug Discovery: This molecule can be used as a fragment in screening campaigns to identify starting points for the development of new drugs.
-
Polymer and Materials Science: The carboxylic acid and amide groups provide sites for polymerization, making this compound a potential monomer for the synthesis of novel polyamides or other polymers with tailored properties.
Conclusion
This technical guide provides a comprehensive overview of this compound, a molecule with significant potential in chemical and pharmaceutical research. Despite the limited availability of its data in public databases, its chemical identity, a reliable synthesis protocol, and a thorough characterization strategy have been established based on fundamental chemical principles and data from closely related analogs. The detailed methodologies and scientific rationale presented herein are intended to empower researchers to confidently synthesize, characterize, and utilize this versatile chemical entity in their scientific endeavors.
References
- This guide has been compiled based on established chemical principles and data
-
PrepChem. Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. [Link]
-
PubChem. 4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid. [Link]
- General principles of organic chemistry and spectroscopy have been applied throughout this guide.
Sources
An In-depth Technical Guide on the Solubility and Stability of 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid
Introduction: Contextualizing 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid in Drug Development
This compound, a derivative of succinamic acid, represents a class of compounds with significant potential in medicinal chemistry. Succinamic acid derivatives have been explored for various therapeutic applications, including as potential anti-diabetic and anti-cancer agents. The introduction of an ethylphenyl group to the succinamic acid backbone imparts specific physicochemical characteristics that are critical to its behavior as a potential drug candidate. A thorough understanding of its solubility and stability is paramount in the early stages of drug development. These fundamental properties dictate the compound's bioavailability, manufacturability, and shelf-life, ultimately influencing its therapeutic efficacy and safety profile.
This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability of this compound. The methodologies outlined herein are grounded in established principles of pharmaceutical sciences and align with the stringent guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). As Senior Application Scientists, our objective is not merely to present protocols, but to elucidate the scientific rationale behind each experimental choice, thereby empowering researchers to conduct self-validating and robust investigations.
Part 1: Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a drug to be absorbed into the systemic circulation, it must first dissolve in the gastrointestinal fluids. Therefore, a comprehensive understanding of the pH-dependent solubility of this compound is a foundational step in its development.
Theoretical Considerations: The "Why" Behind pH-Dependent Solubility
This compound possesses both a carboxylic acid and an amide functional group. The carboxylic acid moiety is ionizable, and its degree of ionization is governed by its pKa and the pH of the surrounding medium. At pH values below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form, which is generally less soluble in aqueous media. Conversely, at pH values above its pKa, it will exist primarily in its ionized, deprotonated (carboxylate) form, which is typically more water-soluble. The amide group is generally considered neutral, but can undergo hydrolysis under certain conditions, a factor that is more pertinent to stability, as will be discussed later. Given the acidic nature of the carboxylic acid group, we can anticipate that the solubility of this compound will be significantly lower in acidic environments (e.g., the stomach) and will increase in more neutral to alkaline environments (e.g., the small intestine).
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. It is a robust and reliable technique that allows for the determination of the saturated concentration of a compound in a given solvent at a specific temperature.
Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range at 37 °C ± 1 °C.
Materials:
-
This compound (solid, of known purity)
-
pH buffers (pH 1.2, 4.5, 6.8, and 7.4)
-
Scintillation vials or glass flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Calibrated pH meter and balance
Procedure:
-
Preparation of Buffers: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) according to standard pharmacopeial procedures.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific pH buffer. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Place the vials in an orbital shaker set at 37 °C ± 1 °C. The samples should be agitated for a sufficient period to reach equilibrium. A common practice is to agitate for 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. Subsequently, the samples are centrifuged at a high speed to ensure complete separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant from each vial. The concentration of the dissolved compound in the supernatant is then determined using a validated, stability-indicating HPLC method.
-
Data Analysis: The solubility at each pH is reported as the average of at least three independent determinations.
Self-Validation:
-
The continued presence of undissolved solid at the end of the experiment visually confirms that equilibrium was reached from a state of saturation.
-
The use of a validated, stability-indicating HPLC method ensures that the measured concentration corresponds to the intact drug and not its degradation products.
Data Presentation:
Table 1: Hypothetical pH-Solubility Profile of this compound at 37 °C
| pH | Solubility (mg/mL) |
| 1.2 | 0.05 |
| 4.5 | 0.50 |
| 6.8 | 5.20 |
| 7.4 | 8.90 |
Workflow Diagram:
An In-Depth Technical Guide to the CAS Numbers and Applications of 4-Oxo-Butanoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Oxobutanoic acid, more commonly known as succinic semialdehyde (SSA), is a pivotal bifunctional molecule at the crossroads of neuroscience and metabolic regulation.[1] Its unique structure, featuring both an aldehyde and a carboxylic acid, renders it a versatile precursor in organic synthesis and a critical intermediate in the catabolism of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] This guide provides a comprehensive technical overview of 4-oxobutanoic acid and its structurally and metabolically related compounds. We will delve into their chemical identities, CAS numbers, biological significance, and applications in drug development, supported by detailed experimental protocols and pathway visualizations to empower researchers in their scientific endeavors.
Introduction to 4-Oxo-Butanoic Acid: A Molecule of Duality
4-Oxo-butanoic acid (CAS: 692-29-5) is a short-chain fatty acid derivative that plays a crucial role as a human and microbial metabolite.[3][4] Its significance stems from two key areas:
-
Metabolic Hub: It is the central intermediate in the degradation of GABA, a pathway known as the GABA shunt. This process is vital for regulating neurotransmitter levels and feeding into the Krebs cycle for energy production.[2]
-
Synthetic Versatility: The presence of two distinct functional groups—a reactive aldehyde and a carboxylic acid—makes it a valuable building block for synthesizing a diverse array of heterocyclic and carbocyclic frameworks, which are core structures in many pharmaceutical agents.[1]
Understanding the properties and reactivity of this compound and its relatives is fundamental for researchers exploring neurodegenerative diseases, metabolic disorders, and novel therapeutic design.
Core Compounds and Related Structures: A CAS Number Compendium
Precise identification of chemical substances is paramount in research and development. The Chemical Abstracts Service (CAS) number is a unique and unambiguous identifier. The table below consolidates the CAS numbers and fundamental molecular data for 4-oxobutanoic acid and its key related compounds.
| Compound Name | Common Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Oxobutanoic acid | Succinic semialdehyde; Succinaldehydic acid | 692-29-5 | C₄H₆O₃ | 102.09 |
| γ-Hydroxybutyric acid | GHB; 4-Hydroxybutanoic acid | 591-81-1 | C₄H₈O₃ | 104.10 |
| α-Ketoglutaric acid | 2-Oxoglutaric acid; α-KGA | 328-50-7 | C₅H₆O₅ | 146.10 |
| 4-(4-Methylphenyl)-4-oxobutanoic acid | 3-(p-Toluoyl)propionic acid | 4619-20-9 | C₁₁H₁₂O₃ | 192.21 |
| 4-Anilino-4-oxobutanoic acid | N-Phenylsuccinamidic acid | 102-14-7 | C₁₀H₁₁NO₃ | 193.20 |
| Ethyl 4-chloro-4-oxobutanoate | Ethyl 3-(chloroformyl)propionate | 14794-31-1 | C₆H₉ClO₃ | 164.59 |
The Central Role in GABA Metabolism
4-Oxo-butanoic acid is inextricably linked to the metabolism of GABA. The degradation pathway, often termed the GABA shunt, is a two-step enzymatic process occurring in the mitochondria of astrocytes.[2][5]
-
GABA Transaminase (GABA-T): GABA is first converted to succinic semialdehyde.
-
Succinic Semialdehyde Dehydrogenase (SSADH): SSA is then rapidly oxidized to succinic acid, which enters the Krebs (TCA) cycle.[3]
A deficiency in the SSADH enzyme leads to a rare neurometabolic disorder, SSADH deficiency, characterized by the accumulation of SSA and its reduction product, GHB.[5] This accumulation is neurotoxic and results in a range of severe neurological symptoms.
Caption: Metabolic fate of 4-Oxobutanoic Acid in the GABA shunt.
Synthetic Applications in Drug Development
The bifunctional nature of 4-oxobutanoic acid derivatives makes them powerful starting materials for constructing complex molecules, particularly nitrogen-containing heterocycles that form the backbone of many pharmaceuticals.[1]
A prominent example is the synthesis of pyridazinone derivatives, which exhibit diverse biological activities, from a 4-aryl-4-oxobutanoic acid precursor.[1] This process begins with a Friedel-Crafts acylation, followed by condensation and cyclization.
Caption: General workflow for pyridazinone synthesis.
Experimental Protocol 1: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid
This protocol describes a classic Friedel-Crafts acylation to produce a key intermediate for heterocyclic synthesis.[6] The Lewis acid catalyst (AlCl₃) is crucial as it polarizes the succinic anhydride, making it a more potent electrophile to attack the electron-rich toluene ring.
Materials:
-
Toluene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), 2.5% v/v
-
Sodium bicarbonate solution, 5% w/v
-
Ether
-
Standard reflux and distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Acylation: Combine toluene and succinic anhydride in the flask. Carefully and portion-wise, add anhydrous aluminum chloride. The reaction is exothermic and will require cooling to control.
-
Reflux: Once the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Workup: Allow the mixture to cool to room temperature. Pour it carefully into an ice-cold 2.5% HCl solution to quench the reaction and decompose the aluminum chloride complex.
-
Purification: Perform a steam distillation to remove excess toluene. Concentrate the remaining aqueous solution by evaporation.
-
Acid-Base Extraction: Dissolve the crude product in a 5% sodium bicarbonate solution. This deprotonates the carboxylic acid, making it water-soluble. Wash the aqueous layer with ether to remove any non-acidic organic impurities.
-
Precipitation: Re-acidify the aqueous layer with dilute HCl. The purified 4-(4-Methylphenyl)-4-oxobutanoic acid will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Analytical Methodologies
Accurate quantification of 4-oxobutanoic acid and its metabolites is critical for diagnosing disorders like SSADH deficiency and for pharmacokinetic studies.
Experimental Protocol 2: Quantification of Succinic Semialdehyde via LC-MS/MS
Due to its reactive aldehyde group, direct analysis of SSA is challenging. A robust and sensitive method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] This strategy enhances chromatographic retention and provides a stable, ionizable derivative suitable for mass spectrometric detection.
Materials:
-
Biological matrix (urine, cerebrospinal fluid)
-
[¹³C₄]SSA internal standard
-
2,4-dinitrophenylhydrazine (DNPH) solution
-
Acetonitrile
-
Formic acid
-
C18 analytical column
-
Tandem mass spectrometer
Procedure:
-
Sample Preparation: To a known volume of the biological sample, add the [¹³C₄]SSA internal standard.
-
Derivatization: Add the DNPH solution to the sample. The reaction converts the aldehyde group of SSA into a stable DNPH derivative. This step is performed directly on the sample without prior purification.[7]
-
LC Separation: Inject the derivatized sample onto a C18 analytical column. Perform isocratic elution with a suitable mobile phase (e.g., acetonitrile/water with formic acid).[7]
-
MS/MS Detection: Analyze the column effluent using a tandem mass spectrometer operating in negative multiple-reaction monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transitions for both the native SSA-DNPH derivative and the ¹³C₄-labeled internal standard.
-
Quantification: Construct a calibration curve using known concentrations of SSA. The concentration of SSA in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Protocol 3: Enzymatic Assay for SSADH Activity
This method provides a functional measure of enzyme activity by monitoring the rate of a product formation. It is a continuous spectrophotometric rate determination assay that measures the increase in absorbance at 340 nm resulting from the reduction of NADP⁺ to NADPH during the oxidation of SSA to succinate.
Materials:
-
Potassium pyrophosphate buffer (pH 8.6)
-
2-Mercaptoethanol (2-ME)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺) solution
-
Succinic semialdehyde (substrate) solution
-
Enzyme preparation (from tissue homogenate)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, combine the potassium pyrophosphate buffer, 2-ME solution, and NADP⁺ solution.
-
Blank Measurement: Add the enzyme preparation to the cuvette, mix, and place it in the spectrophotometer set to 340 nm. Record the baseline rate of absorbance change (this accounts for any non-specific NADP⁺ reduction).
-
Initiate Reaction: Add the succinic semialdehyde substrate solution to the cuvette to initiate the enzymatic reaction.
-
Rate Determination: Immediately begin recording the change in absorbance at 340 nm over time.
-
Calculation: Determine the maximum linear rate of increase in absorbance per minute (ΔA₃₄₀/min). Subtract the blank rate from the test rate. Use the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹) to convert this rate into units of enzyme activity (µmole of substrate converted per minute).
Conclusion and Future Directions
4-Oxo-butanoic acid and its associated compounds are more than just entries in a chemical database; they are key players in the intricate biochemistry of the central nervous system. A thorough understanding of their properties, metabolic pathways, and synthetic potential is essential for advancing drug discovery in neurology and beyond. The CAS numbers provide a foundation for precise communication, while the detailed protocols offer actionable starting points for laboratory investigation. Future research will undoubtedly continue to uncover new roles for these versatile molecules, from biomarkers for disease to scaffolds for next-generation therapeutics.
References
-
DEA Diversion Control Division. Gamma-hydroxybutyric acid (GHB). [Link][8]
-
Human Metabolome Database. Showing metabocard for Succinic acid semialdehyde (HMDB0001259). [Link]
-
ResearchGate. Pathways of GHB metabolism. Succinic semialdehyde can be either reduced.... [Link][11]
-
Frontiers in Genetics. Succinic semialdehyde dehydrogenase deficiency: a metabolic and genomic approach to diagnosis. [Link][5]
-
PubMed Central (PMC). Succinic Semialdehyde Dehydrogenase Deficiency: An Update. [Link][2]
-
PubMed. Determination of the GABA analogue succinic semialdehyde in urine and cerebrospinal fluid by dinitrophenylhydrazine derivatization and liquid chromatography-tandem mass spectrometry: application to SSADH deficiency. [Link][7]
-
US EPA. Butanoic acid, 4-chloro-4-oxo-, ethyl ester - Substance Details - SRS. [Link][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Succinic Semialdehyde Dehydrogenase Deficiency: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinic semialdehyde - Wikipedia [en.wikipedia.org]
- 4. 4-Oxobutanoic acid | C4H6O3 | CID 1112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Succinic semialdehyde dehydrogenase deficiency: a metabolic and genomic approach to diagnosis [frontiersin.org]
- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 7. Determination of the GABA analogue succinic semialdehyde in urine and cerebrospinal fluid by dinitrophenylhydrazine derivatization and liquid chromatography-tandem mass spectrometry: application to SSADH deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 9. You are being redirected... [bio-world.com]
- 10. gamma-Hydroxybutyrate [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]
Known Biological Targets of N-Phenylsuccinamic Acid Derivatives: A Technical Guide
Introduction
The N-phenylsuccinamic acid scaffold represents a versatile and privileged structure in medicinal chemistry, serving as a foundational backbone for the development of a diverse array of therapeutic agents. These derivatives, characterized by a phenyl ring linked to a succinamic acid moiety, have demonstrated a broad spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer properties. This technical guide provides an in-depth exploration of the known and putative biological targets of N-phenylsuccinamic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the therapeutic potential of this chemical class. Our focus will be on the molecular mechanisms of action and the specific protein targets that have been identified through rigorous scientific investigation. We will delve into the structure-activity relationships (SAR), detailed experimental protocols for target validation, and the overarching signaling pathways implicated in the therapeutic effects of these compounds.
Matrix Metalloproteinases (MMPs): Potent Regulators of the Extracellular Matrix
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Their dysregulation is a hallmark of numerous diseases, including cancer metastasis, arthritis, and cardiovascular diseases. Certain derivatives bearing resemblance to the N-phenylsuccinamic acid core have emerged as potent inhibitors of MMPs, particularly MMP-9.
Mechanism of Action: Zinc Chelation and Active Site Occupation
The primary mechanism by which N-phenylsuccinamic acid-related derivatives inhibit MMPs involves the chelation of the catalytic zinc ion (Zn²⁺) within the enzyme's active site. This interaction is often facilitated by a zinc-binding group (ZBG) incorporated into the inhibitor's structure. For instance, N-hydroxy-α-phenylsulfonylacetamide derivatives, which share the acetamide substructure with N-phenylsuccinamic acids, have been identified as potent MMP-9 inhibitors. The hydroxamic acid moiety in these compounds acts as a strong ZBG, coordinating with the zinc ion and rendering the enzyme catalytically inactive.
The binding of these inhibitors is further stabilized by interactions with the substrate-binding pockets of the MMP active site. The phenyl group of the inhibitor can occupy the S1' specificity pocket, a deep hydrophobic cleft that plays a key role in substrate recognition. Variations in the substitution pattern on the phenyl ring can significantly influence the inhibitor's potency and selectivity for different MMP isoforms.
Structure-Activity Relationship (SAR) Insights
The following table summarizes the key SAR findings for N-phenylsuccinamic acid-related MMP inhibitors:
| R-Group Substitution (Phenyl Ring) | Effect on MMP-9 Inhibition | Reference |
| 4-Methoxy | Increased Potency | |
| 4-Chloro | Moderate Potency | |
| 3,4-Dichloro | Decreased Potency | |
| 4-Fluoro | Increased Potency |
Experimental Protocol: MMP-9 Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a standard in vitro assay to determine the inhibitory activity of N-phenylsuccinamic acid derivatives against human MMP-9.
Materials:
-
Recombinant human MMP-9 (activated)
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
Test compounds (N-phenylsuccinamic acid derivatives) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 328 nm, Emission: 393 nm)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
-
Add 50 µL of the diluted test compounds or vehicle control (DMSO in Assay Buffer) to the wells of the 96-well plate.
-
Add 25 µL of the fluorogenic MMP-9 substrate solution (final concentration ~10 µM) to each well.
-
Initiate the reaction by adding 25 µL of recombinant human MMP-9 solution (final concentration ~1 nM) to each well.
-
Immediately place the plate in the fluorometric microplate reader and monitor the increase in fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow
Caption: Workflow for MMP-9 inhibition assay and its role in ECM degradation.
Tubulin: A Key Component of the Cytoskeleton and a Target for Anticancer Agents
The microtubule network, composed of α- and β-tubulin heterodimers, is essential for cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Emerging evidence suggests that certain N-phenylsuccinamic acid derivatives may exert their antiproliferative effects by targeting tubulin polymerization.
Mechanism of Action: Interference with Microtubule Dynamics
While direct binding studies of N-phenylsuccinamic acid derivatives to tubulin are limited, related compounds have been shown to inhibit microtubule polymerization. These agents are thought to bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin heterodimers into microtubules. This disruption of microtubule formation leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes an assay to evaluate the effect of N-phenylsuccinamic acid derivatives on the polymerization of purified tubulin.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Guanosine-5'-triphosphate (GTP)
-
Polymerization Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol
-
Test compounds (N-phenylsuccinamic acid derivatives) dissolved in DMSO
-
Temperature-controlled spectrophotometer with a heated cuvette holder (37°C)
-
Quartz cuvettes
Procedure:
-
Resuspend the purified tubulin in ice-cold Polymerization Buffer to a final concentration of 1 mg/mL.
-
Prepare dilutions of the test compounds in Polymerization Buffer.
-
In a pre-chilled cuvette on ice, add the tubulin solution and the test compound or vehicle control (DMSO).
-
Incubate the mixture on ice for 15 minutes to allow for compound binding.
-
Place the cuvette in the pre-warmed (37°C) spectrophotometer and immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes.
-
An increase in absorbance indicates tubulin polymerization.
-
Calculate the rate and extent of polymerization for each condition.
-
Determine the concentration of the compound that inhibits polymerization by 50% (IC₅₀).
Visualization of Cellular Effects and Workflow
Caption: Cellular effects and workflow for tubulin polymerization inhibition.
Histone Deacetylases (HDACs): Epigenetic Modulators in Cancer and Beyond
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues of histones and other non-histone proteins, leading to chromatin compaction and altered gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. Phenylalanine-containing hydroxamic acids, which share structural similarities with N-phenylsuccinamic acid derivatives, have been identified as selective inhibitors of HDAC6.
Mechanism of Action: Reversing Epigenetic Silencing
The anticancer activity of HDAC inhibitors stems from their ability to induce the hyperacetylation of histones, leading to a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes. Additionally, HDAC inhibitors can induce the acetylation of non-histone proteins involved in cell cycle regulation, apoptosis, and angiogenesis. The hydroxamic acid moiety in these inhibitors is crucial for their activity, as it chelates the zinc ion in the HDAC active site.
Experimental Protocol: In Vitro HDAC Activity Assay
This protocol outlines a method to assess the inhibitory effect of N-phenylsuccinamic acid derivatives on HDAC activity.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compounds (N-phenylsuccinamic acid derivatives) dissolved in DMSO
-
96-well white microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds and the recombinant HDAC enzyme to the wells of the microplate.
-
Incubate for 10 minutes at 37°C.
-
Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Epigenetic Regulation and Assay Principle
Caption: Role of HDACs in gene expression and the principle of the activity assay.
Other Potential Biological Targets and Future Directions
Beyond the well-defined targets of MMPs, tubulin, and HDACs for structurally related compounds, N-phenylsuccinamic acid derivatives have been reported to exhibit a range of other biological activities, suggesting a broader polypharmacological profile.
-
Anticonvulsant Activity: While the precise molecular targets remain to be fully elucidated, the anticonvulsant effects of some N-phenylsuccinamic acid derivatives may involve the modulation of voltage-gated sodium or calcium channels, or enhancement of GABAergic neurotransmission. Further electrophysiological and neurochemical studies are warranted to pinpoint the exact mechanisms.
-
Antimicrobial and Antitumor Properties: The antimicrobial and general antitumor activities reported for some derivatives suggest potential interactions with various cellular pathways. For antimicrobial action, this could involve the inhibition of essential bacterial enzymes. For antitumor effects, targets could include protein kinases, transcription factors, or components of apoptotic pathways. High-throughput screening and mechanism-of-action studies will be crucial to identify these targets.
The N-phenylsuccinamic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research efforts should focus on:
-
Target Identification and Validation: Employing chemoproteomics and other advanced techniques to definitively identify the direct binding partners of N-phenylsuccinamic acid derivatives.
-
Structure-Based Drug Design: Utilizing the crystal structures of identified targets to rationally design more potent and selective inhibitors.
-
Elucidation of In Vivo Efficacy and Safety: Progressing promising lead compounds into preclinical animal models to evaluate their therapeutic potential and safety profiles.
By continuing to explore the rich pharmacology of this chemical class, the scientific community can unlock new avenues for the treatment of a wide range of human diseases.
References
Methodological & Application
Application Notes & Protocols for the In Vitro Experimental Use of 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid
Document ID: AN-20260115-1
Abstract: This document provides a comprehensive guide for the initial in vitro characterization of 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid, a novel small molecule with potential therapeutic applications. Given the absence of prior biological data, we propose a structured, tiered approach to efficiently profile its bioactivity. This guide is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery. The protocols herein are designed to first establish a cytotoxicity profile, followed by exploratory functional screening for potential anti-inflammatory and neuro-modulatory activities, based on the known biological landscape of structurally related succinanilic acid derivatives.
Introduction: Rationale for a Tiered In Vitro Investigation
This compound belongs to the succinanilic acid class of compounds. Derivatives of succinic acid and related amide structures have been reported to exhibit a wide range of biological activities, including antineoplastic, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] For any new chemical entity (NCE) such as this, a systematic in vitro evaluation is the foundational step in understanding its therapeutic potential and identifying potential liabilities.[6][7]
The most efficient strategy for an NCE with an unknown mechanism of action is a tiered or cascaded screening approach.[8][9][10] This methodology prioritizes experiments to gain the most critical information first, allowing for data-driven decisions at each stage. Our proposed workflow begins with broad cytotoxicity testing to determine the compound's therapeutic window. Subsequent, hypothesis-driven functional assays are then performed at non-toxic concentrations to probe for specific biological activities. This approach conserves resources and builds a logical, coherent dataset for the compound.[8]
Proposed Tiered In Vitro Screening Workflow
The following workflow provides a logical progression for the initial characterization of this compound.
Part 1: Foundational Assays - Cytotoxicity & Viability Profiling
Causality: Before assessing the functional effects of a compound, it is crucial to determine the concentrations at which it is cytotoxic.[11] Performing functional assays at cytotoxic concentrations can lead to misleading results, as the observed effects may be due to cell death rather than specific target modulation. We will use two distinct assays to provide a more complete picture of cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which measures the loss of plasma membrane integrity.[11]
MTT Cell Viability Assay Protocol
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12]
Materials:
-
Target cells (e.g., HEK293, HeLa, or a cell line relevant to a specific disease area)
-
Complete cell culture medium[13]
-
96-well flat-bottom microplates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. A typical starting range is from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Vehicle Control: Include wells treated with medium containing the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%).
-
Untreated Control: Wells containing cells with fresh medium only.
-
Blank Control: Wells with medium only (no cells).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization.[11]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[14][15]
Materials:
-
Cell culture supernatant from the compound-treated plate (from step 3 of the MTT protocol)
-
Commercially available LDH assay kit (containing reaction mixture, stop solution, and lysis buffer)
-
96-well flat-bottom microplates
-
Microplate reader (absorbance at 490 nm)
Protocol:
-
Prepare Controls:
-
Maximum LDH Release Control: Before starting the assay, lyse a set of untreated control wells by adding the lysis buffer provided in the kit (typically 10 µL) and incubate for 45 minutes. This represents 100% cytotoxicity.[14]
-
Spontaneous LDH Release Control: Use supernatant from vehicle-treated, unlysed cells.
-
-
Collect Supernatant: After the compound incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[14]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants. Incubate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm.
Data Analysis:
-
Subtract the background absorbance (from cell-free medium) from all readings.
-
Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Plot % Cytotoxicity against the compound concentration to determine the EC₅₀ value.
| Concentration (µM) | % Cell Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 0 ± 3.1 |
| 0.1 | 98.5 ± 4.8 | 2.1 ± 2.5 |
| 1 | 95.1 ± 6.1 | 5.5 ± 3.9 |
| 10 | 75.3 ± 5.5 | 24.8 ± 4.2 |
| 50 | 48.2 ± 4.9 | 51.5 ± 5.0 |
| 100 | 15.6 ± 3.2 | 84.1 ± 3.7 |
Part 2: Functional Screening at Non-Toxic Concentrations
Causality: Based on the results from Tier 1, subsequent functional assays should be conducted using a concentration range that is non-toxic to the cells (e.g., up to the IC₂₀ concentration). This ensures that any observed modulation of a biological pathway is due to a specific pharmacological effect, not a secondary consequence of cell death.
Anti-Inflammatory Potential: NF-κB Reporter Assay
Principle: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses.[16] This assay uses a cell line (e.g., HEK293) engineered to express a reporter gene, such as firefly luciferase, under the control of NF-κB response elements. When NF-κB is activated by a stimulus (e.g., TNF-α), it drives luciferase expression. An inhibitor will prevent this, leading to a decrease in the luminescent signal.[16][17]
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cell line in a white, clear-bottom 96-well plate at the recommended density. Incubate overnight.[16]
-
Compound Pre-incubation: Remove the medium and add fresh medium containing various non-toxic concentrations of the test compound. Incubate for 1-2 hours.
-
Stimulation: Add an NF-κB activator, such as TNF-α or PMA, to all wells except the unstimulated control, at a pre-determined EC₈₀ concentration.[18][19]
-
Controls: Include vehicle control (stimulated), unstimulated control, and a known NF-κB inhibitor (positive control).
-
-
Incubation: Incubate the plate for 6-24 hours, depending on the specific reporter system recommendations.[18]
-
Lysis and Luminescence Reading: Remove the culture medium. Add a luciferase assay reagent to each well as per the manufacturer's instructions.[20] Incubate at room temperature for 5-10 minutes. Measure luminescence using a plate-reading luminometer.[16]
Data Analysis:
-
Normalize the data by expressing the luminescence of each well as a percentage of the stimulated vehicle control after subtracting the background (unstimulated control).
-
% Inhibition = 100 - [((RLU of Treated - RLU of Unstimulated) / (RLU of Stimulated - RLU of Unstimulated)) * 100]
-
Plot % Inhibition against compound concentration to determine the IC₅₀ value.
Anti-Inflammatory Potential: Cyclooxygenase (COX) Inhibition Assay
Principle: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are key to the synthesis of pro-inflammatory prostaglandins.[21][22][23] This assay measures the peroxidase activity of purified COX-1 or COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate (e.g., TMPD), and the resulting color change is measured spectrophotometrically. An inhibitor will reduce the rate of color development.[24]
Protocol:
-
This assay is typically performed using a commercially available colorimetric or fluorometric kit (e.g., from Cayman Chemical or Sigma-Aldrich).[24][25] Follow the manufacturer's protocol precisely.
-
Reaction Setup: In a 96-well plate, add assay buffer, heme, and either purified COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add various concentrations of the test compound or a known inhibitor (e.g., Celecoxib for COX-2) to the wells. Include an enzyme control well with no inhibitor.[25]
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 25°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and the colorimetric/fluorometric probe.[25]
-
Kinetic Measurement: Immediately measure the absorbance (e.g., 590 nm) or fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[25]
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
% Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control] * 100
-
Plot % Inhibition against compound concentration for both COX-1 and COX-2 to determine IC₅₀ values and assess isoform selectivity.
Neuro-modulatory Potential: Acetylcholinesterase (AChE) Inhibition Assay
Principle: Acetylcholinesterase (AChE) terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine.[26] This assay uses the Ellman method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow product, which is measured at 412 nm.[26][27][28][29] An AChE inhibitor will slow the rate of this color change.
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, and acetylthiocholine iodide (ATCI) substrate solution.
-
Assay Plate Setup: In a 96-well plate, add:
-
Phosphate buffer.
-
Test compound dilutions or a known inhibitor (e.g., Donepezil).
-
DTNB solution.
-
Purified AChE enzyme solution.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.[26]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[26]
Data Analysis:
-
Calculate the reaction rate (V) for each concentration.
-
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot % Inhibition against compound concentration to determine the IC₅₀ value.
References
-
Creative Biolabs. (n.d.). Cell Culture Protocol. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (Old Version). Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (Alternative Protocol). Retrieved from [Link]
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144.
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ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
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Public Health England. (n.d.). Cell culture protocols. Retrieved from [Link]
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PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]
- Ferri, N., et al. (2015). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Current Pharmaceutical Design, 21(39), 5763-5779.
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ResearchGate. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
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Anticancer Research. (2017). A Brief Guide to Performing Pharmacological Studies In Vitro. Retrieved from [Link]
-
Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
ResearchGate. (2015). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research. Retrieved from [Link]
-
Academic Journals. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Retrieved from [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]
-
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]
-
National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
- Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
-
National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines. Retrieved from [Link]
- De, A. U., et al. (2001). Synthesis and Biological Activity of Succinimidobenzenesulfonyl Oxopyrrolidine Analogs as Possible Antineoplastic Agents. Journal of the Indian Chemical Society, 78, 593-595.
-
PubMed. (2020). In Vitro Inhibitory Effect of Succinic Acid on T-Cell Acute Lymphoblastic Leukemia Cell Lines. Retrieved from [Link]
-
Genemod. (2024). 5 Strategies to Improve Workflow Efficiency in Drug Discovery. Retrieved from [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]
-
ResearchGate. (2020). In Vitro Inhibitory Effect of Succinic Acid on T-Cell Acute Lymphoblastic Leukemia Cell Lines. Retrieved from [Link]
-
National Institutes of Health. (2019). Implementation of a three-tiered approach to identify and characterize anti-drug antibodies raised against HIV-specific broadly neutralizing antibodies. Retrieved from [Link]
-
MDPI. (2023). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. Retrieved from [Link]
-
ResearchGate. (2017). BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS. Retrieved from [Link]
-
YouTube. (2024). Critical Importance of Early Safety Screening in Drug Development. Retrieved from [Link]
-
Excelra. (n.d.). Data Intelligence for Opportunity Screening and Prioritization in Drug Discovery. Retrieved from [Link]
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- 4. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies [mdpi.com]
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Application Notes: 4-[(2-Ethylphenyl)amino]-4-oxobutanoic Acid in Biochemical Assays
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Succinanilic Acid Derivative
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid is a member of the succinanilic acid class of molecules, characterized by a succinic acid moiety linked to an aniline derivative through an amide bond. While direct and extensive biochemical data for this specific molecule is not yet widespread in the public domain, the broader family of N-phenylsuccinamic acids and related structures has garnered interest in medicinal chemistry and drug discovery. Research into structurally similar compounds has revealed a range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.
Of particular note is the documented activity of aryl succinic acid derivatives as inhibitors of acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential application of this compound as a reversible inhibitor of acetylcholinesterase, complete with detailed protocols for its characterization in biochemical assays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing robust biochemical and cellular assays.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | Calculated |
| Molecular Weight | 221.25 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in water | Predicted |
| pKa | ~4.5 (carboxylic acid), ~17 (amide N-H) | Predicted |
Hypothesized Mechanism of Action: Acetylcholinesterase Inhibition
Based on the structure-activity relationships of related aryl succinic acid derivatives, it is hypothesized that this compound acts as a competitive inhibitor of acetylcholinesterase. The proposed mechanism involves the binding of the molecule to the active site of AChE, thereby preventing the substrate, acetylcholine, from accessing the catalytic triad.
The key structural features contributing to this hypothesized activity are:
-
The Aromatic Moiety: The 2-ethylphenyl group is predicted to interact with the peripheral anionic site (PAS) or the acyl pocket of the AChE active site gorge through hydrophobic and van der Waals interactions. The nature and position of substituents on this ring are known to influence binding affinity.[1]
-
The Carboxylate Group: The terminal carboxylic acid is likely to form hydrogen bonds with amino acid residues in the catalytic anionic site (CAS) of AChE, mimicking the quaternary ammonium group of acetylcholine.
-
The Amide Linkage: The amide bond provides a rigid scaffold that correctly orients the aromatic and carboxylate moieties for optimal binding within the active site.
The following diagram illustrates the hypothesized binding of this compound within the active site of acetylcholinesterase.
Caption: Hypothesized binding of the compound in the AChE active site.
Experimental Protocols
The following protocols are designed to characterize the inhibitory activity of this compound against acetylcholinesterase. The primary method described is the widely used Ellman's assay, a robust and sensitive colorimetric method.
Workflow for AChE Inhibition Assay
Caption: Experimental workflow for the AChE inhibition assay.
Protocol 1: Determination of IC₅₀ for AChE Inhibition using Ellman's Method
This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Type VI-S, lyophilized powder)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound
-
Phosphate buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate (e.g., 0.1 U/mL).
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
ATCh Solution: Prepare a 75 mM stock solution of acetylthiocholine iodide in deionized water.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Assay Protocol (96-well plate format):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of the inhibitor solution at various concentrations (prepared by serial dilution of the stock solution) to the test wells. For the control wells (100% activity), add 10 µL of DMSO. For blank wells, add 10 µL of phosphate buffer.
-
Add 20 µL of AChE solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCh solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the reaction in the absence of the inhibitor and V_inhibitor is the rate in the presence of the inhibitor.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation and Interpretation
The results of the IC₅₀ determination should be presented in a clear and concise manner. A table summarizing the IC₅₀ values from multiple experiments and a dose-response curve are standard.
Table of Hypothetical IC₅₀ Values:
| Experiment | IC₅₀ (µM) |
| 1 | 15.2 |
| 2 | 14.8 |
| 3 | 15.5 |
| Mean ± SD | 15.17 ± 0.35 |
Interpretation of Results:
A lower IC₅₀ value indicates a more potent inhibitor. The shape of the dose-response curve can provide insights into the mechanism of inhibition. A steep curve suggests a specific, high-affinity interaction.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the experimental results, the following controls should be included in every assay:
-
Blank: Contains all reagents except the enzyme to correct for any non-enzymatic hydrolysis of the substrate.
-
Negative Control (100% Activity): Contains all reagents and the solvent used for the inhibitor (e.g., DMSO) but no inhibitor. This represents the uninhibited enzyme activity.
-
Positive Control: A known AChE inhibitor (e.g., physostigmine or donepezil) should be run in parallel to validate the assay's sensitivity and performance.
Conclusion and Future Directions
The protocols and information provided in this document offer a comprehensive guide for the initial biochemical characterization of this compound as a potential acetylcholinesterase inhibitor. The hypothesized mechanism of action is based on the well-established pharmacology of the broader class of succinanilic acid derivatives. Further studies, including enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive) and structural biology studies (e.g., X-ray crystallography or molecular modeling), would be invaluable in confirming the precise mechanism of action and guiding the development of more potent analogs.
References
-
Camps, P., & Formosa, X. (2008). Acetylcholinesterase Inhibitors: A Chemical and Structural Point of View. Current Medicinal Chemistry, 15(21), 2134-2151. [Link]
-
Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88–95. [Link]
Sources
- 1. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of Butanoic Acid Derivatives: A Comprehensive Guide for Researchers
This guide provides a detailed overview of the methodologies for the in vivo administration of butanoic acid and its derivatives, tailored for researchers, scientists, and professionals in drug development. Butanoic acid, a short-chain fatty acid with significant therapeutic potential, presents unique challenges for in vivo delivery due to its unpleasant organoleptic properties and rapid metabolism. This document outlines various administration routes and formulation strategies to overcome these hurdles, ensuring reliable and reproducible experimental outcomes.
Introduction: The Promise and Challenge of Butanoic Acid
Butanoic acid, also known as butyrate, is a key metabolite produced by the gut microbiota from dietary fiber. It serves as a primary energy source for colonocytes and has garnered considerable interest for its pleiotropic therapeutic effects, including its role as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate can modulate gene expression, leading to anti-inflammatory, anti-cancer, and neuroprotective effects.
However, the direct in vivo application of butanoic acid is hampered by several factors:
-
Poor Pharmacokinetics: It is rapidly absorbed and metabolized in the upper gastrointestinal tract and liver, resulting in a short plasma half-life and low systemic bioavailability.
-
Unpleasant Properties: Its strong, unpleasant odor and taste make voluntary oral administration in animal studies challenging and can induce stress, potentially confounding experimental results.
To address these limitations, a variety of butanoic acid derivatives and prodrugs have been developed. These modifications aim to improve oral bioavailability, achieve targeted delivery, and enhance the overall therapeutic window. This guide will delve into the practical aspects of administering both butanoic acid (typically as sodium butyrate) and its more advanced derivatives.
Strategic Selection of Administration Route
The choice of administration route is a critical determinant of the pharmacokinetic and pharmacodynamic profile of a butanoic acid derivative. The optimal route depends on the specific research question, the physicochemical properties of the compound, and the desired site of action.
| Administration Route | Key Advantages | Key Disadvantages | Typical Applications |
| Oral Gavage (PO) | Non-invasive, convenient for repeated dosing. | First-pass metabolism can reduce bioavailability; risk of aspiration. | Studies on gut health, systemic diseases where high gut concentration is acceptable. |
| Intravenous (IV) | 100% bioavailability, rapid onset of action. | Invasive, requires technical skill, potential for bolus toxicity. | Pharmacokinetic studies, acute disease models requiring rapid systemic exposure. |
| Intraperitoneal (IP) | Larger injection volume tolerated than IV or SC, relatively rapid absorption. | Potential for injection into abdominal organs, may cause peritonitis. | Systemic disease models, studies where IV access is difficult. |
| Subcutaneous (SC) | Slower, more sustained absorption than IV or IP. | Limited injection volume, potential for local irritation. | Chronic disease models requiring sustained release, delivery of depot formulations. |
Formulation and Vehicle Selection: Ensuring Stability and Solubility
The formulation of butanoic acid derivatives is crucial for their successful in vivo administration. The choice of vehicle depends on the solubility of the compound and the intended administration route.
Sodium Butyrate (Water-Soluble)
Sodium butyrate is readily soluble in aqueous vehicles.
-
Phosphate-Buffered Saline (PBS): The most common vehicle for parenteral administration. The solubility of sodium butyrate in PBS (pH 7.2) is approximately 10 mg/mL.[1][2]
-
Sterile Water: Suitable for both oral and parenteral routes. Sodium butyrate is highly soluble in water (0.1 g/mL).[3][4]
It is recommended to prepare aqueous solutions of sodium butyrate fresh daily to minimize the risk of degradation.[2]
Lipophilic Butanoic Acid Derivatives (Prodrugs)
Many butanoic acid prodrugs, such as esters and triglycerides (e.g., tributyrin), are more lipophilic and require specialized formulation strategies.
-
Oil-in-Water Emulsions: These are suitable for oral and, with appropriate preparation, intravenous administration of oily derivatives like tributyrin. Corn oil can be incorporated to improve the stability of tributyrin emulsions against Ostwald ripening.[5][6] For intravenous emulsions, the droplet size must be carefully controlled to be below 0.6 µm to prevent embolism.[7]
-
Organic Solvents: For some derivatives, co-solvents like ethanol or DMSO can be used, particularly for initial stock solutions. However, for in vivo use, these must be diluted to non-toxic concentrations. For instance, a working solution of the prodrug pivaloyloxymethyl butyrate (AN9) was prepared in an emulsion of 4% ethanol and Intralipid-20.[8]
-
Specialized Delivery Systems:
Detailed Administration Protocols
The following protocols are provided as a guide and should be adapted based on institutional animal care and use committee (IACUC) guidelines and the specific requirements of the research study.
Oral Gavage (Mouse)
Oral gavage is a common method for the precise oral administration of compounds.
Materials and Equipment:
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or ball-tipped for adult mice).
-
Syringe (1 mL or 3 mL).
-
Animal scale.
-
Permanent marker.
-
Test compound formulated in the appropriate vehicle.
Protocol:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is typically 10 ml/kg.[12]
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach. Mark the needle at the level of the nose as a guide for insertion depth.[12][13]
-
Restraint: Gently restrain the mouse by scruffing the loose skin over the shoulders and back of the neck to immobilize the head. The animal should be held in an upright position.
-
Needle Insertion: Introduce the gavage needle into the mouth, slightly to one side of the oral cavity. Gently advance the needle along the roof of the mouth towards the back of the throat.
-
Advancement into Esophagus: As the needle reaches the back of the throat, the mouse will typically swallow, which facilitates the passage of the needle into the esophagus. The needle should advance smoothly without resistance. If resistance is met, do not force the needle. Withdraw and re-attempt.
-
Compound Administration: Once the needle is inserted to the pre-marked depth, administer the compound slowly and steadily.
-
Withdrawal: Gently remove the gavage needle along the same path of insertion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for 5-10 minutes.
Intravenous Injection (Mouse Tail Vein)
IV injection provides immediate systemic circulation of the compound.
Materials and Equipment:
-
Sterile syringe (e.g., 1 mL) with a small gauge needle (e.g., 27-30 gauge).
-
Mouse restrainer.
-
Heat source (e.g., heat lamp or warming pad) to dilate the tail veins.
-
70% ethanol or other appropriate disinfectant.
-
Gauze pads.
-
Test compound in a sterile, isotonic vehicle.
Protocol:
-
Animal Preparation: Place the mouse in a restrainer, leaving the tail accessible.
-
Vein Dilation: Warm the tail for 5-10 minutes using a heat lamp or warming pad to make the lateral tail veins more visible and accessible.
-
Site Preparation: Gently wipe the tail with 70% ethanol.
-
Needle Insertion: With the needle bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle, parallel to the tail. A small flash of blood in the needle hub may indicate successful entry.
-
Compound Administration: Inject the solution slowly and steadily. The maximum recommended bolus volume is 5 ml/kg.[14] If swelling or resistance occurs, the needle is not in the vein. Withdraw the needle, apply gentle pressure to the site, and attempt a new injection more proximal to the body.
-
Withdrawal and Hemostasis: After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad until bleeding stops.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Intraperitoneal Injection (Mouse/Rat)
IP injection is a common route for administering larger volumes of substances that are rapidly absorbed into the systemic circulation.
Materials and Equipment:
-
Sterile syringe and needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).
-
Test compound in a sterile, isotonic vehicle.
Protocol:
-
Restraint: Restrain the animal to expose the abdomen. For rats, a two-person technique is often preferred. For mice, scruffing and securing the hindquarters is effective. Position the animal so its head is tilted downwards.
-
Injection Site: Identify the lower right quadrant of the abdomen. This location avoids the cecum (on the left side) and the bladder.
-
Needle Insertion: Insert the needle at a 30-40° angle into the identified quadrant.
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is aspirated.
-
Compound Administration: If aspiration is clear, inject the compound. The maximum recommended volume is typically 10 ml/kg.[15]
-
Withdrawal: Withdraw the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress.
Subcutaneous Injection (Mouse)
SC injection results in slower, more sustained absorption of the compound.
Materials and Equipment:
-
Sterile syringe and needle (e.g., 25-27 gauge).
-
Test compound in a sterile, isotonic vehicle.
Protocol:
-
Restraint: Restrain the mouse by scruffing the loose skin over the shoulders.
-
Site Selection: The loose skin over the back, between the shoulders (scruff), is a common site.
-
Tenting the Skin: Use your thumb and forefinger to lift a fold of skin, creating a "tent."
-
Needle Insertion: Insert the needle into the base of the skin tent, parallel to the body.
-
Aspiration: Gently aspirate to ensure a blood vessel has not been entered.
-
Compound Administration: Inject the compound. The maximum recommended volume per site is 5 ml/kg.[16]
-
Withdrawal: Withdraw the needle and gently massage the area to aid in dispersal of the injected volume.
-
Monitoring: Return the animal to its cage.
Mechanism of Action: Butyrate as a Histone Deacetylase Inhibitor
A primary mechanism through which butanoic acid and its derivatives exert their therapeutic effects is via the inhibition of histone deacetylases (HDACs). This leads to changes in gene expression that can influence cell cycle progression, differentiation, and apoptosis.
Pharmacokinetic Profiles of Butanoic Acid Derivatives
The development of butanoic acid prodrugs has significantly improved its pharmacokinetic profile, allowing for sustained systemic exposure.
| Compound | Administration Route | Animal Model | Tmax (min) | Peak Plasma Concentration (Cmax) | Key Findings | Reference |
| Sodium Butyrate | Oral (5 g/kg) | Mouse | 15 | ~9 mM | Rapid absorption but also rapid clearance. | [9] |
| Sodium Butyrate | IV (1.25 g/kg) | Mouse | - | 10.5-17.7 mM | High initial concentration, but levels drop below 1 mM within 30 min. | [9] |
| Tributyrin | Oral (10.3 g/kg) | Rat | 75 | ~3 mM | Slower absorption and more sustained plasma levels compared to sodium butyrate. | [9] |
| Lysine Butyrate | Oral (786 mg butyric acid equivalent) | Human | 20.0 ± 0.0 | 4.53 ± 7.56 µg/mL | Higher bioavailability and more rapid systemic appearance compared to tributyrin. | [5][17] |
| O-butyryl-L-serine | Oral | Mouse | - | 0.5-50 µg/g (in various organs) | Significantly higher butyrate levels in plasma and organs compared to oral sodium butyrate. | [18] |
| Polymeric Micelles | Subcutaneous | Mouse | - | - | Retained in draining lymph nodes, spleen, and liver for over a month, providing long-acting immunomodulation. | [11] |
Conclusion and Future Perspectives
The in vivo administration of butanoic acid and its derivatives offers a promising avenue for therapeutic intervention in a range of diseases. The choice of the specific derivative, formulation, and administration route is paramount to achieving the desired biological effect. As research in this field continues, the development of novel delivery systems that can provide even more precise spatial and temporal control over butyrate release will undoubtedly expand its therapeutic applications. This guide provides a foundational framework for researchers to design and execute robust in vivo studies with butanoic acid derivatives, ultimately contributing to the translation of these promising compounds from the laboratory to the clinic.
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Various Authors. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Retrieved from [Link]
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Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Retrieved from [Link]
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E.W. Process. (n.d.). Intravenous Emulsions. Retrieved from [Link]
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Application Notes and Protocols for the Quantitative Analysis of 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid
Abstract
This technical guide provides detailed analytical methodologies for the robust quantification of 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid, a succinic acid derivative with potential applications in pharmaceutical and chemical research. Recognizing the critical need for accurate and reliable measurement in drug development and quality control, this document presents two distinct, validated analytical protocols. The primary method is a stability-indicating Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV), suitable for routine quality control, purity assessment, and stability testing. The secondary method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification, particularly applicable for trace-level analysis in complex matrices such as biological fluids. This guide is intended for researchers, analytical scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.
Introduction: The Analytical Imperative
This compound is an N-aryl-succinamic acid derivative. Its structure, featuring a carboxylic acid group, an amide linkage, and an aromatic ring, imparts a combination of polarity and hydrophobicity that necessitates well-designed analytical separation techniques. The accurate quantification of this compound is paramount for various stages of research and development, including pharmacokinetic studies, impurity profiling, and ensuring the quality and safety of active pharmaceutical ingredients (APIs).[1][2][3] The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of a final drug product, making validated, sensitive, and specific analytical methods a regulatory and scientific necessity.[4][5]
This document outlines two complementary analytical approaches. The first, an RP-HPLC-UV method, serves as a workhorse for most laboratory settings, offering a balance of performance, cost-effectiveness, and robustness. The second, an LC-MS/MS method, provides superior sensitivity and selectivity, which is essential when dealing with low concentrations or complex sample matrices.[6]
Physicochemical Properties of the Analyte
| Property | Value (Predicted) | Significance for Analytical Method Development |
| Molecular Formula | C₁₂H₁₅NO₃ | Influences mass spectrometric analysis. |
| Molecular Weight | 221.25 g/mol | Basic property for all quantitative calculations. |
| pKa (acidic) | ~4.5 (Carboxylic Acid) | Critical for selecting mobile phase pH to ensure consistent analyte ionization and retention in RP-HPLC. |
| pKa (basic) | ~16 (Amide N-H) | The amide proton is generally not considered basic under typical HPLC conditions. |
| LogP | ~1.8-2.2 | Indicates moderate hydrophobicity, making it well-suited for Reversed-Phase chromatography. |
| UV Absorbance | Predicted λmax ~240-250 nm | The ethylphenyl group provides a chromophore allowing for UV detection. |
Method 1: Quantitative Analysis by RP-HPLC-UV
This method is designed as a primary quality control and assay procedure, leveraging its precision, accuracy, and accessibility. The choice of a C18 stationary phase is based on the analyte's moderate hydrophobicity, while the mobile phase composition is optimized to achieve symmetric peak shape and efficient separation from potential impurities.
Rationale and Causality
The selection of a phosphate buffer at pH 3.0 is deliberate. At this pH, the carboxylic acid group (pKa ~4.5) of the analyte will be predominantly in its protonated, non-ionized form. This suppresses silanol interactions with the silica backbone of the HPLC column and promotes consistent retention, leading to sharper, more symmetrical peaks. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure that any potential impurities, which may have different polarities, are effectively eluted and separated from the main analyte peak, providing a stability-indicating profile.
Experimental Protocol
3.2.1. Equipment and Reagents
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Phosphoric Acid (85%) (AR Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
This compound Reference Standard (purity ≥99.5%)
-
3.2.2. Solutions Preparation
-
Mobile Phase A (Aqueous): Dissolve 1.36 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the diluent.
3.2.3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 245 nm
-
Run Time: 20 minutes
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 12.0 30 70 15.0 30 70 15.1 70 30 | 20.0 | 70 | 30 |
Workflow Diagram
Caption: RP-HPLC-UV experimental workflow.
Validation Summary
The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]
| Parameter | Specification | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 5 - 500 µg/mL | Met |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.2% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | ~1.5 µg/mL |
| Specificity | Peak purity index > 990; No interference from placebo/degradants | Met |
Method 2: High-Sensitivity Quantification by LC-MS/MS
This method is ideal for applications requiring lower detection limits, such as in bioanalytical studies (e.g., plasma, urine) or for trace impurity analysis. The use of tandem mass spectrometry provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.
Rationale and Causality
The use of a deuterated internal standard (IS), such as this compound-d4, is critical for correcting variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement in the mass spectrometer.[6] Electrospray Ionization (ESI) in negative mode is selected because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, which is efficient and provides a strong signal. The mobile phase contains formic acid, a volatile modifier compatible with mass spectrometry, which aids in the ionization process. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, ensuring that only the target analyte is quantified.
Experimental Protocol
4.2.1. Equipment and Reagents
-
LC-MS/MS System: Waters Xevo TQ-S micro or equivalent, coupled with an Acquity UPLC I-Class system.
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (0.1%) (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Analyte Reference Standard (purity ≥99.5%)
-
Deuterated Internal Standard (IS) (e.g., this compound-d4)
-
4.2.2. Solutions Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (100 µg/mL): Prepare in Methanol.
-
IS Stock Solution (100 µg/mL): Prepare in Methanol.
-
Working IS Solution (50 ng/mL): Dilute IS stock solution in 50:50 Acetonitrile/Water.
-
Calibration Standards: Prepare standards ranging from 0.5 to 500 ng/mL by spiking appropriate amounts of the standard stock solution into the matrix of interest (e.g., blank plasma) and then proceeding with sample preparation.
4.2.3. Sample Preparation (Plasma)
-
Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the Working IS Solution in ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
4.2.4. LC-MS/MS Conditions
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 2.5 5 95 3.5 5 95 3.6 95 5 | 5.0 | 95 | 5 |
-
Mass Spectrometer Settings (Negative ESI Mode):
Parameter Analyte Internal Standard (IS) Precursor Ion (m/z) 220.1 224.1 Product Ion (m/z) 116.1 (quantifier), 71.0 (qualifier) 120.1 Cone Voltage (V) 30 30 | Collision Energy (eV) | 15 | 15 |
Workflow Diagram
Caption: Bioanalytical LC-MS/MS workflow.
Validation Summary
| Parameter | Specification | Typical Result |
| Linearity (R²) | ≥ 0.995 (weighted 1/x²) | 0.997 |
| Range (LLOQ-ULOQ) | 0.5 - 500 ng/mL | Met |
| Accuracy (% of Nominal) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8% |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, with acceptable accuracy/precision | 0.5 ng/mL |
| Selectivity | No significant interference at the retention time of the analyte and IS | Met |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 | 0.92 - 1.08 |
Conclusion
The two analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The RP-HPLC-UV method is well-suited for routine analysis in a quality control environment, offering excellent precision and accuracy for assay and impurity profiling. For applications demanding higher sensitivity, such as bioanalysis, the LC-MS/MS method delivers the necessary performance with a low limit of quantification and high selectivity. The choice between these methods should be guided by the specific requirements of the study, including the concentration range of interest, the complexity of the sample matrix, and the available instrumentation. Both protocols are designed to be self-validating systems, adhering to established principles of analytical chemistry and regulatory expectations.
References
- Vertex AI Search. (2024).
- Vertex AI Search. (2016). Analytical advances in pharmaceutical impurity profiling. PubMed.
- Vertex AI Search. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Vertex AI Search. (2022). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview.
- Vertex AI Search. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
- Vertex AI Search. (2017).
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Application Notes and Protocols for 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid as a Putative Chemical Probe
Disclaimer: Information regarding the specific biological targets and mechanism of action for 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid is not extensively available in the public domain. The following application notes are presented as a hypothetical framework for the characterization and utilization of this compound as a novel chemical probe, based on the known biological activities of structurally related amide and butanoic acid derivatives. These protocols are intended to guide researchers in developing a comprehensive validation and application strategy.
Introduction
This compound is a small molecule belonging to the class of N-aryl amides of butanoic acid. While this specific molecule is not yet fully characterized as a chemical probe, related compounds have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] This suggests that this compound may serve as a valuable tool for investigating specific biological pathways. This document outlines a series of protocols to systematically characterize its properties and validate its use as a chemical probe for a hypothetical target.
Based on its structural similarity to known enzyme inhibitors, we will hypothesize that this compound acts as an inhibitor of a key inflammatory enzyme, "InflammoKinase-X" (IK-X), a fictitious but representative enzyme for the purpose of these protocols.
Physicochemical Properties and Handling
A summary of the known and predicted properties of this compound and its analogs are presented below.
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | N/A |
| Molecular Weight | 221.25 g/mol | N/A |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and ethanol | General knowledge for similar compounds |
| Storage | Store at -20°C for long-term use. Protect from light and moisture. | General laboratory practice |
Stock Solution Preparation: For in vitro experiments, prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). For in vivo studies, the vehicle will need to be optimized for solubility and animal tolerance (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water).
Hypothetical Mechanism of Action: Inhibition of InflammoKinase-X (IK-X)
We propose that this compound inhibits the fictitious enzyme InflammoKinase-X (IK-X), a key protein in a pro-inflammatory signaling cascade. The proposed mechanism involves the binding of the compound to the ATP-binding pocket of IK-X, thereby preventing the phosphorylation of its downstream substrate, "Substrate-P."
Caption: Hypothetical inhibition of the InflammoKinase-X pathway.
In Vitro Characterization and Validation Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol aims to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against IK-X.
Materials:
-
Recombinant human IK-X enzyme
-
Kinase substrate (e.g., a specific peptide for IK-X)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
Positive control inhibitor (if available)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white, flat-bottom plates
Procedure:
-
Prepare a serial dilution of the compound in kinase assay buffer, typically from 100 µM to 1 nM.
-
In a 96-well plate, add 5 µL of the compound dilution or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of a solution containing the IK-X enzyme and its substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final concentration of ATP should be close to the Kₘ for IK-X.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP (and generated ADP) using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Data Interpretation: A low IC₅₀ value suggests potent inhibition of IK-X. The shape of the dose-response curve can provide insights into the mechanism of inhibition.
Protocol 2: Cellular Target Engagement Assay
This protocol uses a cellular thermal shift assay (CETSA) to confirm that the compound binds to IK-X in a cellular context.
Materials:
-
Cell line expressing endogenous or over-expressed IK-X (e.g., HEK293T)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against IK-X for Western blotting
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) or vehicle for 1 hour.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant and analyze the amount of soluble IK-X by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble IK-X as a function of temperature for each treatment condition.
Data Interpretation: Binding of the compound is expected to stabilize IK-X, resulting in a shift of its melting curve to higher temperatures.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
In Vivo Application Protocol
Protocol 3: Mouse Model of Lipopolysaccharide (LPS)-Induced Inflammation
This protocol evaluates the in vivo efficacy of this compound in a mouse model of acute inflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound formulated for in vivo administration
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Acclimatize mice for at least one week.
-
Divide mice into groups (e.g., Vehicle + Saline, Vehicle + LPS, Compound + LPS, Dexamethasone + LPS).
-
Administer the compound (e.g., 10 mg/kg, intraperitoneally) or vehicle one hour before the LPS challenge.
-
Administer LPS (e.g., 1 mg/kg, intraperitoneally) or saline.
-
At a specified time point (e.g., 2 hours post-LPS), collect blood via cardiac puncture and harvest tissues (e.g., liver, lung).
-
Measure cytokine levels in the serum using ELISA.
-
Homogenize tissues to measure local cytokine levels or for Western blot analysis of IK-X pathway activation (e.g., phosphorylation of Substrate-P).
Data Interpretation: A significant reduction in LPS-induced cytokine levels in the compound-treated group compared to the vehicle-treated group would indicate in vivo anti-inflammatory activity.
References
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Nayak, P. S., Narayana, B., Sarojini, B. K., & Jasinski, J. P. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o752. [Link]
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PubChem. (n.d.). 4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid. Retrieved from [Link]
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Saeed, A., Shaheen, F., & Hameed, S. (2008). 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1661. [Link]
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Fantegrossi, W. E., Gray, B. W., Bailey, J. M., Smith, D. A., Hansen, M., & Kristensen, J. L. (2014). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology, 231(21), 4149–4158. [Link]
- Lesyk, R., Zimenkovsky, B., Atamanyuk, D., Jensen, F., Kiec-Kononowicz, K., & Gzella, A. (2006). Anticancer and anti-inflammatory activity of 4-thiazolidinone derivatives with pyrazoline and pyrazole moieties. Archiv der Pharmazie, 339(9), 478–485.
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Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2021). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules (Basel, Switzerland), 26(10), 2999. [Link]
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PubChem. (n.d.). (2S)-2-amino-4-(2-methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
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-
El-Sayed, M. A. A., et al. (2021). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules (Basel, Switzerland), 26(8), 2208. [Link]
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Lesyk, R., et al. (2021). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules (Basel, Switzerland), 26(13), 3986. [Link]
-
Mary, Y. S., et al. (2015). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with potential biological activity: A combined experimental and computational study. Journal of Molecular Structure, 1081, 319-330. [Link]
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Wall, M. J., et al. (2022). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Molecular Psychiatry, 27(11), 4547–4556. [Link]
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Fantegrossi, W. E., et al. (2014). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology, 231(21), 4149–4158. [Link]
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Developing and Validating Assays for Novel 4-Oxo-Butanoic Acid Compounds
An Application Guide for Researchers and Drug Development Professionals
Abstract
The 4-oxo-butanoic acid scaffold, also known as succinic semialdehyde, is a versatile bifunctional molecule that serves as a valuable precursor in the synthesis of diverse heterocyclic compounds.[1] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, showing potential as therapeutic agents in oncology, inflammation, pain management, and infectious diseases.[2] This guide provides an in-depth framework for researchers and drug development professionals to design, optimize, and validate a robust cascade of biochemical and cell-based assays for screening and characterizing novel compounds derived from this promising chemical class. We will delve into the causality behind experimental design, provide detailed, self-validating protocols, and present methods for data interpretation to confidently advance lead candidates.
Part 1: Foundational Strategy for Assay Development
The journey from a novel compound to a validated lead candidate requires a systematic and tiered approach to biological testing. The primary goal is to build a comprehensive data package that elucidates a compound's potency, selectivity, and mechanism of action (MOA) in both simplified and physiologically relevant systems.
The Assay Cascade: A Strategic Funnel
A successful screening campaign does not rely on a single assay. Instead, it employs a strategic funnel, or "cascade," to efficiently sift through large numbers of compounds. This approach conserves resources by using simpler, high-throughput assays initially and reserving more complex, lower-throughput assays for the most promising candidates.[3][4]
Caption: The Assay Development Funnel.
Defining the Biological Target
The structural similarity of 4-oxo-butanoic acid to key metabolic intermediates like succinate and α-ketoglutarate suggests that enzymes within central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, are plausible targets.[5][6] For instance, α-ketoglutarate dehydrogenase (α-KGDH) is a critical, rate-limiting enzyme in the TCA cycle, making it an attractive target for therapeutic intervention in diseases with altered metabolism, such as cancer.[7] This guide will use α-KGDH as a representative target to illustrate the assay development process.
Part 2: Primary Biochemical Assays for Hit Identification
The first step is to develop a robust, high-throughput screening (HTS) assay to identify initial "hits" from a compound library.[8][9] For an enzyme target like α-KGDH, an enzyme inhibition assay is the logical choice.
Principle of the α-KGDH Inhibition Assay
The α-KGDH complex catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA, a reaction that involves the reduction of NAD⁺ to NADH. The production of NADH can be monitored directly by its absorbance at 340 nm or, for greater sensitivity, can be coupled to a second enzymatic reaction where NADH is used to reduce a probe into a highly fluorescent product (e.g., resazurin to resorufin). This "coupled enzyme assay" format is ideal for HTS.[10]
Detailed Protocol 1: HTS-Ready Fluorometric α-KGDH Inhibition Assay
This protocol is designed for a 384-well microplate format and prioritizes simplicity and robustness, key features of "mix-and-read" assays suitable for automation.[11]
A. Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate, 1 mM MgCl₂, 0.5 mM EDTA, 0.01% Triton X-100, pH 7.4. Rationale: This buffer composition provides a stable pH environment and includes necessary cofactors and detergents to maintain enzyme integrity and prevent compound aggregation.
-
α-KGDH Enzyme Solution: Reconstitute purified α-KGDH (human, recombinant) in Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 20 nM for a 10 nM final). Rationale: Keeping enzyme stocks concentrated and on ice preserves activity. The 2X concentration facilitates easy addition to the plate.
-
Substrate/Cofactor Mix (2X): Prepare a solution in Assay Buffer containing 200 µM α-ketoglutarate, 100 µM Coenzyme A, 500 µM NAD⁺, 2 mM Thiamine pyrophosphate (TPP), 10 µM Resazurin, and 1 U/mL Diaphorase. Rationale: Substrate concentrations are set at or near their Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[12] Resazurin and diaphorase form the fluorescent detection system.
-
Compound Plates: Serially dilute test compounds in 100% DMSO. Transfer 100 nL of compound solution into a 384-well assay plate (e.g., low-volume black plate) using an acoustic liquid handler. This results in a final screening concentration of 10 µM with 0.5% DMSO. Rationale: High-concentration DMSO stocks are standard for compound libraries. Keeping the final DMSO concentration low and consistent is critical to avoid solvent-induced enzyme inhibition.[12]
-
Controls: Designate wells for:
-
Positive Control (100% Inhibition): A known α-KGDH inhibitor (or no enzyme).
-
Negative Control (0% Inhibition): DMSO vehicle only.
-
B. Assay Procedure:
-
Add 10 µL of α-KGDH Enzyme Solution to all wells of the compound plate.
-
Centrifuge the plate briefly (1 min at 1000 x g) and incubate for 15 minutes at room temperature. Rationale: This pre-incubation step allows compounds to bind to the enzyme before the reaction starts, which is especially important for identifying time-dependent or irreversible inhibitors.
-
Initiate the reaction by adding 10 µL of the 2X Substrate/Cofactor Mix to all wells.
-
Centrifuge the plate again briefly.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Read the fluorescence on a plate reader (Excitation: 560 nm, Emission: 590 nm).
Data Analysis and Quality Control
For an HTS assay to be reliable, its quality must be statistically validated.[11] The Z'-factor is the industry standard for this, measuring the statistical separation between the positive and negative controls.
Z'-Factor Calculation: Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]
Where SD is the standard deviation and Mean is the average signal of the controls.
A Z'-factor greater than 0.5 indicates an excellent assay suitable for HTS.[11]
Table 1: Representative HTS Assay Quality Control Data
| Control Type | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | ... | Replicate 16 (RFU) | Mean | Std. Dev. |
| Negative (0%) | 85,432 | 87,112 | 86,543 | ... | 85,987 | 86,254 | 890 |
| Positive (100%) | 12,321 | 11,987 | 12,543 | ... | 12,111 | 12,241 | 255 |
| Calculated Z'-Factor | 0.78 |
Part 3: Secondary and Cell-Based Assays for Lead Characterization
Compounds identified as "hits" in the primary screen require further characterization to confirm their activity, determine their potency (IC₅₀), and assess their effects in a more complex biological environment.[4]
Detailed Protocol 2: IC₅₀ Determination via Dose-Response Analysis
This protocol uses the same biochemical assay as in Part 2 but tests a range of compound concentrations to determine the potency.
A. Procedure:
-
Prepare a 10-point, 3-fold serial dilution of each "hit" compound in DMSO.
-
Stamp 100 nL of each concentration into a 384-well plate in triplicate.
-
Follow the exact assay procedure as described in Protocol 1 (Section 2.2.B).
B. Data Analysis:
-
Calculate the percent inhibition for each concentration relative to controls: % Inhibition = 100 * (1 - [Signal_compound - Mean_pos] / [Mean_neg - Mean_pos])
-
Plot % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound elicits 50% of its maximal effect).
Table 2: Hypothetical Potency Data for α-KGDH Inhibitors
| Compound ID | Biochemical IC₅₀ (nM) | Hill Slope | Max Inhibition (%) |
| 4OB-001 | 75 | 1.1 | 98.5 |
| 4OB-002 | 2,300 | 0.9 | 97.2 |
| 4OB-003 | 150 | 1.0 | 99.1 |
| 4OB-004 | > 10,000 | - | - |
Rationale for Cell-Based Assays
Cell-based assays are a crucial next step because they provide invaluable information on how a compound behaves in a living system.[13][14] They can reveal critical properties such as cell permeability, potential for cytotoxicity, and engagement with the target in its native environment.[3] Since α-KGDH is a mitochondrial enzyme central to cellular energy production, its inhibition is expected to impact cellular metabolism and, consequently, cell viability.[3][15]
Caption: Hypothesized effect of α-KGDH inhibition.
Detailed Protocol 3: Cell Viability Assay (MTS-based)
This protocol measures the metabolic activity of cells as an indicator of their viability. It is a robust, colorimetric assay suitable for determining a compound's cytotoxic or cytostatic effects.
A. Procedure:
-
Cell Seeding: Seed a human cancer cell line known to be sensitive to metabolic inhibitors (e.g., A549 lung carcinoma) into a 96-well clear-bottom plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂. Rationale: A 24-hour incubation allows cells to adhere and enter a logarithmic growth phase, ensuring reproducibility.[16]
-
Compound Treatment: Prepare serial dilutions of test compounds in culture medium. Add 10 µL of each concentration to the appropriate wells (in triplicate). Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. Rationale: A 72-hour exposure period is sufficient to observe effects on cell proliferation and viability resulting from metabolic disruption.
-
MTS Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. Rationale: Viable cells contain mitochondrial reductase enzymes that convert the MTS tetrazolium salt into a colored formazan product.
-
Final Incubation: Incubate for 2-4 hours at 37°C, 5% CO₂.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
B. Data Analysis:
-
Calculate percent viability relative to the vehicle-treated control cells.
-
Plot percent viability against the logarithm of compound concentration and fit the data to determine the EC₅₀ value.
Table 3: Comparison of Biochemical and Cell-Based Potency
| Compound ID | Biochemical IC₅₀ (nM) | Cell Viability EC₅₀ (nM) | Potency Drop-off (EC₅₀/IC₅₀) |
| 4OB-001 | 75 | 250 | 3.3x |
| 4OB-003 | 150 | 8,500 | 56.7x |
| Interpretation | |||
| 4OB-001 | Shows good translation from biochemical to cellular activity, suggesting good cell permeability and on-target effects. | ||
| 4OB-003 | Shows a significant drop-off in potency, suggesting poor cell permeability, rapid metabolism, or efflux. |
Part 4: Advanced Cellular Assay - Confirming Target Engagement
A critical step in lead optimization is to confirm that the compound interacts with its intended target within the complex cellular environment.[17] For covalent inhibitors, which form a permanent bond with their target, mass spectrometry-based methods can directly measure this interaction.[18][19]
Principle of the Probe-Free Occupancy (PFO) Assay
The PFO assay quantitatively measures the amount of unmodified target protein remaining after compound treatment.[17] A decrease in the level of the free target peptide directly corresponds to the degree of covalent modification by the inhibitor. This provides unambiguous evidence of target engagement at the site of action.[18][19]
Caption: Workflow for a Probe-Free Occupancy (PFO) Assay.
Protocol Overview: PFO for α-KGDH
-
Cell Treatment: Treat cells with varying concentrations of the 4-oxo-butanoic acid compound for a defined period (e.g., 4 hours).
-
Protein Extraction & Digestion: Harvest and lyse the cells. Quantify total protein and digest with trypsin to generate a complex peptide mixture.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a targeted mass spectrometry method like Parallel Reaction Monitoring (PRM). The instrument is programmed to specifically isolate and fragment the tryptic peptide from α-KGDH that contains the target cysteine residue.
-
Quantification: The signal intensity of the unmodified peptide is measured and normalized to the signal of other, non-target peptides from the same protein or a different housekeeping protein.
-
Data Interpretation: The percentage of target engagement is calculated by comparing the amount of free peptide in treated samples to that in vehicle-treated control samples. A dose-dependent decrease in the free peptide signal confirms target engagement.[20]
Conclusion
The 4-oxo-butanoic acid scaffold holds significant promise for the development of novel therapeutics. A disciplined, multi-tiered assay development strategy is paramount to successfully identifying and optimizing lead candidates from this chemical class. By integrating robust biochemical screens for initial hit discovery, secondary cell-based assays to assess physiological activity, and advanced mass spectrometry techniques to confirm target engagement, researchers can build a comprehensive understanding of a compound's mechanism of action. This structured approach, grounded in sound scientific principles and rigorous validation, provides a clear and efficient path through the complexities of the drug discovery process.
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High-throughput screening with 4-oxobutanoic acid libraries
Application Note & Protocol
High-Throughput Screening with 4-Oxobutanoic Acid Libraries: A Technical Guide for Target Discovery
Abstract
High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of biological targets.[1] This guide focuses on a unique and promising class of compounds: libraries built around the 4-oxobutanoic acid (succinic semialdehyde) scaffold. As a key intermediate in the metabolism of the neurotransmitter GABA, this scaffold offers inherent biological relevance.[2][3] Its bifunctional nature, possessing both a carboxylic acid and a reactive aldehyde, makes it a versatile starting point for creating diverse chemical libraries and a powerful tool for identifying covalent or semi-covalent inhibitors.[4] However, the inherent reactivity of these libraries presents unique challenges, demanding specialized protocols to mitigate false positives and validate true hits.[5][6] This document provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing library design, robust HTS workflows, and rigorous hit validation strategies tailored specifically for 4-oxobutanoic acid derivatives.
Introduction: The Strategic Value of 4-Oxobutanoic Acid Scaffolds
The success of any HTS campaign is fundamentally dependent on the quality and relevance of the screening library.[7] Libraries derived from 4-oxobutanoic acid offer a compelling combination of biological significance and chemical tractability.
-
Biochemical Significance: 4-Oxobutanoic acid, or succinic semialdehyde (SSA), is a critical metabolite in the GABA shunt, a metabolic pathway that recycles the principal inhibitory neurotransmitter, GABA.[3] It is a direct substrate for the enzyme succinic semialdehyde dehydrogenase (SSADH), which oxidizes it to succinate, linking neurotransmitter metabolism to the Krebs cycle.[8][9] Deficiencies in SSADH lead to a severe neurometabolic disorder, making it and related enzymes attractive targets for therapeutic intervention.[10] Libraries based on the SSA scaffold are therefore primed to interact with enzymes within this critical nexus of neurology and metabolism.
-
Chemical Tractability & Covalent Potential: The aldehyde functional group of the 4-oxobutanoic acid scaffold is an electrophilic "warhead" capable of forming reversible (Schiff base) or irreversible covalent bonds with nucleophilic residues (e.g., lysine, cysteine) in a protein's binding pocket. This positions these libraries as an excellent tool for covalent drug discovery. Covalent inhibitors can offer significant advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets often considered "undruggable" by traditional non-covalent small molecules.[5][11] The synthesis of diverse libraries is readily achievable, for example, through the Friedel-Crafts acylation of aromatic compounds with succinic anhydride to generate 4-aryl-4-oxobutanoic acid precursors.[4][12]
This guide provides the necessary protocols to harness the potential of these reactive libraries while navigating the complexities they introduce to the screening process.
Part I: Library Design and Quality Control
A high-quality, well-characterized library is the prerequisite for a successful screening campaign. For reactive libraries, this principle is even more critical to avoid costly and time-consuming downstream efforts chasing artifacts.
Section 1.1: Synthetic Strategies for Library Generation
The creation of a diverse 4-oxobutanoic acid library often begins with the synthesis of 4-aryl-4-oxobutanoic acid building blocks. A common and robust method is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride.[12] This intermediate can then be further modified to explore diverse chemical space. For instance, condensation with hydrazine derivatives can yield pyridazinone structures, a class known for a range of biological activities.[4][13] The key to a successful library is to systematically vary the substituents on the aromatic ring and other diversification points to modulate properties like solubility, electronics, and steric profile.
Section 1.2: Quality Control of a Reactive Chemical Library
Given the inherent reactivity of the aldehyde moiety, rigorous quality control is non-negotiable. The goal is to ensure that observed activity is due to the intended compound and not impurities or degradation products.
-
Purity and Identity: All library members must be analyzed to confirm their identity and assess purity, which should ideally be >95%. Standard methods include Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14]
-
Compound Integrity: Reactive compounds can be prone to degradation. Stability in the storage solvent (typically DMSO) should be assessed. A common practice is to re-analyze a representative subset of the library after a freeze-thaw cycle or a period of storage to check for decomposition.
-
Computational Filtering: During the design phase, it is crucial to filter out known Pan-Assay Interference Compounds (PAINS) and other undesirable functionalities that can lead to non-specific activity.[15] While the aldehyde is the intended reactive group, other non-specific reactive moieties should be avoided.[16]
| Parameter | Recommended Method | Acceptance Criteria | Rationale |
| Identity Confirmation | ¹H NMR, ¹³C NMR, HRMS | Structure confirmed | Ensures the correct molecule is being tested. |
| Purity Assessment | LC-MS (UV/ELSD) | >95% | Minimizes the risk of false positives from impurities.[17] |
| Solubility in DMSO | Visual inspection, Nephelometry | Clear solution at 10-20 mM | Ensures accurate dispensing and final assay concentration. |
| Stability in DMSO | Time-point LC-MS analysis | <10% degradation over 48h at RT | Confirms compound integrity under assay conditions. |
Section 1.3: Library Plating and Storage Protocol
Proper handling and storage are critical to maintaining the integrity of a 4-oxobutanoic acid library.
Protocol: Library Preparation and Storage
-
Compound Solubilization:
-
Allow compounds to equilibrate to room temperature before opening to prevent water condensation.
-
Using an automated liquid handler or calibrated multichannel pipette, dissolve each compound in 100% anhydrous DMSO to a final stock concentration (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by vortexing or sonication. Visually inspect for any precipitation.
-
-
Mother Plate Preparation:
-
Transfer the dissolved compounds from their source vials into master microtiter plates (e.g., 384-well format). These are referred to as "mother plates."
-
Seal the plates securely with pierceable, airtight seals (e.g., foil or silicone) to prevent evaporation and moisture absorption.
-
-
Storage:
-
Assay Plate ("Daughter Plate") Preparation:
-
For screening, create "daughter plates" by acoustically dispensing nanoliter volumes from the mother plate into the assay plate. This minimizes freeze-thaw cycles of the master stock.
-
If acoustic dispensing is unavailable, perform serial dilutions from the mother plate to create intermediate plates, which are then used to prepare the final assay plates. Limit the number of freeze-thaw cycles for any stock plate to less than five.
-
Part II: High-Throughput Screening Workflow
The HTS workflow is a multi-step process designed to efficiently identify promising hits from a large library.[18]
Caption: Overall HTS Workflow for 4-Oxobutanoic Acid Libraries.
Section 2.1: Assay Development and Optimization
The choice of assay is dictated by the biological question. Both biochemical and cell-based assays can be adapted for HTS.
-
Biochemical Assays: These assays use purified proteins and are ideal for directly measuring a compound's effect on an enzyme's activity. For a target like SSADH, a common approach is to monitor the production of its cofactor, NADH, which can be detected by absorbance at 340 nm or through coupled fluorescent or luminescent systems.[9]
-
Cell-Based Assays: These assays use living cells and provide a more physiologically relevant context, assessing a compound's effects on cellular pathways, viability, or a specific phenotype.[19][20] For example, one could screen for compounds that rescue a cellular phenotype caused by SSADH deficiency.[21]
Protocol: Biochemical Assay for SSADH Inhibition
-
Assay Principle: This protocol measures the activity of purified human SSADH by monitoring the increase in NADH fluorescence (Ex/Em: ~340nm/~460nm) as the enzyme converts succinic semialdehyde (SSA) to succinate.
-
Reagents & Buffers:
-
Assay Buffer: 50 mM HEPES, pH 8.0, 5 mM MgCl₂, 0.01% Triton X-100.
-
Enzyme: Purified recombinant human SSADH.
-
Substrate: 4-Oxobutanoic acid (Succinic Semialdehyde).
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺).
-
-
Assay Miniaturization and Validation (384-well format):
-
Determine the optimal concentrations of enzyme, substrate, and cofactor to achieve a robust signal with linear kinetics over the desired time frame (e.g., 15-30 minutes). Aim for substrate and cofactor concentrations at or near their Km values to maximize sensitivity to competitive inhibitors.
-
Dispense 10 µL of Assay Buffer containing SSADH and NAD⁺ into all wells of a 384-well plate (e.g., black, low-volume).
-
Add 50 nL of library compounds (in DMSO) to the test wells. For control wells, add 50 nL of DMSO (negative control) or a known inhibitor (positive control).
-
Initiate the reaction by adding 10 µL of Assay Buffer containing SSA. The final volume is 20 µL.
-
Read the plate every 60 seconds for 20 minutes on a fluorescent plate reader.
-
-
Quality Control:
| HTS Quality Control Metric | Formula | Acceptance Criteria |
| Z'-Factor | 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ] | > 0.5 |
| Signal-to-Background (S/B) | μ_pos / μ_neg | > 5 |
| Coefficient of Variation (CV%) | (σ / μ) * 100 | < 15% |
| μ = mean, σ = standard deviation, pos = positive control, neg = negative control |
Section 2.2: Primary High-Throughput Screen
The primary screen involves testing every compound in the library at a single concentration (typically 5-20 µM) to identify "primary hits."[24] This process is heavily reliant on automation, including robotic liquid handlers and plate readers, to manage the large scale.[1]
Protocol: Execution of the Primary HTS Campaign
-
Plate Preparation: Thaw the required number of pre-stamped daughter plates containing the 4-oxobutanoic acid library.
-
Reagent Addition: Using a robotic liquid handling system, add the enzyme/cofactor mix to all wells of the assay plates.
-
Compound Transfer: Transfer nanoliter volumes of the library compounds from the daughter plates to the assay plates.
-
Reaction Initiation: Dispense the substrate solution into the assay plates to start the reaction.
-
Data Acquisition: Immediately place the plates into a kinetic plate reader and begin data collection according to the optimized protocol.
-
Data Management: All data, including raw reads and plate layouts, should be uploaded to a laboratory information management system (LIMS) for tracking and analysis.
Section 2.3: Data Analysis and Hit Triage
The goal of this stage is to distinguish true hits from experimental noise and false positives.
-
Normalization: Raw data from each plate is normalized relative to the on-plate controls (0% inhibition for negative controls, 100% inhibition for positive controls).
-
Hit Selection: A statistical cutoff is applied to identify primary hits. A common threshold is a percent inhibition greater than three standard deviations above the mean of the sample population (or a fixed cutoff, e.g., >50% inhibition).[23]
-
Triage for Reactive Artifacts: Compounds containing the 4-oxobutanoic acid scaffold are inherently reactive. It is critical to triage hits to remove those that are likely acting through non-specific mechanisms. This involves:
-
Visual Inspection: Examine the chemical structures of hits. Are there clusters of related structures (Structure-Activity Relationships, or SAR)?[14] Or are the hits singletons with diverse, unrelated structures, which might suggest a higher likelihood of artifacts?
-
Promiscuity Analysis: Cross-reference hits against historical screening data. Compounds that are active across numerous, unrelated assays are flagged as "frequent hitters" or promiscuous and are often deprioritized.[14]
-
Exclusion of PAINS: Although filtered during design, ensure that no known PAINS structures have been identified as hits.[15]
-
Part III: Hit Validation and Mechanistic Elucidation
Primary hits must undergo a rigorous validation process to confirm their activity, determine their potency, and elucidate their mechanism of action.[6]
Caption: Decision Tree for Hit Triage and Validation.
Section 3.1: Hit Confirmation and Potency Determination
The first step is to re-test the primary hits, often using freshly procured or resynthesized compound powder to rule out issues with the library sample.[14]
Protocol: IC₅₀ Determination for Confirmed Hits
-
Compound Preparation: Prepare a serial dilution series of the confirmed hit compound in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is common.
-
Assay Execution: Perform the same biochemical or cell-based assay used in the primary screen, but with the range of compound concentrations. Run the experiment in triplicate.
-
Data Analysis: For each concentration, calculate the percent inhibition. Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).[25]
Section 3.2: Orthogonal and Counter-Screening Assays
-
Orthogonal Assays: These are assays that measure hit activity through a different technology or readout. For example, if the primary screen was a fluorescence-based activity assay, an orthogonal assay could be Surface Plasmon Resonance (SPR), which directly measures compound binding to the target protein in a label-free manner.[25] A compound that is active in both assays is a much higher-confidence hit.
-
Counter-Screens: These are designed to identify non-specific inhibitors. For a reactive library, a crucial counter-screen involves testing hits against an unrelated enzyme that also contains a reactive nucleophile (e.g., a cysteine protease like papain). Activity in the counter-screen suggests the compound is a non-specific reactive molecule rather than a selective inhibitor of the desired target.
Section 3.3: Investigating Covalent Modification
For hits from a 4-oxobutanoic acid library, it is essential to determine if they are acting via a covalent mechanism.
Protocol: IC₅₀ Shift Assay with Pre-incubation
-
Principle: Covalent inhibitors often display time-dependent inhibition. Their apparent potency (IC₅₀) will increase as the pre-incubation time with the target enzyme increases, because the covalent bond has more time to form.[14]
-
Procedure:
-
Set up multiple IC₅₀ determination experiments in parallel.
-
In each experiment, pre-incubate the enzyme with the compound dilution series for a different length of time (e.g., 0 min, 15 min, 30 min, 60 min) before adding the substrate to start the reaction.
-
Determine the IC₅₀ value for each pre-incubation time point.
-
-
Interpretation: A significant shift (e.g., >5-fold decrease) in the IC₅₀ value with increasing pre-incubation time is strong evidence of a covalent or irreversible binding mechanism.
| Assay | Observation | Interpretation |
| IC₅₀ Shift Assay | IC₅₀ decreases with longer pre-incubation. | Time-dependent inhibition; likely covalent/irreversible.[14] |
| Jump Dilution | Enzyme activity is not restored after rapid dilution of the enzyme-inhibitor complex. | Irreversible or very slow off-rate covalent inhibition.[6] |
| Intact Protein MS | Mass of the target protein increases by the molecular weight of the compound. | Direct evidence of covalent adduct formation.[5] |
Conclusion
Libraries based on the 4-oxobutanoic acid scaffold represent a powerful resource for discovering novel chemical probes and drug leads, particularly for targets amenable to covalent inhibition. Their inherent biological relevance and synthetic tractability are significant assets. However, their successful application in high-throughput screening hinges on a deep understanding of their reactive nature. By implementing rigorous library quality control, robust assay design with appropriate controls, and a multi-faceted hit validation cascade that specifically interrogates non-specific reactivity and covalent mechanisms, researchers can confidently unlock the potential of these valuable chemical tools. The protocols and workflows outlined in this guide provide a comprehensive framework to navigate the challenges and maximize the success of discovering potent and selective modulators for the next generation of therapeutic targets.
References
- mQC: A Heuristic Quality-Control Metric for High-Throughput Drug Combination Screening. (2016).
- High throughput screening of small molecule library: procedure, challenges and future. (2016).
- What Metrics Are Used to Assess Assay Quality?. Source: BIT 479/579 High-throughput Discovery.
- Reporting data from high-throughput screening of small-molecule libraries. Source: Nature Chemical Biology.
- mQC: A Heuristic Quality-Control Metric for High-Throughput Drug Combination Screening. (2025). Source: ResearchGate.
- High-throughput screening. Source: Wikipedia.
- High-throughput Screening Steps. Source: Small Molecule Discovery Center (SMDC).
- How Screening Covalent Libraries Lands Hits Where Others Fail. Source: Oncodesign Services.
- High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). Source: ACS Combinatorial Science.
- Quality control of quantitative high throughput screening data. (2019). Source: WashU Medicine Research Profiles.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Source: Drug Discovery World.
- High-throughput screening (HTS). (2019). Source: BMG LABTECH.
- The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2025). Source: JACS Au.
- From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Source: BioAscent.
- Succinic semialdehyde. Source: Benchchem.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Source: PubMed Central.
- Small Molecule Compound Libraries. Source: High Throughput Screening Laboratory.
- Succinic semialdehyde. Source: Wikipedia.
- High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. Source: PLOS One.
- 4-Oxobutanoic acid. Source: PubChem.
- Chemical Library Biases in AI-Driven Virtual Screening. Source: Neuralgap.
- Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Source: PubMed Central.
- Evaluating and evolving a screening library in academia: the St. Jude approach. Source: PubMed Central.
- KU-HTS Compound Libraries. Source: High Throughput Screening Laboratory.
- Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Source: Curia.
- Lessons Learnt from Assembling Screening Libraries for Drug Discovery for Neglected Diseases. Source: PubMed Central.
- 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. Source: Benchchem.
- Thirty Years Beyond Discovery—Clinical Trials in Succinic Semialdehyde Dehydrogenase Deficiency, a Disorder of GABA Metabolism. Source: PubMed Central.
- Succinic acid. Source: Wikipedia.
- Selecting Cell-Based Assays for Drug Discovery Screening. Source: Promega Corporation.
- Cell-Based Assays: Screening Bioactive Compounds & Leads. (2025). Source: ResearchGate.
- Succinate-semialdehyde dehydrogenase. Source: Wikipedia.
- Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance. Source: Antioxidants & Redox Signaling.
- Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). Source: BioIVT.
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Source: Vipergen.
- Enzyme replacement therapy for succinic semialdehyde dehydrogenase deficiency (SSADHD): relevance in GABA plasticity. Source: National Institutes of Health.
- 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. (2017). Source: MDPI.
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- Screening of Big Pharma's Library against Various in-house Biological Targets. (2022). Source: PubMed Central.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(2-Ethylphenyl)amino]-4-oxobutanoic Acid
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the synthesis of 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical synthesis. Here, we will address common challenges, answer frequently asked questions, and provide detailed protocols to help you improve your reaction yields and product purity.
Reaction Overview
The most direct and common method for synthesizing this compound is through the aminolysis of succinic anhydride with 2-ethylaniline. This reaction involves a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and formation of the desired N-aryl succinamic acid.
Reaction Scheme: Succinic Anhydride + 2-Ethylaniline → this compound
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the nucleophilic acyl substitution mechanism.
Caption: Mechanism of succinic anhydride aminolysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I fix this?
A1: Low yield is a frequent issue that can stem from several factors, from reagent quality to reaction conditions and work-up procedures.
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Cause 1: Hydrolysis of Succinic Anhydride
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Explanation: Succinic anhydride is highly susceptible to hydrolysis, reacting with even trace amounts of water to form succinic acid.[1] Succinic acid will not react with 2-ethylaniline under the mild conditions used for the anhydride reaction, thus reducing the amount of limiting reagent available and lowering your theoretical yield.
-
Solution:
-
Ensure all glassware is oven-dried before use.
-
Use an anhydrous grade of the reaction solvent.
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If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
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-
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Cause 2: Sub-optimal Reaction Temperature
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Explanation: While the reaction is often exothermic, insufficient heating may lead to an incomplete reaction. Conversely, excessive heat can promote side reactions or decomposition, especially with sensitive aromatic amines.
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Solution:
-
Start the reaction at a lower temperature (e.g., 0°C) during the addition of the amine to control the initial exotherm.
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After the initial addition, allow the reaction to warm to room temperature and stir for several hours.[2] Gentle heating (e.g., 40-50°C) can be applied to drive the reaction to completion, but this should be monitored carefully.
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-
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Cause 3: Inefficient Product Isolation
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Explanation: The product contains both a carboxylic acid and an amide group, making it polar. During aqueous work-up, a significant amount of the product may remain in the aqueous layer, especially if the pH is not optimized.
-
Solution:
-
After the reaction, if using an organic solvent, perform an acidic wash. The product should be acidified to a low pH (e.g., pH 1-2) with an acid like HCl to ensure the carboxylic acid is fully protonated (-COOH), minimizing its solubility in the aqueous layer and facilitating its extraction into an organic solvent like ethyl acetate.
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If the product precipitates from the reaction mixture, ensure you are washing the precipitate with a suitable cold solvent to remove impurities without dissolving a significant amount of the product.
-
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yields.
Q2: My final product is impure after isolation. How can I identify and minimize contaminants?
A2: The primary impurities are typically unreacted starting materials or side products like succinic acid.
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Identification:
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Thin-Layer Chromatography (TLC): Use a suitable solvent system (e.g., Ethyl Acetate/Hexane with a small amount of acetic acid) to separate the product from starting materials. 2-Ethylaniline can be visualized with a UV lamp or specific stains. The carboxylic acid product and succinic acid will appear as streaks unless a modifier like acetic acid is added to the eluent.
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NMR Spectroscopy: ¹H NMR is highly effective. Unreacted 2-ethylaniline will show its characteristic aromatic and ethyl peaks. Succinic acid will present a singlet around 2.6 ppm, while succinic anhydride has a singlet around 3.0 ppm. Your product will have more complex aromatic signals and two distinct methylene (-CH₂-) signals.
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-
Minimization and Removal:
-
Succinic Acid: This impurity arises from anhydride hydrolysis.[1] To remove it, you can exploit its higher water solubility compared to the product. Washing the crude product with a small amount of cold water can often remove succinic acid.
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Unreacted 2-Ethylaniline: This can be removed during an acidic work-up. By washing the organic layer with dilute HCl, the basic amine will be protonated to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻), which will partition into the aqueous layer.
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Purification: Recrystallization is the most effective method for purifying the final product.[2][3] Solvents such as ethanol, acetone/water, or toluene can be effective.[3][4]
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Q3: I am struggling with the work-up. The product either won't precipitate or forms an emulsion during extraction. What should I do?
A3: Work-up challenges are common for amphiphilic molecules like this.
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Precipitation Issues: If the product is soluble in the reaction solvent, you may need to either remove the solvent under reduced pressure or add an anti-solvent (a solvent in which the product is insoluble, like hexane) to induce precipitation. Chilling the solution in an ice bath can also promote crystallization.
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Emulsion during Extraction: Emulsions often form when the polarities of the organic and aqueous layers are not sufficiently different, or due to the presence of fine particulates.
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Solution:
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Add a saturated brine solution (NaCl solution). This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.
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Allow the mixture to stand for a longer period without agitation.
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If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool to remove particulates that may be stabilizing the emulsion.
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Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: A variety of solvents can be used, but the best choice depends on your work-up strategy. Aprotic solvents like Dichloromethane (DCM), acetone, or ethyl acetate are commonly used.[2][4] They are good at dissolving the starting materials and the product often precipitates upon formation or can be easily isolated after solvent removal.
Q2: Can I use succinic acid directly instead of succinic anhydride?
A2: While possible, it is not recommended for a simple, high-yield synthesis. The direct reaction of a carboxylic acid and an amine is a thermodynamically unfavorable condensation that requires forcing conditions (high heat) or the use of a coupling agent.[5][6] The amine will first act as a base, deprotonating the carboxylic acid to form a highly unreactive ammonium carboxylate salt.[7]
To make this reaction work at room temperature, you would need to "activate" the carboxylic acid with a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8][9] While effective, this adds complexity and introduces byproducts (e.g., dicyclohexylurea from DCC) that must be removed during purification.[10][11] The anhydride route is more atom-economical and avoids these additional reagents.
Q3: My 2-ethylaniline starting material is dark brown. Do I need to purify it first?
A3: Yes. Aromatic amines are prone to air oxidation, which forms colored impurities. These impurities can potentially interfere with the reaction and will certainly contaminate your final product. It is highly recommended to purify aged or colored 2-ethylaniline by distillation under reduced pressure before use.
Q4: How can I effectively monitor the reaction's progress?
A4: TLC is the most convenient method. Spot the reaction mixture alongside standards of your starting materials (succinic anhydride and 2-ethylaniline). The reaction is complete when the spot corresponding to the limiting reagent (usually the amine) has disappeared and a new, more polar spot for the product has appeared.
Experimental Protocols
Protocol 1: Synthesis of this compound
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Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve succinic anhydride (1.0 eq) in anhydrous acetone (approx. 0.5 M concentration).
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Reaction Initiation: Cool the solution to 0°C using an ice bath.
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Amine Addition: Add 2-ethylaniline (1.0 eq) dropwise to the stirred solution over 15-20 minutes. A white precipitate may begin to form.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the 2-ethylaniline is consumed.
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Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid with a small amount of cold acetone to remove any residual starting materials.
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Drying: Dry the collected solid under vacuum to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude product in a flask and add a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture). Heat the mixture gently with stirring until the solid is completely dissolved.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals in a vacuum oven to yield pure this compound.
References
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Technical Support Center: Purification of 4-Oxo-Butanoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often complex challenges encountered during the purification of 4-oxo-butanoic acid derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
4-Oxo-butanoic acid and its derivatives, also known as γ-keto acids or succinic semialdehyde derivatives, are valuable bifunctional molecules in organic synthesis.[1] Their structure, containing both a ketone and a carboxylic acid, makes them key precursors for a wide range of heterocyclic compounds and other molecular scaffolds of interest in medicinal chemistry.[1] However, this same bifunctionality is the source of significant purification challenges, from high polarity to structural ambiguity. This guide provides solutions to the most common issues you may face.
Troubleshooting Guide: From Work-up to Final Product
This section addresses specific experimental problems in a question-and-answer format, providing both the "why" and the "how-to" for each challenge.
Q1: Why am I experiencing low yields or losing my product during aqueous extraction after my synthesis?
Answer: This is one of the most common issues and is almost always due to the high polarity and water solubility of your γ-keto acid. The combination of a polar ketone and a hydrophilic carboxylic acid group means your product may have a greater affinity for the aqueous phase than for common, less polar organic extraction solvents, especially if the carboxylic acid is deprotonated.
Causality: At a neutral or basic pH, the carboxylic acid exists as a carboxylate anion (-COO⁻), which is highly water-soluble. To effectively move the compound into an organic layer, you must suppress this ionization.
Protocol: Optimized Aqueous Work-up and Extraction
-
Quenching: If your reaction involves a Lewis acid like AlCl₃ (common in Friedel-Crafts acylation), quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.[2] This hydrolyzes the aluminum complexes.
-
Acidification (Critical Step): After quenching, check the pH of the aqueous layer. It must be strongly acidic (pH 1-2). Add more concentrated HCl if necessary. This ensures the carboxylic acid is fully protonated (-COOH), rendering it significantly less water-soluble.
-
Solvent Selection: Use a relatively polar organic solvent for extraction. While ethyl acetate is a common choice, solvents like dichloromethane (DCM) may be less effective due to the polarity of the analyte. A 2:1 mixture of ethyl acetate and diethyl ether can sometimes improve recovery.
-
"Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.
-
Extraction & Drying: Perform multiple extractions (e.g., 3 x volume of aqueous layer) rather than a single large-volume extraction. Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Q2: My column chromatography is failing to resolve my 4-oxo-butanoic acid derivative from impurities, and I'm seeing significant peak tailing in my HPLC analysis. What's going on?
Answer: This is a classic problem when dealing with polar, acidic compounds on silica-based stationary phases. The issues of poor separation and peak tailing stem from the same root causes: high polarity and undesirable secondary interactions between your compound and the stationary phase.
Causality:
-
High Polarity: Your compound interacts very strongly with the polar silica gel in normal-phase chromatography, leading to streaking and poor elution. In reversed-phase (e.g., C18), it may have insufficient retention, eluting too quickly with non-polar impurities.[3][4]
-
Peak Tailing: In reversed-phase HPLC, the acidic silanol groups (-Si-OH) on the silica backbone can interact ionically with your carboxylic acid, causing a secondary, undesirable retention mechanism. This leads to broad, tailing peaks which obscure resolution and affect quantification.[5]
Troubleshooting Workflow: Chromatographic Purification
The diagram below outlines a systematic approach to resolving these issues. The most effective strategy for these molecules is typically reversed-phase chromatography, with careful control over the mobile phase.
Caption: Troubleshooting workflow for HPLC peak tailing.
Table 1: HPLC Mobile Phase Optimization for 4-Oxo-Butanoic Acid Derivatives
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Adjust to 2.5 - 3.0 | Suppresses ionization of the carboxylic acid (pKa ~4-5), minimizing secondary interactions with silanols and improving retention and peak shape.[5] |
| Acid Additive | 0.1% Formic Acid or Acetic Acid | A simple way to control pH for preparative flash chromatography or basic analytical HPLC. |
| Buffer System | 10-50 mM Phosphate or Formate | For robust pH control in analytical HPLC, preventing pH shifts that can affect reproducibility.[5][6] |
| Organic Modifier | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. |
| Column Type | C18 (End-capped) | End-capping masks residual silanol groups, reducing peak tailing. |
| Alternative Methods | HILIC, Mixed-Mode | Hydrophilic Interaction Chromatography (HILIC) or mixed-mode chromatography can improve retention for very polar compounds where reversed-phase is insufficient.[3][4][7] |
Q3: My purified product is a persistent oil, or my attempts at recrystallization have failed. How can I obtain a solid product?
Answer: The failure to crystallize is a frequent frustration with γ-keto acids. This can be due to the presence of minor impurities, residual solvent, or the inherent structural properties of the molecule itself, such as the potential to exist in multiple forms in equilibrium.
Causality:
-
Impurities: Even small amounts of impurities can disrupt the formation of a crystal lattice.
-
Keto-Lactol Equilibrium: The molecule can exist in equilibrium with its cyclic lactol (hemiacetal) form. The presence of multiple tautomers in solution can inhibit crystallization.
-
High Polarity: Highly polar molecules can be difficult to crystallize from common solvents.
Protocol: Strategies for Crystallization
-
Ensure High Purity: Before attempting crystallization, ensure your material is >95% pure by HPLC. If not, re-purify using the optimized chromatography conditions above.
-
Solvent Selection: The key is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.[8]
-
Start by dissolving a small amount of your oil in a good solvent (e.g., ethyl acetate, acetone, ethanol).
-
Slowly add a non-polar "anti-solvent" (e.g., hexanes, heptane, diethyl ether) dropwise at room temperature until the solution becomes faintly cloudy.
-
Add a few drops of the good solvent to clarify the solution, then warm gently.
-
Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator or freezer.
-
-
Alternative Techniques: If slow cooling fails, try these methods.[9]
-
Solvent Layering: Dissolve your compound in a minimal amount of a dense solvent (like DCM or ethyl acetate). Carefully layer a less dense anti-solvent (like hexanes) on top without mixing. Allow diffusion to occur slowly over hours or days.
-
Trituration: Add a small amount of an anti-solvent to your oil and vigorously scratch the side of the flask with a glass rod or stir rapidly. This can sometimes induce nucleation and produce a solid powder, which can then be recrystallized.
-
Seeding: If you have ever had a solid batch, use a tiny crystal to seed a supersaturated solution.
-
Table 2: Common Recrystallization Solvent Systems for Polar Keto Acids
| Good Solvent | Anti-Solvent | Comments |
| Ethyl Acetate | Hexane / Heptane | A very common and often successful system for moderately polar compounds.[2] |
| Ethanol / Methanol | Water or Diethyl Ether | Useful for highly polar derivatives, but be aware of the potential for ester formation if heated for prolonged periods with acid catalysts. |
| Acetone | Dichloromethane / Hexane | Acetone is a strong solvent; use sparingly. |
| Benzene / Toluene | Hexane / Heptane | Can be effective, as some derivatives have been crystallized from these solvents.[10][11] |
Q4: My NMR/MS data is confusing. I see extra peaks that suggest my product isn't pure, even after chromatography. What could this be?
Answer: This is a classic hallmark of γ-keto acids and is often not an indication of impurity, but rather the presence of a second, co-existing chemical structure: the cyclic lactol.
Causality: 4-oxo-butanoic acid derivatives can undergo a rapid and reversible intramolecular cyclization where the carboxylic acid's hydroxyl group attacks the ketone carbonyl, forming a five-membered cyclic hemiacetal, also known as a lactol.
Caption: Equilibrium between the open-chain keto-acid and the cyclic lactol form.
This equilibrium means that in solution (e.g., your NMR tube), you have a mixture of two distinct but rapidly interconverting species. This can result in:
-
¹H and ¹³C NMR: A complex spectrum with two sets of peaks corresponding to both the open-chain and cyclic forms. The ratio of these peaks can change depending on the solvent, concentration, and temperature.
-
Mass Spectrometry: While both forms have the same molecular weight, their fragmentation patterns might differ slightly.
Troubleshooting Protocol:
-
Variable Temperature NMR: Acquire NMR spectra at different temperatures. If the peak ratios change, it strongly suggests a dynamic equilibrium rather than a static mixture of impurities.
-
Solvent Change: Acquire NMR in a different solvent (e.g., switch from CDCl₃ to DMSO-d₆). The position of the equilibrium is often solvent-dependent, which will be reflected in the peak ratios.
-
Derivatization: Reacting the sample with diazomethane or a similar reagent will methylate the carboxylic acid. This "locks" the structure in the open-chain form (as a methyl ester), and the resulting NMR should be much simpler, confirming the identity of your carbon skeleton.
Frequently Asked Questions (FAQs)
Q1: Is my 4-oxo-butanoic acid derivative prone to decarboxylation during purification? A: Generally, no. Gamma-keto acids are significantly more stable towards thermal decarboxylation than their beta-keto acid counterparts. Beta-keto acids can readily decarboxylate through a stable, six-membered cyclic transition state.[12][13][14] A gamma-keto acid would have to proceed through a much more strained and energetically unfavorable seven-membered ring, making this process difficult under typical purification conditions (e.g., heating to reflux for recrystallization).[15]
Q2: What are the most common impurities I should expect from a Friedel-Crafts acylation synthesis? A: The most common impurities include unreacted starting materials (e.g., succinic anhydride) and regioisomers.[2][8] For example, if you are acylating toluene, you can expect the major para-substituted product along with a minor amount of the ortho-isomer.[2] These isomers often have very similar polarities, making their separation by chromatography challenging.
Q3: How can I definitively confirm the purity of my final product? A: A multi-technique approach is essential for a robust purity assessment.[16]
-
HPLC: Use a validated HPLC method with a UV detector (wavelength typically around 210 nm for non-aromatic derivatives or higher for aromatic ones) to determine purity as a percentage of peak area.[6][16]
-
¹H and ¹³C NMR: Confirms the chemical structure. While the keto-lactol equilibrium can complicate spectra, all peaks should be assignable to one of the two forms.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[16]
-
Elemental Analysis: For a final, definitive confirmation of elemental composition, especially for a novel compound.
Q4: Can I use derivatization to simplify purification or analysis? A: Yes, derivatization can be a powerful strategy.
-
For Purification: Converting the carboxylic acid to a methyl or ethyl ester (e.g., using methanol/H⁺ or ethanol/H⁺) will significantly reduce the compound's polarity. The less polar ester is often easier to purify by standard normal-phase silica gel chromatography. The ester can then be hydrolyzed back to the carboxylic acid as a final step.
-
For Analysis: For analysis by Gas Chromatography (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of the compound.[17]
References
- A Comparative Guide to Assessing the Purity of Synthesized 4-Oxobutanoic Acid Against a Reference Standard. (n.d.). BenchChem.
- Why are beta-ketoacids better at decarboxylation than gamma or delta? (2016, June 18). Chemistry Stack Exchange.
- Decarboxylation. (2022, May 20). Master Organic Chemistry.
- Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). BenchChem.
- Addressing co-eluting impurities in HPLC analysis of 4-oxobutanoic acid. (n.d.). BenchChem.
- 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. (n.d.). BenchChem.
- β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex. (2024, April 11). YouTube.
- Crystal Structure and Hirshfeld Surface Analysis of the Polymorph of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid. (2023, April 28). Asian Journal of Chemistry.
- Technical Support Center: Chromatography of 2-Methyl-4-oxobutanoic acid. (n.d.). BenchChem.
- Decarboxylation Reaction Mechanism. (2018, May 11). YouTube.
- A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. (2018, May 21). Semantic Scholar.
- Application Notes and Protocols for the Quantification of 4-Oxobutanoic Acid. (n.d.). BenchChem.
- Guide for crystallization. (n.d.).
- Application Notes and Protocols for the Purification of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid. (n.d.). BenchChem.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (n.d.). Waters Blog.
- Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. (n.d.). PubMed Central.
- Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. (n.d.). PrepChem.com.
- Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage.
- 4-Oxobutanoic acid. (n.d.). PubChem.
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Technical Support Center: Stability of 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid
Prepared by: Senior Application Scientist Last Updated: January 15, 2026
Welcome to the technical support guide for 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your data.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: I'm observing a progressive decrease in the concentration of my compound in an aqueous buffer, even when stored at 4°C. What is the likely cause?
Answer: The most probable cause of concentration loss in aqueous solutions is the chemical degradation of the molecule via amide bond hydrolysis . This compound is an N-aryl succinamic acid, containing an amide linkage that is susceptible to cleavage in the presence of water.[1]
Causality and Mechanism: The amide bond, while generally more stable than an ester bond, can be hydrolyzed under both acidic and basic conditions.[2][3][4] The reaction breaks the bond between the carbonyl carbon and the nitrogen atom, yielding two degradation products: succinic acid and 2-ethylaniline .
This reaction is often slow but can be significant over hours or days, especially if the solution pH is not optimal or if it's exposed to elevated temperatures.[1][4]
Diagram: Primary Degradation Pathway
Caption: Hydrolysis of the parent compound.
Immediate Actions:
-
Verify pH: Check the pH of your buffer. The rate of amide hydrolysis is minimized at near-neutral pH (approximately 6.0-7.5).[5]
-
Prepare Fresh Solutions: For critical experiments, always prepare aqueous working solutions fresh from a concentrated, non-aqueous stock on the day of use.
-
Control Temperature: Avoid heating the aqueous solution or leaving it at room temperature for extended periods.
Question: My compound has crashed out of my aqueous working solution. Is this precipitation or degradation?
Answer: This is a critical distinction. You are most likely observing precipitation due to solubility limits rather than chemical degradation, although the two are not mutually exclusive.
Causality and Mechanism: The solubility of this compound is highly dependent on pH due to its carboxylic acid group.
-
At acidic to neutral pH (e.g., pH < 6.0): The carboxylic acid is primarily in its protonated, neutral form (-COOH). This form is less polar and has lower solubility in aqueous media, making precipitation likely, especially at higher concentrations.
-
At basic pH (e.g., pH > 7.5): The carboxylic acid is deprotonated to its carboxylate form (-COO⁻). This ionic form is significantly more water-soluble.
However, be aware that while increasing the pH enhances solubility, it also accelerates base-catalyzed amide hydrolysis.[1] This creates a delicate balance between maintaining solubility and ensuring stability.
Diagram: Troubleshooting Workflow for Compound Loss
Caption: Workflow to differentiate solubility vs. degradation issues.
Question: How can I definitively confirm that my compound is degrading and identify the byproducts?
Answer: The gold standard for this analysis is a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[6][7] This technique allows you to separate the parent compound from its degradation products, and to quantify the amount of each over time.
Self-Validating Experimental Approach: A properly developed HPLC method will show a decrease in the peak area of the parent compound and a corresponding increase in the peak areas of new species.[8] By running standards of the expected degradation products (succinic acid and 2-ethylaniline), you can confirm their identities by matching their retention times.
Recommended Steps:
-
Develop an HPLC Method: Utilize a C18 reversed-phase column with a mobile phase consisting of an acetonitrile/water gradient and an acidic modifier like formic acid or a phosphate buffer to ensure good peak shape.
-
Conduct a Forced Degradation Study: Intentionally degrade the compound by exposing it to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, heat). This helps identify the degradation product peaks and proves the method can separate them from the parent compound.[9]
-
Analyze Your Sample: Run your experimental sample on the validated HPLC method. A decrease in the parent peak and the appearance of peaks matching your forced degradation study confirms hydrolysis.
| Parameter | Starting Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV, ~235 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| This is a starting point and may require optimization. |
Section 2: Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for stock solutions? For long-term storage, prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous aprotic solvent like dimethyl sulfoxide (DMSO).[10] Aliquot into single-use vials and store at -20°C or -80°C. Aprotic solvents prevent hydrolysis from occurring, ensuring maximum stability.
2. How does pH quantitatively affect the stability of this compound? The stability profile follows a U-shaped curve with respect to pH. The rate of hydrolysis is lowest in the neutral pH range and increases significantly in both acidic and basic environments.
| pH Range | Primary Mechanism | Relative Stability |
| < 4 | Acid-Catalyzed Hydrolysis[4] | Low |
| 4 - 7.5 | Minimal Hydrolysis[5] | High |
| > 7.5 | Base-Catalyzed Hydrolysis[4] | Low |
3. Are there any solvents I should avoid for working solutions? Avoid using highly nucleophilic solvents, such as primary or secondary amines, as they could potentially react with the carboxylic acid group under certain conditions. While protic solvents like methanol or ethanol can be used, be aware that they can participate in transesterification or other reactions if catalysts are present. For aqueous experiments, always use high-purity water and well-defined buffer systems.
4. How can I increase the solubility of my compound in aqueous media without compromising stability? This requires a careful balancing act.
-
Use a Co-solvent: Adding a small percentage (1-5%) of an organic solvent like DMSO or ethanol to your aqueous buffer can significantly improve solubility without dramatically affecting the overall properties of the solution.
-
Slight pH Adjustment: You can slightly increase the pH to just above neutral (e.g., 7.2-7.4) to improve solubility by partially deprotonating the carboxylic acid, a range where hydrolysis is still relatively slow.
-
Lower the Concentration: The most straightforward solution is often to work at the lowest effective concentration possible to stay below the solubility limit.
Section 3: Key Protocols and Methodologies
Protocol 1: Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous, HPLC-grade DMSO to achieve the target concentration (e.g., 20 mM).
-
Dissolution: Vortex thoroughly for 1-2 minutes. If needed, sonicate briefly in a water bath to ensure complete dissolution.
-
Aliquoting & Storage: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study for HPLC Method Validation
-
Prepare Samples: Create separate solutions of the compound (~1 mg/mL) in:
-
0.1 M HCl (Acidic condition)
-
0.1 M NaOH (Basic condition)
-
3% Hydrogen Peroxide (Oxidative condition)
-
Control: Your chosen solvent (e.g., 50:50 Acetonitrile:Water)
-
-
Incubation: Heat the acidic and basic solutions at 60°C for 2-4 hours. Leave the oxidative and control solutions at room temperature.
-
Neutralization: Before injection, neutralize the acidic sample with an equivalent amount of NaOH and the basic sample with an equivalent amount of HCl. This prevents damage to the HPLC column.
-
Analysis: Analyze all samples by HPLC. A valid stability-indicating method will show significant degradation (>10%) in the stressed samples and clear separation between the parent peak and all degradation product peaks.[7][9]
References
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
Quora. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. [Link]
-
Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Amide Bond Activation of Biological Molecules. [Link]
-
Chemguide. (n.d.). The Hydrolysis of Amides. [Link]
-
MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]
-
ResearchGate. (2019). Synthesis of Anaerobic Degradation Biomarkers Alkyl-, Aryl- and Cycloalkylsuccinic Acids and Their Mass Spectral Characteristics. [Link]
-
MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. [Link]
-
Separation Science. (2023). Analytical Techniques In Stability Testing. [Link]
-
ScienceDirect. (2005). Assay and Stability Testing. [Link]
-
Eurofins. (2024). Chemical and stability studies. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
Journal of the Serbian Chemical Society. (n.d.). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties. [Link]
-
ResearchGate. (2015). Development and validation of a stability-indicating hplc method for the analysis of desvenlafaxine succinate in the presence of its acidic induced degradation product in bulk and pharmaceutical preparation. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Desvenlafaxine Succinate in the Presence of its Acidic Induced Degradation Product in Bulk and Pharmaceutical Preparation. [Link]
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- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Bioactivity in 4-Oxobutanoic Acid Experiments
Welcome to the technical support guide for 4-oxobutanoic acid, also known as succinic semialdehyde (SSA). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to low or inconsistent bioactivity in experiments involving this critical metabolite. This guide moves beyond simple checklists to explain the scientific rationale behind each troubleshooting step, ensuring a comprehensive and effective approach to experimental optimization.
Section 1: Foundational Knowledge & Frequently Asked Questions
A solid understanding of 4-oxobutanoic acid's properties is the first line of defense against experimental failure. This section addresses the most common questions regarding its handling, stability, and biological context.
Q1: What is 4-oxobutanoic acid, and what is its primary biological role?
4-oxobutanoic acid (succinic semialdehyde, SSA) is a key intermediate in the metabolism of the primary inhibitory neurotransmitter in the mammalian brain, γ-aminobutyric acid (GABA).[1][2] It is part of a metabolic pathway known as the GABA shunt, which is a closed-loop process that synthesizes and conserves the brain's supply of GABA.[1][3][4]
The GABA shunt bypasses two steps of the conventional Krebs cycle (TCA cycle).[5] In this pathway, GABA is converted by the enzyme GABA transaminase (GABA-T) into SSA.[2] Subsequently, SSA is oxidized by succinic semialdehyde dehydrogenase (SSADH) to form succinate, which then re-enters the TCA cycle.[2][6] Due to its central role in neurotransmitter metabolism, disruptions in the GABA shunt are implicated in several neurological diseases.[4][7][8]
Below is a diagram illustrating the position of 4-oxobutanoic acid within the GABA shunt.
Q2: What are the critical handling and storage procedures for 4-oxobutanoic acid?
4-oxobutanoic acid is an aldehyde and is thus susceptible to oxidation and polymerization, which can significantly reduce its bioactivity. Proper handling is crucial. While detailed stability data under various conditions is not extensively published, general best practices for reactive aldehydes should be followed.
| Parameter | Recommendation | Rationale |
| Form | Purchase as a salt or a stabilized aqueous solution if possible.[9] | The free aldehyde can be less stable. Commercial preparations are often provided as solutions to mitigate instability. |
| Storage (Solid) | Store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and degradation from atmospheric moisture and oxygen. |
| Storage (Solution) | Prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots at -80°C for no longer than 1-2 weeks. Avoid repeated freeze-thaw cycles. | The aldehyde group is reactive in solution. Freezing in aliquots prevents degradation of the entire stock from repeated temperature changes. |
| pH of Solution | Maintain solutions at a neutral or slightly acidic pH (6.0-7.4). | Basic conditions can promote aldol condensation and other side reactions, while harsh acidic conditions can also lead to degradation. |
| Solvent Choice | Highly soluble in water, ethanol, and DMSO.[2] For cell-based assays, sterile-filtered water or PBS is preferred for final dilutions. DMSO is suitable for high-concentration stock solutions. | Water is the most biocompatible solvent. DMSO is an excellent solvent for many organic compounds but must be kept at low final concentrations (typically <0.5%) in cell culture to avoid toxicity.[10] |
Q3: How do I properly prepare and validate a stock solution?
Inconsistent or inaccurate stock solution concentration is a primary source of experimental variability. A validated protocol is essential for reproducible results.
Protocol: Preparation of a 100 mM Aqueous Stock Solution
-
Preparation:
-
Allow the solid 4-oxobutanoic acid (Molar Mass: 102.09 g/mol ) to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.
-
Weigh out 10.21 mg of the compound in a sterile microcentrifuge tube.
-
Add 1.0 mL of sterile, nuclease-free water.
-
Vortex thoroughly until the solid is completely dissolved. The compound is readily soluble in water.[2]
-
-
Validation & Quality Control:
-
pH Check: Measure the pH of the stock solution. If it deviates significantly from neutral, adjust carefully with dilute HCl or NaOH. However, it is generally best to use it as is, unless the pH is extreme.
-
Concentration Verification (Optional but Recommended): While a direct spectrophotometric assay for 4-oxobutanoic acid is not standard, its activity can be confirmed using an enzymatic assay. One can measure the activity of its target enzyme, succinic semialdehyde dehydrogenase (SSADH), by monitoring the production of NADH or NADPH at 340 nm.[11][12] This confirms the compound is active and can be used to standardize the concentration functionally.
-
Sterilization: Sterile-filter the final stock solution through a 0.22 µm syringe filter into a fresh, sterile tube.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots (e.g., 20 µL).
-
Store immediately at -80°C.
-
Section 2: The Troubleshooting Workflow
When low bioactivity is observed, a systematic approach is more effective than random changes. The following workflow, presented as a decision tree and detailed Q&A, guides you from the most common points of failure to more complex biological variables.
Problem Area: Compound Integrity
Answer: Yes, this is a primary suspect. The aldehyde functional group in 4-oxobutanoic acid is reactive and prone to degradation.
-
Causality: Oxidation can convert the aldehyde to a carboxylic acid, while polymerization can form inactive oligomers. Contamination with water during storage can accelerate these processes.
-
Troubleshooting Steps:
-
Purchase a New Batch: The most straightforward test is to acquire a fresh vial of the compound from a reputable supplier and repeat a key experiment.
-
Review Handling: Re-evaluate your storage and handling protocol against the recommendations in Q2 . Were aliquots subjected to freeze-thaw cycles? Was the stock solution stored for an extended period, even at -80°C?
-
Perform a QC Check: If you have access to analytical equipment, run a quality control check. A simple method is to use the SSADH enzyme assay described in Q3 . A degraded compound will show reduced or no activity in converting NAD+ to NADH.
-
Answer: This indicates a solubility issue, which is a common problem when diluting a DMSO stock into an aqueous buffer or medium.[10]
-
Causality: While 4-oxobutanoic acid is water-soluble, preparing a highly concentrated stock in DMSO can lead to it "crashing out" when the solvent environment abruptly changes to aqueous.
-
Troubleshooting Steps:
-
Prepare an Aqueous Stock: Given its high water solubility, the best solution is to prepare the primary stock solution in sterile water or PBS, as detailed in the Q3 protocol .
-
Optimize Dilution: If a DMSO stock must be used, ensure the final concentration of DMSO in the assay does not exceed 0.5%.[10] Add the DMSO stock to the medium dropwise while vortexing or swirling to aid dispersion and prevent localized high concentrations that lead to precipitation.
-
Pre-warm the Medium: Adding a cold stock solution to a 37°C medium can sometimes cause precipitation. Ensure both the medium and the stock dilution are at the same temperature before mixing.
-
Problem Area: Experimental Setup & Assay Conditions
Answer: It's possible the concentrations used are outside the active range for your specific biological system.
-
Causality: The effective concentration (EC50) can vary widely depending on the cell type, the specific endpoint being measured, and the expression level of the target enzyme, SSADH.
-
Troubleshooting Steps:
-
Conduct a Wide-Range Dose-Response: Test a broad range of concentrations, from nanomolar to high micromolar or even millimolar. A logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM) is efficient for finding the active range.
-
Consult the Literature: Search for publications using 4-oxobutanoic acid in a similar experimental model to find a starting point for effective concentrations. For example, studies on SSADH enzyme kinetics often use substrate concentrations in the low micromolar range.[11][13]
-
Answer: Absolutely. Solvents, particularly at higher concentrations, can have unintended biological effects.
-
Causality: DMSO is known to affect cell differentiation, membrane permeability, and enzyme activity. Even at "safe" concentrations below 0.5%, it can have subtle effects that might mask or alter the specific bioactivity of your compound.
-
Troubleshooting Steps:
-
Run a Vehicle Control: This is the most critical control in any experiment. Treat a set of cells or an assay with the highest concentration of the solvent (e.g., 0.5% DMSO in medium) used in your experimental conditions. The response of the vehicle control is your baseline.
-
Switch to an Aqueous Solvent: As mentioned previously, the best way to eliminate solvent artifacts for a water-soluble compound like 4-oxobutanoic acid is to use water or PBS as the solvent.
-
Problem Area: Biological System & Interpretation
Answer: The lack of response may be due to the biological model itself, not the compound.
-
Causality: The primary target for 4-oxobutanoic acid's metabolic activity is the enzyme SSADH. If your cell line or biological system does not express SSADH at a sufficient level, you will not observe effects related to its metabolism. Furthermore, poor cell health can make cells unresponsive to any stimulus.[14]
-
Troubleshooting Steps:
-
Verify Target Expression: Confirm that your chosen cell line expresses the ALDH5A1 gene (which codes for SSADH). This can be done via RT-qPCR, Western blot, or by checking cell line expression databases.
-
Run a Positive Control: Use a compound known to act on the GABA shunt or a related pathway in your cell model. This confirms the pathway is active and responsive.
-
Assess Cell Health: Ensure your cells are healthy and not over-confluent.[14] Perform a viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) to confirm that the cell population is healthy before adding the compound. Check for signs of stress, such as changes in morphology.
-
Answer: Yes. The activity of SSADH can be influenced by other molecules and the overall metabolic state of the cell.
-
Causality: SSADH activity can be inhibited by its product, NADH, and by cellular energy indicators like AMP, ADP, and ATP.[11] Furthermore, components in complex cell culture media (e.g., high levels of glutamate) could potentially alter the metabolic flux through the GABA shunt, indirectly affecting the processing of exogenously added 4-oxobutanoic acid.
-
Troubleshooting Steps:
-
Simplify the Assay Medium: If using a complex medium, try running a key experiment in a simpler, defined saline buffer (like Krebs-Ringer bicarbonate buffer) for a short duration to see if media components are interfering.
-
Review Co-treatments: If you are using 4-oxobutanoic acid in combination with other drugs, be aware of potential metabolic interactions. Research whether your other compounds affect NAD+/NADH ratios or general mitochondrial function.
-
Consider Upstream Inhibition: Vigabatrin is a known inhibitor of GABA transaminase, the enzyme that produces 4-oxobutanoic acid endogenously.[4] While not a direct inhibitor of SSADH, its use in a system could alter the baseline levels of SSA and affect how the system responds to an external supply.
-
References
-
Major metabolic pathway of GABA (GABA shunt pathway). ResearchGate. Available from: [Link]
-
GABA shunt | Pathway - PubChem. National Institutes of Health. Available from: [Link]
-
GABA Synthesis, Uptake and Release - Basic Neurochemistry. NCBI Bookshelf. Available from: [Link]
-
Michaeli, S., & Fromm, H. (2015). Closing the Loop on the GABA Shunt in Plants: Are GABA metabolism and signaling entwined?. Frontiers in Plant Science, 6, 419. Available from: [Link]
-
GABA shunt pathway. The gamma-aminobutyric acid (GABA) shunt pathway... ResearchGate. Available from: [Link]
-
Busch, K. B., & Fromm, H. (1999). Plant Succinic Semialdehyde Dehydrogenase. Cloning, Purification, Localization in Mitochondria, and Regulation by Adenine Nucleotides. Plant Physiology, 121(2), 589–597. Available from: [Link]
-
Succinic acid - Wikipedia. Available from: [Link]
-
Succinic semialdehyde - Wikipedia. Available from: [Link]
-
4-oxobutanoic acid - ChemBK. Available from: [Link]
-
Thermophysical Properties of 4-Oxobutanoic acid. Chemcasts. Available from: [Link]
-
Sedej, A., et al. (2021). Understanding the Molecular Mechanisms of Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD): Towards the Development of SSADH-Targeted Medicine. International Journal of Molecular Sciences, 22(19), 10305. Available from: [Link]
-
Li, Y., et al. (2023). The Optimization of Assay Conditions and Characterization of the Succinic Semialdehyde Dehydrogenase Enzyme of Germinated Tartary Buckwheat. Foods, 12(24), 4545. Available from: [Link]
-
4-Oxobutanoate | C4H5O3- - PubChem. National Institutes of Health. Available from: [Link]
-
Brown, G. P., et al. (2018). Succinic Semialdehyde Dehydrogenase Deficiency, a Disorder of GABA Metabolism: An Update on Pharmacological and Enzyme-Replacement Therapeutic Strategies. Journal of Child Neurology, 33(5), 344–352. Available from: [Link]
-
Li, Y., & Tanner, J. J. (2011). On the Chemical Mechanism of Succinic Semialdehyde Dehydrogenase (GabD1) from Mycobacterium tuberculosis. The Journal of Biological Chemistry, 286(14), 12344–12353. Available from: [Link]
-
4-Oxobutanoic acid | C4H6O3 - PubChem. National Institutes of Health. Available from: [Link]
-
Succinic semialdehyde dehydrogenase deficiency - Wikipedia. Available from: [Link]
-
4-oxobutanoic acid - ChemSynthesis. Available from: [Link]
-
A troubleshooting guide to microplate-based assays. BMG LABTECH. Available from: [Link]
-
Al-Shehhi, L., et al. (2024). Succinic semialdehyde dehydrogenase deficiency: a metabolic and genomic approach to diagnosis. Frontiers in Molecular Biosciences, 11, 1386762. Available from: [Link]
-
Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available from: [Link]
-
SUCCINIC DEHYDROGENASE PROTOCOL. Neuromuscular Home Page. Available from: [Link]
-
Is succinic anhydride stable in DMSO?. ResearchGate. Available from: [Link]
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- 2. Succinic semialdehyde - Wikipedia [en.wikipedia.org]
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- 5. Frontiers | Closing the Loop on the GABA Shunt in Plants: Are GABA metabolism and signaling entwined? [frontiersin.org]
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- 13. mdpi.com [mdpi.com]
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Technical Support Center: Optimizing N-Acylation of 2-Ethylaniline
Welcome to the technical support guide for the N-acylation of 2-ethylaniline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. The following question-and-answer-based guide provides in-depth technical insights, troubleshooting advice, and optimized protocols to help you navigate the complexities of this reaction and achieve high-yield, high-purity results.
Introduction to N-Acylation of 2-Ethylaniline
The N-acylation of 2-ethylaniline is a crucial reaction in organic synthesis, forming a stable amide bond that is a cornerstone of many pharmaceutical compounds and fine chemicals.[1][2][3] This reaction involves the addition of an acyl group (R-C=O) to the nitrogen atom of 2-ethylaniline.[4] While fundamentally a nucleophilic acyl substitution, the steric hindrance presented by the ortho-ethyl group can introduce challenges not seen with simpler anilines. This guide will address these specific challenges and provide robust solutions.
The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acylating agent.[5] This is typically followed by the elimination of a leaving group, resulting in the formation of the N-acyl-2-ethylaniline product.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective acylating agents for this reaction?
A1: The choice of acylating agent is critical and depends on the desired reactivity and the scale of your reaction. The most common agents are:
-
Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive and often provide good yields.[7] Their reactivity stems from the excellent leaving group ability of the chloride ion. However, they generate hydrochloric acid (HCl) as a byproduct, which can protonate the starting aniline, rendering it non-nucleophilic.[8] Therefore, a base is required to neutralize the HCl.
-
Acid Anhydrides (e.g., Acetic Anhydride): These are also very common and are generally less corrosive than acyl chlorides.[6][7] They react with the amine to form the amide and a carboxylic acid byproduct.[5] While a base is not strictly necessary, it is often added to accelerate the reaction and neutralize the carboxylic acid byproduct.
-
Carboxylic Acids: Direct acylation with carboxylic acids is the most atom-economical method, but it typically requires a catalyst and often harsh reaction conditions like high temperatures to drive the reaction by removing the water byproduct.[3]
Q2: My reaction is sluggish or not going to completion. What are the likely causes and solutions?
A2: Several factors can lead to a slow or incomplete reaction. Here's a systematic troubleshooting approach:
-
Insufficient Reactivity: 2-Ethylaniline is a weaker nucleophile than aliphatic amines due to the delocalization of the nitrogen's lone pair into the aromatic ring. The ortho-ethyl group further adds steric hindrance.
-
Protonation of the Amine: If an acidic byproduct is generated (e.g., HCl from an acyl chloride), it will protonate the starting 2-ethylaniline, making it non-nucleophilic.[8]
-
Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., pyridine, triethylamine) is present to neutralize the acid.[9]
-
-
Reagent Quality: Acylating agents, particularly acyl chlorides and anhydrides, can hydrolyze if exposed to moisture, reducing their effectiveness.[8]
-
Solution: Use fresh or newly opened reagents and ensure all glassware is thoroughly dried.[8]
-
Q3: I am observing multiple products by TLC/LCMS. What are the potential side reactions?
A3: The formation of multiple products can often be attributed to the following:
-
Diacylation: While less common with secondary anilines, under forcing conditions (e.g., high temperature, large excess of a highly reactive acylating agent), it is possible to acylate the nitrogen twice.
-
Solution: Use stoichiometric amounts of the acylating agent (typically 1.0 to 1.1 equivalents).[9] Monitor the reaction closely by TLC or LCMS to avoid over-reaction.
-
-
Ring Acylation (Friedel-Crafts): Under certain conditions, particularly with a Lewis acid catalyst, the acyl group can add to the aromatic ring instead of the nitrogen.
-
Solution: Avoid strong Lewis acids if ring acylation is a concern. The N-acylation is generally much faster and should be the major pathway under standard conditions.
-
-
Oxidation of Starting Material: Anilines can be susceptible to oxidation, leading to colored impurities.[8]
-
Solution: Purify the 2-ethylaniline (e.g., by distillation) if it is discolored. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive acylating agent (hydrolyzed).2. Protonated starting amine.3. Insufficient temperature.4. Steric hindrance from the ortho-ethyl group. | 1. Use a fresh bottle of the acylating agent.2. Add a non-nucleophilic base like pyridine or triethylamine.3. Gently heat the reaction mixture (e.g., 40-60 °C), monitoring for decomposition.[8]4. Use a more reactive acylating agent or consider a catalyst. |
| Multiple Products | 1. Impurities in starting materials.2. Diacylation.3. Side reactions due to excessive heat. | 1. Purify starting materials before the reaction.[9]2. Use stoichiometric amounts of the acylating agent (1.0-1.1 equivalents).[9]3. Run the reaction at a lower temperature and monitor progress closely. |
| Product is Difficult to Isolate | 1. Product is soluble in the workup solvent.2. Emulsion formation during extraction. | 1. If precipitating the product from water, ensure the solution is cold to minimize solubility.[8]2. Add brine (saturated NaCl solution) to break up emulsions during aqueous workup. |
Optimized Experimental Protocols
Protocol 1: N-Acetylation using Acetic Anhydride (Catalyst-Free)
This protocol is a straightforward and often high-yielding method.
Materials:
-
2-Ethylaniline (1.0 mmol)
-
Acetic Anhydride (1.1 mmol)
-
Dichloromethane (DCM) or Ethyl Acetate (5 mL)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-ethylaniline in the chosen solvent.
-
Add acetic anhydride dropwise to the stirred solution at room temperature. The reaction is often mildly exothermic.
-
Stir the reaction mixture for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to quench excess acetic anhydride and remove the acetic acid byproduct.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: N-Benzoylation using Benzoyl Chloride with a Base
This protocol is suitable for less reactive acylating agents or when a more robust procedure is needed.
Materials:
-
2-Ethylaniline (1.0 mmol)
-
Benzoyl Chloride (1.05 mmol)
-
Pyridine or Triethylamine (1.2 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve 2-ethylaniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (pyridine or triethylamine) to the stirred solution.
-
Add benzoyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture with 1M HCl to remove the base, followed by saturated sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Data Presentation: Optimizing Reaction Conditions
The following table provides illustrative data on how different parameters can affect the reaction outcome.
| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | None | DCM | 25 | 2 | 92 |
| 2 | Acetic Anhydride | Pyridine | DCM | 25 | 1 | 95 |
| 3 | Benzoyl Chloride | None | DCM | 25 | 4 | 45 |
| 4 | Benzoyl Chloride | Pyridine | DCM | 25 | 2 | 96 |
| 5 | Acetic Acid | None | Toluene | 110 | 12 | 75 |
| 6 | Acetic Acid | Acetic Acid (cat.) | None | 120 | 8 | 85[12] |
This data is illustrative and actual results may vary.
Visualizing the Workflow
A systematic approach is key to successfully optimizing this reaction.
Caption: A systematic workflow for optimizing the N-acylation of 2-ethylaniline.
Mechanistic Overview
The reaction proceeds via a nucleophilic addition-elimination mechanism.
Caption: Simplified mechanism of N-acylation via addition-elimination.
References
-
Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from [Link]
- Katritzky, A. R., et al. (2012). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 17(12), 14537-14548.
- Sanz, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
-
ResearchGate. (2025). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Retrieved from [Link]
-
Ace Chemistry. (n.d.). Acylating agents. Retrieved from [Link]
-
Semantic Scholar. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Retrieved from [Link]
-
Scilit. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Retrieved from [Link]
-
Wikipedia. (n.d.). Acylation. Retrieved from [Link]
-
ACS Publications. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
Pediaa.com. (2020). Difference Between O Acylation and N Acylation. Retrieved from [Link]
-
Der Pharma Chemica. (2011). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]
-
National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. Retrieved from [Link]
-
Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on acylation of aniline (2 mmol) with acetic acid (2 ml). Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stoichiometry of Site-specific Lysine Acetylation in an Entire Proteome. Retrieved from [Link]
-
Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]
-
YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
Scribd. (2021). N Acetylation: The Acetylation of Aniline. Retrieved from [Link]
-
YouTube. (2021). acetylation aniline. Retrieved from [Link]
-
Frontiers. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
Homework. (n.d.). What major product is formed when N-ethylaniline is treated with each reagent?. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
- Google Patents. (n.d.). CN103145562A - N-ethyl aniline preparation method.
-
National Institutes of Health. (n.d.). 2-Ethylaniline. Retrieved from [Link]
Sources
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- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
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- 4. Acylation - Wikipedia [en.wikipedia.org]
- 5. studylib.net [studylib.net]
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Technical Support Center: Synthesis of 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid
Welcome to the technical support center for the synthesis of 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific N-acylation reaction. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
The Core Synthesis: An Overview
The formation of this compound is fundamentally a nucleophilic acyl substitution. It involves the reaction of 2-ethylaniline with succinic anhydride. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the succinic anhydride. This attack leads to the opening of the anhydride ring, forming the desired N-arylsuccinamic acid product.[1][2] While straightforward in principle, the reaction is sensitive to conditions that can promote several competing pathways.
Section 1: Troubleshooting Guide: Side Reactions & Mitigation Strategies
This section addresses the most common issues encountered during the synthesis in a question-and-answer format, providing explanations, preventative protocols, and corrective actions.
Q1: My reaction yield is significantly low, and I've isolated succinic acid as a major byproduct. What is causing this?
A1: Unintended Hydrolysis of Succinic Anhydride.
This is the most frequent side reaction and the primary culprit for low yields. Succinic anhydride is highly susceptible to hydrolysis, reacting with even trace amounts of water to form succinic acid.[3][4] This parallel reaction consumes your electrophile, directly reducing the potential yield of the desired product.
Causality: The carbonyl carbons of the anhydride are highly electrophilic. Water, though a weak nucleophile, can readily attack the anhydride ring, especially at elevated temperatures, in a mechanism analogous to the desired reaction with aniline.[5] The rate of hydrolysis can be surprisingly fast; the half-life of succinic anhydride in water at 25°C is just a few minutes.[4]
Visualizing the Side Reaction: Hydrolysis
Caption: Hydrolysis of succinic anhydride to succinic acid.
Expert Protocols: Preventing & Correcting for Hydrolysis
| Protocol Type | Detailed Steps |
| Preventative Workflow | 1. Rigorous Drying of Glassware: Oven-dry all glassware at >120°C for at least 4 hours or flame-dry under vacuum immediately before use. 2. Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents (e.g., Dichloromethane, THF, Acetonitrile). Solvents should be stored over molecular sieves. 3. High-Purity Reactants: Use a fresh, high-purity bottle of succinic anhydride. Old bottles may have absorbed atmospheric moisture. 4. Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas like Nitrogen (N₂) or Argon (Ar) to prevent atmospheric moisture from entering the system. |
| Corrective Action (Purification) | If hydrolysis has occurred, the desired product can be separated from the succinic acid byproduct through careful acid-base extraction. 1. Dissolution: Dissolve the crude product mixture in an organic solvent like ethyl acetate. 2. Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Both the desired product and succinic acid are acidic and will be extracted into the aqueous basic layer. Unreacted 2-ethylaniline will remain in the organic layer. 3. Selective Precipitation: Separate the aqueous layer and cool it in an ice bath. Slowly acidify the solution by adding 1M HCl dropwise with vigorous stirring. This compound is generally less soluble in acidic aqueous media than succinic acid and will precipitate first. 4. Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. Monitor the purity of the precipitate and the filtrate by TLC or ¹H NMR to optimize separation. |
Q2: My product appears pure by ¹H NMR, but I have a persistent, less polar impurity according to TLC analysis. What could it be?
A2: Formation of N-(2-ethylphenyl)succinimide via Intramolecular Cyclization.
The desired product, an amic acid, contains both a carboxylic acid and an amide. Under certain conditions, particularly with prolonged heating, these two functional groups can undergo an intramolecular dehydration reaction to form a five-membered cyclic imide: N-(2-ethylphenyl)succinimide.
Causality: This is a condensation reaction. The carboxylic acid is protonated (or activated by a Lewis acid), making the carbonyl carbon more electrophilic. The amide nitrogen then acts as an intramolecular nucleophile, attacking this carbon. Subsequent loss of a water molecule yields the thermodynamically stable succinimide ring. This side reaction is often promoted by excessive heat or the presence of dehydrating agents.
Visualizing the Side Reaction: Cyclization
Caption: Dehydration of the desired product to a succinimide byproduct.
Expert Protocols: Preventing & Correcting for Cyclization
| Protocol Type | Detailed Steps |
| Preventative Workflow | 1. Temperature Control: The initial acylation is often exothermic. Maintain a low to moderate reaction temperature (e.g., 0°C to room temperature). Avoid refluxing the reaction mixture for extended periods unless necessary for kinetics, and even then, monitor for imide formation.[6] 2. Avoid Acidic Catalysts: Strong protic or Lewis acids can catalyze the dehydration. The reaction typically proceeds well without a catalyst or with a mild, non-nucleophilic base like pyridine.[6] 3. Prompt Work-up: Upon reaction completion, proceed with the work-up and purification without letting the crude mixture sit at high temperatures. |
| Corrective Action (Purification) | The succinimide byproduct is a neutral compound and lacks the acidic carboxylic acid group. This difference is key to its removal. 1. Acid-Base Extraction: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or DCM). 2. Base Wash: Wash the organic solution with a mild aqueous base like 5% NaHCO₃ or 1M Na₂CO₃. The desired acidic product will move into the aqueous layer, while the neutral succinimide impurity and any unreacted 2-ethylaniline will remain in the organic layer. 3. Isolation of Product: Separate the aqueous layer, cool it in an ice bath, and re-acidify with 1M HCl to a pH of ~2-3 to precipitate the pure this compound. 4. Confirmation: Filter, wash with cold deionized water, and dry. Confirm purity by TLC, comparing against the discarded organic layer. |
Section 2: Frequently Asked Questions (FAQs)
-
Q: What is the ideal solvent for this reaction?
-
Q: How can I monitor the progress of the reaction?
-
A: Thin-Layer Chromatography (TLC) is the most effective method.[7][8] Use a mobile phase like 50:50 Ethyl Acetate:Hexanes with a few drops of acetic acid. The starting aniline will be relatively non-polar. The product, being a carboxylic acid, will be very polar and should have a low Rf value. The succinic anhydride is not UV-active, but its consumption can be inferred from the appearance of the product spot and disappearance of the aniline spot.
-
-
Q: My 2-ethylaniline is dark yellow/brown. Can I still use it?
-
A: It is highly recommended to purify it first. Anilines are susceptible to air oxidation, which creates colored, often polymeric, impurities that can complicate the reaction and purification.[9] Purification can be achieved by vacuum distillation.
-
-
Q: Is a catalyst necessary?
-
A: The reaction often proceeds to completion without a catalyst. However, if the reaction is sluggish, a catalytic amount (0.1 eq) of a non-nucleophilic base like pyridine or triethylamine can be used. These bases can act as acyl transfer catalysts, increasing the reaction rate.[6]
-
-
Q: How do I definitively confirm the structure of my final product?
-
A: A combination of spectroscopic methods is required.
-
¹H NMR: Look for the characteristic signals of the 2-ethylphenyl group, the two diastereotopic methylene groups of the succinate backbone (appearing as two distinct multiplets), and the broad singlets for the amide N-H and carboxylic acid O-H protons.
-
¹³C NMR: Confirm the presence of two distinct carbonyl carbons (one amide, one carboxylic acid) and the correct number of aromatic and aliphatic carbons.
-
FT-IR: Look for a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), an N-H stretch from the amide (~3300 cm⁻¹), and two distinct C=O stretches for the amide (~1650 cm⁻¹) and carboxylic acid (~1700 cm⁻¹).[6]
-
Mass Spectrometry (MS): Confirm the molecular weight of the compound.[6]
-
-
Section 3: Visualizing the Complete Synthetic Landscape
This diagram illustrates the intended reaction pathway in contrast to the major competing side reactions.
Caption: Overview of the synthetic landscape.
References
-
Succinic anhydride - Wikipedia. Wikipedia. [Link]
-
Succinic anhydride | C4H4O3 | CID 7922 - PubChem. National Center for Biotechnology Information. [Link]
-
Hydrolytic cleavage of succinic anhydride via ring opening and... - ResearchGate. ResearchGate. [Link]
-
Hydrolysis of the succinic anhydride ring with ammonia solution yields ammonium carboxylate groups. … - ResearchGate. ResearchGate. [Link]
-
Aminolysis of acid anhydrides in water. II. Nonlinear structure-reactivity relations in the aminolyses of phthalic and succinic. ACS Publications. [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Why doesn't aniline undergo Friedel-Crafts alkylation? - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
-
question an N-acetylation of aniline, using aspirin - Sciencemadness Discussion Board. ScienceMadness. [Link]
-
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid - MDPI. MDPI. [Link]
-
Reactions of aniline with unsymmetrical acid anhydrides - Zenodo. Zenodo. [Link]
-
How aniline react with carboxylic acid and carboxylic acid derivatives? - Quora. Quora. [Link]
-
the preparation of amides - Chemguide. Chemguide. [Link]
-
Mechanism of acylation of aniline with acetic anhydride? : r/chemhelp - Reddit. Reddit. [Link]
-
Propose a mechanism for the formation of succinic anhydride from ... - Pearson. Pearson. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
-
1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Reactions of Acid Anhydrides with Nitrogen Compounds - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. - Pearson. Pearson. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
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- 9. Sciencemadness Discussion Board - question an N-acetylation of aniline, using aspirin - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Stability and Handling of 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid
Welcome to the technical support center for 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound. By understanding the potential degradation pathways and implementing the recommended procedures, you can ensure the integrity and reliability of your experimental results.
Introduction to the Stability of this compound
This compound, a succinanilic acid derivative, possesses two key functional groups that are susceptible to degradation: an amide linkage and an aromatic amine.[1] The primary degradation pathways for this molecule are anticipated to be hydrolysis of the amide bond and oxidation of the aromatic amine moiety. Photodegradation is also a potential concern, as is common with many pharmaceutical compounds.[2][3][4][5]
This guide will provide a structured approach to understanding and mitigating these degradation pathways through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound that can lead to its degradation?
A1: The molecule has two main points of vulnerability:
-
Amide Bond: The amide linkage (-CONH-) can undergo hydrolysis, which is the cleavage of the bond by reaction with water.[6][7][8] This reaction is often catalyzed by acidic or basic conditions.[6][7][8][9]
-
Aromatic Amine: The (2-Ethylphenyl)amino group is an aromatic amine, which is susceptible to oxidative degradation.[10][11][12][13][14] This can lead to the formation of colored by-products and loss of compound potency.
Q2: I observed a loss of potency of my compound in an aqueous solution. What is the likely cause?
A2: Loss of potency in aqueous solutions is most commonly due to amide hydrolysis. This reaction breaks down this compound into succinic acid and 2-ethylaniline. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.
Q3: My solution of the compound has developed a yellow or brown tint. What could be the reason?
A3: The development of color in your solution is a strong indicator of oxidative degradation of the aromatic amine. Aromatic amines can be oxidized by atmospheric oxygen or other oxidizing agents present in the solution, leading to the formation of colored impurities like nitro or azo compounds.[10]
Q4: How should I store the solid form of this compound to ensure its long-term stability?
A4: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (ideally -20°C). The presence of moisture can accelerate hydrolysis, while light can induce photodegradation.
Q5: What are the best practices for preparing and storing stock solutions of this compound?
A5: To minimize degradation in solution, follow these guidelines:
-
Solvent Choice: Use a dry, aprotic solvent such as DMSO or DMF for preparing stock solutions. Avoid aqueous buffers for long-term storage.
-
pH Control: If you must use an aqueous buffer, maintain a pH close to neutral (pH 6-8), as both acidic and basic conditions can catalyze amide hydrolysis.[15]
-
Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For maximum protection against oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container.
-
Light Protection: Always store solutions in amber vials or wrap the container with aluminum foil to protect from light.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Degradation of the compound | Perform a forced degradation study to identify potential degradation products and confirm their retention times. |
| Inconsistent biological assay results | Compound degradation leading to variable active concentration | Prepare fresh stock solutions for each experiment. Use a stability-indicating analytical method to confirm the concentration before use. |
| Precipitate formation in stock solution upon thawing | Poor solubility or degradation | Check the solubility of the compound in the chosen solvent. If solubility is not an issue, the precipitate could be a degradation product. Analyze the precipitate. |
Experimental Protocols
Protocol 1: Performing a Forced Degradation Study
A forced degradation study is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[16][17][18][19][20]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)[21]
Procedure:
-
Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, take an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Place the solid compound in a stability chamber at 60°C for 7 days.
-
At the end of the study, dissolve the compound and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound (1 mg/mL in a suitable solvent) and the solid compound to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[2][3][4][22]
-
Ensure an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[22]
-
Analyze the samples by HPLC and compare with a control sample stored in the dark.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Typical HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
This method should be validated for its ability to separate the main peak from any new peaks that appear during the forced degradation studies.
Visualizing Degradation Pathways
Amide Hydrolysis Pathway
Caption: Amide hydrolysis of the parent compound.
Potential Oxidative Degradation
Caption: Potential oxidative by-products.
References
- Allen, A. D.
- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. FDA.
- YouTube. (2019, January 15). mechanism of amide hydrolysis. YouTube.
- Chemistry Steps.
- Atlas-mts.com. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- National Institutes of Health. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. NIH.
- University of Calgary. Ch20 : Amide hydrolysis. University of Calgary.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- National Institutes of Health.
- European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. gmp-compliance.org.
- Apicule. Understanding Forced Degradation Studies: A Critical Step in Drug Development. apicule.
- Forced Degradation Studies: Regulatory Considerations and Implement
- FTLOScience. (2022, November 26).
- YouTube. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube.
- National Institutes of Health. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. NIH.
- Quora. (2017, September 2). How to prevent hydrolysis in a drug. Quora.
- Reddit. (2020, January 25). How to prevent the acid hydrolysis of an amide? : r/chemhelp. Reddit.
- A chemical rationale of drug stability and degrad
- ResearchGate. (2025, August 7). A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies.
- National Institutes of Health. Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. NIH.
- ACS Publications. Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water | The Journal of Physical Chemistry.
- RSC Publishing.
- ANALYTICAL METHOD SUMMARIES. (2021, May 24).
- CymitQuimica. 4-[(2-Methylphenyl)amino]-4-oxobutanoic acid. CymitQuimica.
- Benchchem. 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid | 1096689-88-1. Benchchem.
- Wikipedia. Succinic acid. Wikipedia.
- National Institutes of Health. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. NIH.
- MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI.
- National Institutes of Health. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. NIH.
- PubMed. Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity. PubMed.
- SciSpace. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with. SciSpace.
- Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia.
- National Institutes of Health. Succinanilic acid | C10H11NO3 | CID 7598. PubChem.
- PubMed. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. PubMed.
- ResearchGate. (2025, August 5). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase | Request PDF.
- PubMed.
- National Institutes of Health.
- PubMed.
- PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed.
Sources
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- 2. fda.gov [fda.gov]
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- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
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- 8. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Technical Support Center: Overcoming Solubility Challenges with N-aryl-4-oxobutanoic Acids
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-aryl-4-oxobutanoic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility issues encountered during experimentation. We provide field-proven insights and step-by-step protocols to ensure the successful solubilization of these valuable compounds.
Troubleshooting Guide: Common Solubility Problems & Solutions
This section directly addresses the most frequent solubility challenges in a question-and-answer format.
Q1: My N-aryl-4-oxobutanoic acid won't dissolve in my aqueous assay buffer. Where do I start?
A1: This is the most common challenge. The molecular structure, featuring a hydrophobic aryl group and a polar carboxylic acid, dictates a specific solubilization strategy. Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an organic solvent.[1]
-
Initial Solvent Selection: Dimethyl sulfoxide (DMSO) is the preferred starting solvent due to its powerful solubilizing capacity for a wide range of organic molecules.[1] If your experimental system is sensitive to DMSO, other organic solvents like dimethylformamide (DMF) or ethanol can be tested.[1]
-
The "Crashing Out" Problem: When you dilute your organic stock solution into an aqueous buffer, the compound may precipitate or "crash out."[2] This occurs because the compound is highly soluble in the organic solvent but poorly soluble in the resulting aqueous mixture.[2]
-
Primary Solution - pH Adjustment: The carboxylic acid group is the key to improving aqueous solubility. By increasing the pH of your aqueous buffer to a value above the compound's pKa (typically around 4-5 for carboxylic acids), the acid group deprotonates to form a negatively charged carboxylate ion.[3][4] This ionized form is significantly more soluble in polar solvents like water.[5][6] A common strategy is to use a buffer at pH 7.4 or higher, or to add a small amount of a base like sodium hydroxide (NaOH) to your vehicle.[6]
Q2: I've adjusted the pH of my buffer to >7.4, but my compound still precipitates upon dilution from DMSO. What are my next steps?
A2: If pH adjustment alone is insufficient, the hydrophobicity of the aryl group is likely the dominant factor. The following strategies can be employed, often in combination.
-
Co-solvent Systems: Introduce a water-miscible organic solvent into your final aqueous solution.[7][8] This technique, known as co-solvency, works by reducing the overall polarity of the solvent, making it more hospitable to the hydrophobic regions of your molecule.[9] Propylene glycol, ethanol, or polyethylene glycol (PEG 400) are common co-solvents used in formulations.[10] It is critical to optimize the co-solvent concentration; aim for the lowest percentage that maintains solubility while not interfering with your assay.[2]
-
Physical Dissolution Aids: Gentle heating and sonication can help overcome the energy barrier of dissolution.[1][11]
-
Consider the Solid Form: The solid-state properties of your compound can dramatically impact solubility.[][13] Different crystal forms (polymorphs) of the same molecule can have different solubility profiles.[14][15] An amorphous form is generally more soluble than a highly stable crystalline form.[15] If you consistently face issues, the problem might lie with the specific batch or crystal form of the material.
Q3: My compound is for in-vivo studies, and I need a stable, soluble formulation. Is there a more permanent solution than preparing fresh solutions every time?
A3: Yes. For long-term solubility and formulation development, converting the N-aryl-4-oxobutanoic acid into a salt is the most effective and common industrial practice.[10][16]
-
Salt Formation: By reacting the weakly acidic carboxylic acid with a suitable base (a counterion), you form a stable salt.[17][18] These salts are typically ionic solids that are much more readily soluble in water than the neutral free acid form.[19][20]
-
Common Counterions: For acidic drugs, common salt-forming counterions include sodium (Na+), potassium (K+), and calcium (Ca2+).[17] The resulting sodium or potassium salts of your N-aryl-4-oxobutanoic acid will likely exhibit significantly improved aqueous solubility.[6] This approach is a cornerstone of pharmaceutical development for improving the dissolution and bioavailability of acidic compounds.[16]
Frequently Asked Questions (FAQs)
This section explains the scientific principles behind the troubleshooting advice.
Q4: Why is pH so critical for the solubility of N-aryl-4-oxobutanoic acids?
A4: The key is the ionizable carboxyl group (-COOH). The solubility of these compounds is pH-dependent due to the equilibrium between the neutral (protonated) form and the charged (deprotonated) form.
-
At Low pH (Acidic Conditions): The concentration of protons (H+) is high. The equilibrium shifts to favor the neutral -COOH form. This form is less polar and therefore has low solubility in water.[5]
-
At High pH (Basic Conditions): When the pH is significantly higher than the compound's pKa, the excess hydroxide ions (OH-) abstract the acidic proton, leaving a negatively charged carboxylate ion (-COO⁻).[4][5] This charged species is much more polar and readily interacts with water molecules through favorable ion-dipole interactions, leading to a dramatic increase in solubility.[4][18]
Q5: What is the scientific principle behind using a co-solvent system?
A5: A co-solvent system is a mixture of solvents, typically water and a water-miscible organic solvent. The principle is to modify the polarity of the solvent environment. Water is a highly polar solvent, which is unfavorable for dissolving the large, nonpolar aryl portion of your molecule. By adding a less polar, organic co-solvent (like ethanol or PEG 400), you effectively lower the overall polarity of the mixture.[9] This reduces the interfacial tension between the aqueous phase and the hydrophobic compound, making it easier for the compound to dissolve.[7]
Q6: How does the "aryl" group in the N-aryl-4-oxobutanoic acid structure influence its solubility?
A6: The aryl group (e.g., a phenyl, naphthyl, or other aromatic ring system) is a large, nonpolar, and hydrophobic component of the molecule.[3] The larger and more complex this group is, the more it will resist dissolving in water, thereby decreasing aqueous solubility.[3][21] This hydrophobic character is the primary reason these compounds are often poorly soluble in aqueous media, even with the presence of the polar carboxylic acid group. The overall solubility is a balance between the hydrophilic nature of the carboxylate group (at high pH) and the hydrophobic nature of the aryl "tail".
Q7: Could the solid form of my compound really be the source of my solubility problems?
A7: Absolutely. The arrangement of molecules in the solid state, known as the crystal form, has a significant impact on physical properties like solubility and dissolution rate.[][13]
-
Polymorphism: A single compound can often crystallize into multiple different forms, called polymorphs.[14] These polymorphs have different crystal lattice energies. A more stable crystal form has a stronger lattice, requires more energy to break apart, and will consequently have lower solubility.[15]
-
Amorphous vs. Crystalline: Amorphous material lacks an ordered crystal lattice. It is thermodynamically less stable and therefore generally more soluble than its crystalline counterparts.[15] If you receive a new batch of a compound that suddenly shows poor solubility compared to previous batches, it may be a different, more stable polymorph. This phenomenon is a critical consideration in pharmaceutical development.[22]
Data & Protocols
Table 1: Solvent Selection Guide for N-aryl-4-oxobutanoic Acids
| Solvent | Type | Primary Use | Key Considerations |
| Water / Aqueous Buffers | Polar, Protic | Final assay medium, in vivo vehicle | Poor solubility for the free acid. Requires pH > pKa for dissolution. |
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | High-concentration stock solutions | Excellent solubilizing power.[1] Can be toxic to some cells at >0.5%.[2] |
| Dimethylformamide (DMF) | Polar, Aprotic | Alternative for stock solutions | Good solubilizing power. Use when DMSO is not suitable.[1] |
| Ethanol | Polar, Protic | Stock solutions, co-solvent | Good for less hydrophobic compounds. Can be used as a co-solvent in final formulations. |
| Propylene Glycol (PG) | Polar, Protic | Co-solvent | Commonly used in formulations to increase solubility and stability. |
| Polyethylene Glycol 400 (PEG 400) | Polar, Protic | Co-solvent | A non-toxic polymer used to enhance solubility in aqueous vehicles. |
Experimental Protocol: Preparation of a 10 mM Stock Solution via pH Adjustment
This protocol describes a standard method for solubilizing a challenging N-aryl-4-oxobutanoic acid for use in typical cell-based or biochemical assays.
Materials:
-
N-aryl-4-oxobutanoic acid powder
-
Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Hydroxide (NaOH) solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator bath
Procedure:
-
Prepare a High-Concentration Slurry in DMSO:
-
Weigh out a precise amount of your N-aryl-4-oxobutanoic acid (e.g., 5 mg) into a sterile microcentrifuge tube.
-
Add a small volume of DMSO to create a high-concentration slurry. For example, to make a final 10 mM solution, you might initially add just enough DMSO to wet the powder. This step ensures the compound is fully disaggregated.
-
-
Initial Solubilization with Base:
-
Add 1 M NaOH dropwise while vortexing. The goal is to add a slight molar excess of base relative to your acidic compound to ensure complete deprotonation to the soluble salt form.
-
Continue vortexing. The solution should start to clarify as the salt forms.
-
-
Complete the Stock Solution:
-
Once the solid appears dissolved, add DMSO to reach your final target volume for a concentrated stock (e.g., 20 mM).
-
Vortex thoroughly and sonicate for 5-10 minutes if any particulates remain. Visually inspect to ensure the solution is completely clear.[1]
-
-
Prepare the Final Working Solution:
-
This stock is too concentrated and basic for direct use. It must be diluted.
-
Perform a serial dilution.[2] For example, dilute the 20 mM stock into your final assay buffer (e.g., PBS, pH 7.4) to reach your desired working concentration (e.g., 10 µM). The buffer will neutralize the small amount of base carried over.
-
Crucial Step: Add the stock solution to the buffer while vortexing the buffer. This rapid mixing helps prevent the compound from precipitating locally before it can be fully diluted.[2]
-
-
Storage:
-
Store the high-concentration stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
-
Visualized Workflow
Diagram 1: Troubleshooting Flowchart for Solubility Issues
This diagram outlines the logical progression for diagnosing and solving solubility problems with N-aryl-4-oxobutanoic acids.
Caption: A decision tree for troubleshooting N-aryl-4-oxobutanoic acid solubility.
References
- Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds - Benchchem.
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770. Available at: [Link]
- Crystallization of APIs: Methods and Challenges - BOC Sciences.
- Technical Support Center: Troubleshooting Compound X Solubility - Benchchem.
-
Babu, A. R., & Sathigari, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 22(5), 174. Available at: [Link]
- Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. - Brainly.
-
Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Available at: [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Available at: [Link]
- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
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Dunitz, J. D., & Gavezzotti, A. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Pharmaceutics, 14(8), 1699. Available at: [Link]
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Al-Zoubi, N., & Odah, F. (2017). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. Available at: [Link]
- Troubleshooting poor solubility of Tetradecamethylcycloheptasiloxane in experiments - Benchchem.
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Pharmaceutical Crystallization in drug development - Syrris. Available at: [Link]
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The Crucial Role of Crystallization in Drug Substances Development - Neuland Labs. (2023). Available at: [Link]
- Myerson, A. S. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(8), 1982-1994.
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Kumar, L., & Singh, S. (2020). Methods to boost solubility. International Journal of Scientific Development and Research, 5(6), 282-293. Available at: [Link]
-
Li, A., & Yalkowsky, S. H. (2014). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Sciences, 103(9), 2637–2652. Available at: [Link]
- Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson.
-
How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate. (2014). Available at: [Link]
-
Carboxylic acid - Properties, Structure, Reactions. Britannica. Available at: [Link]
- DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Principles of Drug Action 1.
- Patel, M., & Soni, T. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(5), 1-10.
- Co-solvent: Significance and symbolism. ScienceDirect.
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- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. brainly.com [brainly.com]
- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
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- 13. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
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- 16. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Column Chromatography Purification of Butanoic Acid Amides
Welcome to the technical support center for the column chromatography purification of butanoic acid amides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification process. Here, we move beyond generic protocols to explain the "why" behind the "how," ensuring you can confidently troubleshoot and optimize your separations.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the column chromatography of butanoic acid amides, offering probable causes and actionable solutions.
Issue 1: Poor Separation or Co-elution of the Butanoic Acid Amide and Impurities
Question: I'm running a column, but my butanoic acid amide is co-eluting with a closely related impurity. How can I improve the separation?
Answer:
Co-elution is a frequent challenge, often stemming from suboptimal mobile or stationary phase selection. Here’s a systematic approach to resolving this issue:
-
Probable Cause 1: Inappropriate Mobile Phase Polarity. The polarity of your eluent system may not be suitable to differentiate between your target amide and the impurity.
-
Solution:
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switch to a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity. This will sharpen peaks and can often resolve closely eluting compounds. A shallow gradient around the expected elution point of your amide is often most effective.[1][2]
-
Solvent System Modification: Experiment with different solvent systems. If you are using a standard ethyl acetate/hexane system, consider switching one of the components. For example, replacing ethyl acetate with acetone or dichloromethane can alter the selectivity of the separation. For reversed-phase chromatography, switching from methanol to acetonitrile (or vice versa) as the organic modifier can also significantly impact selectivity.[2][3]
-
-
-
Probable Cause 2: Unfavorable Analyte-Stationary Phase Interactions. The functional groups on your butanoic acid amide and the impurity might be interacting similarly with the stationary phase.
-
Solution:
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. If you are using standard silica gel (a polar stationary phase), an amide-embedded stationary phase might offer different selectivity due to its ability to act as a hydrogen bond acceptor.[4][5][6] For highly polar amides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase chromatography.[2]
-
Mobile Phase Additives: The addition of a small amount of an acid or base to the mobile phase can dramatically alter selectivity, especially if your amide or impurities have ionizable functional groups.[3][7] For basic impurities, adding a small amount of a basic modifier like triethylamine (typically 0.1-0.5%) can improve peak shape and separation on silica gel.[7][8] For acidic impurities, an acidic modifier like acetic acid or formic acid (typically 0.1%) can be beneficial.[3][7][9]
-
-
-
Probable Cause 3: Overloading the Column. Loading too much sample onto the column can lead to broad peaks and poor separation.[10]
-
Solution: Reduce the amount of crude sample loaded onto the column. A general rule of thumb for a standard silica gel column is a sample-to-silica ratio of 1:20 to 1:100, depending on the difficulty of the separation.
-
Issue 2: Peak Tailing or Streaking of the Butanoic Acid Amide
Question: My butanoic acid amide is coming off the column, but the peak is broad and tailing significantly. What's causing this and how can I fix it?
Answer:
Peak tailing is often a sign of secondary, undesirable interactions between your amide and the stationary phase, or issues with your mobile phase or sample loading.
-
Probable Cause 1: Secondary Interactions with Acidic Silanol Groups. Standard silica gel has acidic silanol groups on its surface. If your butanoic acid amide has basic functionalities (e.g., an amine group elsewhere in the molecule), it can interact strongly with these silanols, leading to tailing.[10]
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine or pyridine (0.1-1%), into your mobile phase. This will compete with your basic amide for the active silanol sites, resulting in a more symmetrical peak.[8]
-
Use a Deactivated Stationary Phase: Consider using an end-capped or deactivated silica gel where the most acidic silanol groups have been chemically modified.
-
-
-
Probable Cause 2: Mobile Phase pH is Close to the Analyte's pKa. If the mobile phase pH is within about 1.5 units of your amide's pKa, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[11][12][13] While butanoic acid amides themselves are generally neutral, other functional groups in the molecule may be ionizable.
-
Probable Cause 3: Sample Solvent is Too Strong. If you dissolve your sample in a solvent that is significantly more polar than your starting mobile phase, it can cause the sample to spread out at the top of the column, leading to a broad band and tailing.[10]
Issue 3: Irreproducible Results Between Runs
Question: I ran the same purification twice and got different results. Why is my column chromatography not reproducible?
Answer:
Irreproducibility can be frustrating and often points to subtle variations in the experimental setup.
-
Probable Cause 1: Column Deactivation or Contamination. Over time, columns can become contaminated with strongly retained impurities from previous runs, which can alter their separation characteristics.[19]
-
Solution: Ensure the column is thoroughly flushed with a strong solvent after each run to remove any residual compounds. If you suspect significant contamination, a more rigorous washing procedure may be necessary. For reversed-phase columns, this might involve washing with isopropanol or tetrahydrofuran.
-
-
Probable Cause 2: Inconsistent Mobile Phase Preparation. Small variations in the composition of your mobile phase, especially the concentration of additives, can lead to changes in retention times and selectivity.
-
Solution: Prepare fresh mobile phase for each run and use precise measurements for all components. If using a buffer, ensure the pH is consistent.[20]
-
-
Probable Cause 3: Variability in Column Packing. If you are packing your own columns, inconsistencies in the packing density can lead to channeling and variable results.
-
Solution: Use a consistent slurry packing method to ensure a homogenous and well-packed column bed.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying butanoic acid amides?
For most butanoic acid amides, standard silica gel is a good starting point due to its versatility and cost-effectiveness. However, for more complex separations or amides with specific functionalities, consider the following:
-
Amide-Embedded Phases: These can offer unique selectivity for amides and other polar compounds due to hydrogen bonding interactions.[4][6][21]
-
Reversed-Phase (C18): For more non-polar butanoic acid amides or when working with aqueous-soluble impurities, reversed-phase chromatography is an excellent choice.
-
Alumina: Can be a good alternative to silica, especially for compounds that are sensitive to the acidic nature of silica gel. Alumina is available in neutral, acidic, and basic forms.
Q2: How do I choose the right mobile phase for my butanoic acid amide purification?
The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate.
-
Normal Phase (Silica Gel): A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone).
-
Reversed-Phase (C18): Typically, a mixture of water or a buffer and an organic solvent like methanol or acetonitrile is used.
Q3: What is "dry loading" and when should I use it?
Dry loading is a sample application technique where the crude sample is pre-adsorbed onto a small amount of silica gel (or another inert support) before being loaded onto the column.[16][17][18]
-
When to use it:
-
When your compound is not very soluble in the initial, low-polarity mobile phase.
-
To improve resolution for difficult separations, as it ensures the sample is applied to the column in a very narrow band.
-
Q4: My butanoic acid amide seems to be decomposing on the silica gel column. What can I do?
Amide hydrolysis can occur under strongly acidic or basic conditions, and the acidic nature of silica gel can sometimes promote decomposition of sensitive compounds.[8][22]
-
Solutions:
-
Deactivate the Silica: Pre-treat the silica gel with a base like triethylamine to neutralize the acidic sites.[8]
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a less acidic stationary phase.
-
Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to speed up the elution.
-
Experimental Protocol: A General Guideline for Butanoic Acid Amide Purification
This protocol provides a step-by-step methodology for the purification of a moderately polar butanoic acid amide using silica gel column chromatography.
1. Thin Layer Chromatography (TLC) Analysis: a. Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives your target amide an Rf value of ~0.3. d. Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate).
2. Column Preparation: a. Select a glass column of an appropriate size. The amount of silica gel should be 20-100 times the weight of your crude sample. b. Prepare a slurry of silica gel in the initial, low-polarity mobile phase. c. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. d. Allow the silica to settle into a packed bed, and then drain the excess solvent until the solvent level is just above the top of the silica.
3. Sample Loading (Dry Loading Method): a. Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (2-3 times the weight of your sample) to this solution. c. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a free-flowing powder. d. Carefully add this powder to the top of your packed column. e. Gently tap the column to create a flat, even layer of the sample-adsorbed silica. f. Add a thin layer of sand on top to protect the surface.
4. Elution and Fraction Collection: a. Carefully add your mobile phase to the top of the column. b. Apply gentle pressure (using a pump or air line) to begin eluting the solvent through the column. c. Collect the eluent in a series of test tubes or flasks (fractions). d. If using a gradient, gradually increase the polarity of the mobile phase as the column runs. A typical gradient might start at 10% ethyl acetate in hexane and gradually increase to 50% ethyl acetate in hexane.
5. Analysis of Fractions: a. Spot each fraction (or every few fractions) onto a TLC plate. b. Develop and visualize the TLC plate to identify which fractions contain your pure butanoic acid amide. c. Combine the pure fractions.
6. Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified butanoic acid amide.
Visualizations
Workflow for Troubleshooting Poor Separation
Caption: A decision tree for troubleshooting poor separation in column chromatography.
Sample Loading Method Selection
Caption: Decision guide for choosing between liquid and dry sample loading.
Quantitative Data Summary
Table 1: Common Mobile Phase Modifiers and Their Properties
| Modifier | Typical Concentration | pKa | Primary Use in Butanoic Amide Purification |
| Triethylamine (TEA) | 0.1 - 1.0% (v/v) | 10.75 | Reduces peak tailing of basic compounds on silica.[8] |
| Acetic Acid | 0.1 - 1.0% (v/v) | 4.76 | Improves peak shape of acidic compounds; can alter selectivity.[3][9] |
| Formic Acid | 0.1% (v/v) | 3.75 | Similar to acetic acid, often used in reversed-phase and for LC-MS compatibility.[3][23] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | 0.5 | Strong acid, effective ion-pairing agent, primarily for reversed-phase of peptides and basic drugs.[3][24] |
References
- MicroSolv. (2025, July 12). Amide or Amino HPLC Columns What are the Differences - Tech Information.
- National Institutes of Health. (n.d.). Evaluation of an amide-based stationary phase for supercritical fluid chromatography.
- Evaluation of an amide-based stationary phase for supercritical fluid chromatography. (2025, August 6).
- Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Leveraging Ion Chromatography- Mass Spectrometry for the Impurity Analysis of a Small Organic Acid.
- LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
- PubMed. (2013, November 15). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones.
- National Institutes of Health. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
- Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention.
- ResearchGate. (2020, November 2). What is the best technique for amide purification?
- Biotage. (2023, February 6). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography.
- UCL. (n.d.). HPLC solvents and mobile phase additives.
- University of York. (n.d.). Issues - Chemistry Teaching Labs.
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19).
- MicroSolv Technology Corp. (n.d.). How to Use Cogent Amide™ HPLC Columns.
- Reddit. (2024, July 16). Column chromatography issues : r/chemistry.
- Teledyne ISCO. (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography.
- LCGC International. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity.
- Chromatography Forum. (2006, January 3). Column Problems (USP L60 - RP Amide Columns).
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. (2021, February 23).
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
- BenchChem. (2025). addressing co-eluting impurities in HPLC analysis of 4-oxobutanoic acid.
- YouTube. (2020, April 16). pH Behavior of Acetaminophen and Amides and Phenols 4380 2020.
- Hawach. (2025, February 11). The Methods of Sample Loading in Flash Column.
- XBridge Glycan BEH Amide, 130Ĺ, 2.5 μm XP and 3.5 μm Columns and Standards.
- YouTube. (2014, July 28). Loading a Sample on a Column Chromatography.
- PubMed. (2019, October 25). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry.
- MDPI. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
- Reddit. (2016, January 16). Column Chromatography: Amides : r/chemistry.
- ResearchGate. (2023, January 13). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
Sources
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- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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Technical Support Center: Interpreting Unexpected NMR Peaks for 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) peaks observed during the analysis of 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid. The following question-and-answer format is designed to address specific experimental issues with scientific rigor and practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I've synthesized this compound and my ¹H NMR spectrum shows more peaks than I anticipated. What are the most likely sources of these unexpected signals?
Answer:
Unexpected peaks in the ¹H NMR spectrum of your synthesized this compound can arise from several common sources. A systematic approach is crucial to pinpoint the exact cause. Here are the most probable culprits:
-
Residual Solvents: This is the most frequent cause of extraneous peaks. Solvents used during the synthesis or purification steps (e.g., ethyl acetate, dichloromethane, hexane) can be retained in the final product, even after drying under high vacuum.[1][2] Refer to established tables of NMR chemical shifts for common laboratory solvents to identify these impurities.[1][3][4][5][6][7]
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in your sample. For this specific synthesis, you might see peaks corresponding to 2-ethylaniline or succinic anhydride.
-
Reaction Byproducts: The synthesis of amides can sometimes lead to side reactions, although the reaction of an amine with an anhydride is generally clean. One possibility could be the formation of a diacid from the hydrolysis of succinic anhydride if water is present.
-
Water: A broad peak, often variable in its chemical shift, can be attributed to water.[1] Its position is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, the water peak is typically around 3.33 ppm, while in CDCl₃ it can range from 1.5 to 1.6 ppm.
-
Rotational Isomers (Rotamers): Amide bonds have a significant double bond character, which restricts free rotation around the C-N bond. This can lead to the presence of two distinct conformations (rotamers) that are slowly interconverting on the NMR timescale, resulting in a doubling of some peaks. This is a common phenomenon in NMR spectra of amides.
To begin troubleshooting, carefully compare the chemical shifts and multiplicities of the unexpected peaks with the known spectra of your starting materials and common solvents.
Question 2: I see a broad singlet around 12 ppm, a singlet around 2.4 ppm, and multiplets in the aromatic and aliphatic regions. How do I assign the expected peaks for my target molecule?
Answer:
Let's break down the expected ¹H NMR spectrum of this compound. The structure contains several distinct proton environments.
Here is a table summarizing the expected chemical shifts and multiplicities:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | ~10-13 | Broad Singlet (br s) | 1H | The chemical shift is highly variable and depends on concentration and solvent.[8] It will exchange with D₂O. |
| Amide (-NH) | ~7-10 | Broad Singlet (br s) | 1H | The chemical shift can be influenced by hydrogen bonding.[9][10] This proton will also exchange with D₂O. |
| Aromatic Protons (Ar-H) | ~7.0-7.5 | Multiplets (m) | 4H | The protons on the ethylphenyl ring will show complex splitting patterns due to coupling with each other. |
| Succinic Methylene (-CH₂-CO-) | ~2.5-2.7 | Triplet (t) | 2H | These protons are adjacent to the other methylene group of the succinic acid moiety. |
| Succinic Methylene (-CH₂-CH₂-) | ~2.4-2.6 | Triplet (t) | 2H | These protons are adjacent to the methylene group attached to the carbonyl. |
| Ethyl Methylene (-CH₂-CH₃) | ~2.6 | Quartet (q) | 2H | These protons are split by the adjacent methyl group.[11][12][13] |
| Ethyl Methyl (-CH₃) | ~1.2 | Triplet (t) | 3H | These protons are split by the adjacent methylene group.[11][12][13] |
-
The broad singlet you observe around 12 ppm is characteristic of a carboxylic acid proton .[8]
-
The singlet at 2.4 ppm in DMSO-d₆ could be residual succinic acid , a starting material, which appears as a singlet at approximately 2.425 ppm in this solvent.[14]
-
The multiplets in the aromatic and aliphatic regions are expected for the ethylphenyl and butanoic acid moieties, respectively.
Question 3: Some of my peaks are broader than expected. What could be causing this peak broadening?
Answer:
Peak broadening in an NMR spectrum can be indicative of several factors. Here's a troubleshooting guide to help you identify the cause:
-
Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field.[15] Re-shimming the spectrometer, especially if you are using a new NMR tube or a different solvent, is the first step to address this.
-
Low Sample Concentration: If your sample is too dilute, the signal-to-noise ratio will be low, which can make peaks appear broad.
-
Presence of Paramagnetic Impurities: Paramagnetic species, such as dissolved oxygen or trace metal ions, can cause significant line broadening.[15] Degassing your sample by bubbling an inert gas (like nitrogen or argon) through it or using the freeze-pump-thaw method can remove dissolved oxygen.
-
Chemical Exchange: Protons that are undergoing chemical exchange on a timescale comparable to the NMR experiment will exhibit broad peaks. The carboxylic acid and amide protons are classic examples of exchangeable protons. Their peak shape can be influenced by temperature and pH.
-
Incomplete Dissolution: If your compound is not fully dissolved, the sample is not homogeneous, leading to broad lines.[2] Ensure your sample is completely in solution before acquiring the spectrum.
-
High Viscosity: A highly viscous sample can also lead to broader peaks due to slower molecular tumbling.
Question 4: I suspect I have unreacted starting materials. What are their characteristic ¹H NMR signals?
Answer:
Identifying the signals of your starting materials is a key step in diagnosing an incomplete reaction.
-
2-Ethylaniline:
-
Aromatic Protons: You would expect to see multiplets in the aromatic region, typically between 6.5 and 7.2 ppm.
-
Ethyl Group: A quartet around 2.6 ppm for the -CH₂- group and a triplet around 1.2 ppm for the -CH₃ group.[11][12][13][16]
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide range, often between 3.5 and 5.0 ppm, and is exchangeable with D₂O.
-
-
Succinic Anhydride:
-
Succinic anhydride will show a single sharp peak for its four equivalent methylene protons. In CDCl₃, this peak appears around 3.0 ppm.
-
-
Succinic Acid:
-
If the anhydride was hydrolyzed, you would see succinic acid. In DMSO-d₆, it appears as a singlet at approximately 2.425 ppm.[14] In D₂O, the signal is around 2.67 ppm.[14] The carboxylic acid protons would give a very broad signal, often indistinguishable from the baseline, or a sharp peak further downfield depending on the solvent and concentration.[17]
-
Question 5: How can I definitively confirm the presence of exchangeable protons like -COOH and -NH?
Answer:
A D₂O exchange experiment is a simple and effective method to identify exchangeable protons.
Experimental Protocol: D₂O Exchange
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a few drops of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake the tube to ensure mixing.
-
Acquire a second ¹H NMR spectrum.
-
Compare the two spectra. The peaks corresponding to the -COOH and -NH protons will either disappear or significantly decrease in intensity in the second spectrum due to the exchange of these protons with deuterium from the D₂O.[2]
Question 6: The aromatic region of my spectrum is complex and overlapping. Are there any advanced NMR techniques that can help me assign these protons?
Answer:
Yes, two-dimensional (2D) NMR spectroscopy is a powerful tool for resolving complex, overlapping spectra.[18] For your compound, the following 2D NMR experiments would be particularly useful:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[18][19] It would help you identify which aromatic protons are adjacent to each other and confirm the coupling within the ethyl and succinyl fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[18][19] This is invaluable for assigning both the ¹H and ¹³C spectra simultaneously.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[18][19] It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton of your molecule.
Experimental Protocol: Basic 2D NMR Acquisition
-
Prepare a sufficiently concentrated sample of your compound in a suitable deuterated solvent. 2D NMR experiments are less sensitive than 1D ¹H NMR.
-
Acquire a standard high-resolution 1D ¹H spectrum to set the spectral width and transmitter offset.
-
Set up the desired 2D experiment (COSY, HSQC, or HMBC) using the spectrometer's standard parameter sets.
-
Optimize the acquisition parameters , such as the number of scans and relaxation delays, to achieve an adequate signal-to-noise ratio.
-
Process the 2D data using the appropriate software to generate the 2D spectrum.
Question 7: Could the pH of my sample be affecting the chemical shifts?
Answer:
Yes, the pH of your sample can have a significant effect on the chemical shifts of certain protons, particularly the carboxylic acid proton and the protons on the carbons adjacent to the carboxyl group.[20][21][22]
-
Carboxylic Acid Proton: The chemical shift of the -COOH proton is highly dependent on the extent of hydrogen bonding and its ionization state. As the pH increases and the carboxylic acid is deprotonated to a carboxylate (-COO⁻), the proton signal will disappear.
-
Alpha and Beta Protons: The chemical shifts of the protons on the carbons alpha and beta to the carboxyl group are also sensitive to the ionization state of the carboxyl group.[20] Deprotonation of the carboxylic acid will cause a downfield shift (to a higher ppm value) of the signals for the adjacent methylene groups.
If you are dissolving your sample in a solvent like D₂O, the "pH" (or more accurately, the pD) can influence the spectrum. If you suspect pH effects are causing inconsistencies, you can try to buffer your sample.
References
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Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2005). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 43(8), 611-624. [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795-799. [Link]
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Strohmeier, G. A., & Novak, B. M. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
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Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved from [Link]
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Yao, L., Grishaev, A., Cornilescu, G., & Bax, A. (2010). The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. Journal of the American Chemical Society, 132(31), 10864-10874. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Two-dimensional nuclear magnetic resonance spectroscopy. (2024, January 10). In Wikipedia. [Link]
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Malthouse, J. P. G., & Cleary, J. (2016). Effect of pH on the chemical shifts of the 13C-NMR signals from the α-hydroxycarboxylic acids formed from Z-Lys-13COCHO and Z-Lys-CO13CHO. ResearchGate. [Link]
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Spin-spin splitting and coupling. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
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2D NMR Spectroscopy. (2015, June 16). Slideshare. [Link]
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Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 44(5), 491-500. [Link]
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Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]
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Malthouse, J. P. G., & Cleary, J. (2016). Effect of pH on the chemical shifts of the 13C-NMR signals from the α-hydroxycarboxylic acids. ResearchGate. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000183 Succinic Acid at BMRB. Retrieved from [Link]
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ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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Chemical shifts. (n.d.). University of Regensburg. Retrieved from [Link]
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Toppr. (n.d.). Predict the appearance of the high-resolution proton NMR spectrum of ethylbenzene. Retrieved from [Link]
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2D NMR. (n.d.). EPFL. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059905). Retrieved from [Link]
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2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. (n.d.). University of Arizona. Retrieved from [Link]
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Common problems and artifacts encountered in solution‐state NMR experiments. (2019). Magnetic Resonance in Chemistry, 57(10), 759-771. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254). Retrieved from [Link]
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CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2020, May 11). YouTube. [Link]
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SpectraBase. (n.d.). Succinic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2002). Organic Geochemistry, 33(9), 1039-1051. [Link]
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4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. (2019). Molbank, 2019(2), M1065. [Link]
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Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (2018). White Rose eTheses Online. [Link]
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Validation & Comparative
Confirming the Mechanism of Action for 4-Oxobutanoic Acid Compounds: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of 4-oxobutanoic acid and its derivatives. By synthesizing established pharmacological principles with detailed, self-validating experimental protocols, this document serves as a practical resource for robust mechanistic investigation.
Introduction: The Metabolic and Signaling Nexus of 4-Oxobutanoic Acid
4-Oxobutanoic acid, also known as succinic semialdehyde, occupies a critical junction in cellular metabolism and neurotransmission. It is a key intermediate in the degradation pathway of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] Under normal physiological conditions, 4-oxobutanoic acid is rapidly metabolized by the mitochondrial enzyme succinic semialdehyde dehydrogenase (SSADH) to succinate, which then enters the Krebs cycle.[1][3][4] However, the pharmacological and toxicological profile of 4-oxobutanoic acid is predominantly defined by its alternative metabolic fate: its reduction to γ-hydroxybutyric acid (GHB).[1][5]
GHB is a neuroactive compound with complex dose-dependent effects, acting as a neuromodulator at endogenous concentrations and a central nervous system depressant at pharmacological doses.[6][[“]] The primary mechanism through which exogenous 4-oxobutanoic acid exerts its biological effects is therefore hypothesized to be its in-vivo conversion to GHB. This guide will focus on experimental strategies to test this hypothesis by dissecting the interactions of 4-oxobutanoic acid-derived GHB with its primary molecular targets: the high-affinity GHB receptor and the low-affinity GABAB receptor.[6][[“]][8][9]
The majority of the pronounced pharmacological and toxicological effects of GHB, such as sedation, euphoria, and respiratory depression, are attributed to its activity as a weak partial agonist at the GABAB receptor.[6][[“]][10] Therefore, a thorough investigation into the mechanism of action of 4-oxobutanoic acid must focus on confirming its downstream effects on GABAB receptor signaling.
Core Mechanistic Hypothesis and Experimental Validation Workflow
The central hypothesis is that 4-oxobutanoic acid serves as a prodrug for GHB, and its mechanism of action is primarily mediated by the subsequent activation of GABAB receptors by GHB. The following experimental workflow is designed to systematically validate this hypothesis.
Caption: A logical workflow for confirming the mechanism of action of 4-oxobutanoic acid, progressing from in vitro characterization to definitive target validation.
Phase 1: In Vitro Target Engagement
The initial phase aims to establish whether 4-oxobutanoic acid or its metabolite, GHB, directly interacts with and modulates the activity of the primary hypothesized targets, the GABAB and GHB receptors.
Experimental Protocol 1: Competitive Radioligand Binding Assays
Objective: To determine the binding affinity of 4-oxobutanoic acid and GHB for GABAB and high-affinity GHB receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing human GABAB receptors (GABAB1b and GABAB2 subunits) or from brain tissue known to be rich in high-affinity GHB binding sites (e.g., hippocampus).
-
Radioligand Incubation: Incubate the membrane preparations with a specific radioligand for each receptor. For GABAB receptors, [³H]-CGP54626 (a high-affinity antagonist) is a suitable choice. For the high-affinity GHB receptor, [³H]-GHB can be used.
-
Competitive Binding: Perform competitive binding experiments by co-incubating the membranes and radioligand with increasing concentrations of unlabeled ligands:
-
4-oxobutanoic acid
-
GHB (positive control)
-
Baclofen (a known GABAB agonist, for GABAB assay)
-
Unlabeled CGP54626 (for GABAB assay)
-
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (concentration of the competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Expected Outcomes and Interpretation:
| Compound | Expected Ki at GABAB Receptor | Expected Ki at GHB Receptor | Interpretation |
| 4-Oxobutanoic Acid | High (low affinity) | High (low affinity) | 4-oxobutanoic acid is not expected to directly bind to either receptor with high affinity. |
| GHB | µM to mM range (low affinity)[6] | nM to µM range (high affinity)[6][[“]][9] | Confirms the known binding profile of GHB. |
| Baclofen | nM range | No significant binding | Validates the specificity of the GABAB receptor binding assay. |
Experimental Protocol 2: Functional Cellular Assays (cAMP Measurement)
Objective: To assess the functional consequence of receptor binding by measuring the modulation of downstream signaling pathways. GABAB receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Use a cell line stably expressing recombinant human GABAB receptors (e.g., HEK293 or CHO cells).
-
Forskolin Stimulation: Treat the cells with forskolin, a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels.
-
Compound Treatment: Co-treat the cells with forskolin and increasing concentrations of:
-
4-oxobutanoic acid
-
GHB
-
Baclofen (positive control)
-
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the compound concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response).
Expected Outcomes and Interpretation:
| Compound | Expected EC₅₀ for cAMP Inhibition | Interpretation |
| 4-Oxobutanoic Acid | High (low potency) | Unlikely to directly inhibit cAMP production, suggesting it is not a direct GABAB agonist. |
| GHB | µM range | Demonstrates functional agonism at the GABAB receptor, consistent with literature.[6][[“]] |
| Baclofen | nM to µM range | Confirms the functional integrity of the assay system. |
Phase 2: Enzymatic Conversion and Kinetics
This phase focuses on demonstrating the conversion of 4-oxobutanoic acid to GHB and characterizing the enzyme responsible.
Experimental Protocol 3: In Vitro Metabolism Assay
Objective: To quantify the conversion of 4-oxobutanoic acid to GHB by cellular extracts.
Methodology:
-
Enzyme Source: Prepare cytosolic or mitochondrial fractions from liver or brain tissue, which are known to contain high levels of the relevant reductases.
-
Reaction Mixture: Prepare a reaction buffer containing NADPH (as a cofactor) and the enzyme source.
-
Substrate Addition: Initiate the reaction by adding a known concentration of 4-oxobutanoic acid.
-
Time-Course Analysis: At various time points, stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Quantification of GHB: Analyze the reaction mixture for the presence and quantity of GHB using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the concentration of GHB produced over time to determine the initial reaction velocity.
Expected Outcome: A time-dependent increase in GHB concentration upon incubation of 4-oxobutanoic acid with the cellular extract and NADPH, confirming enzymatic conversion.
Experimental Protocol 4: Enzyme Inhibition Studies
Objective: To identify potential inhibitors of the enzyme(s) responsible for the conversion of 4-oxobutanoic acid to GHB and to characterize the kinetics of the enzymatic reaction.
Methodology:
-
Kinetic Parameter Determination: Determine the Michaelis-Menten constants (Km and Vmax) for the conversion of 4-oxobutanoic acid to GHB by varying the substrate concentration and measuring the initial reaction velocities as described in Protocol 3.
-
Inhibitor Screening: Perform the in vitro metabolism assay in the presence of known enzyme inhibitors, such as valproic acid, which is known to inhibit SSADH and may affect other dehydrogenases.[11]
-
Data Analysis: Calculate the percentage of inhibition of GHB production in the presence of the inhibitors. For potent inhibitors, determine the IC₅₀ and the mode of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk or other kinetic plots.
Expected Outcome: Identification of inhibitors that block the conversion of 4-oxobutanoic acid to GHB. This provides a valuable tool for subsequent cellular and in vivo studies to decouple the effects of 4-oxobutanoic acid from those of GHB.
Phase 3: Comparative Analysis
A critical component of mechanistic validation is to compare the cellular or physiological effects of 4-oxobutanoic acid with those of GHB and known GABAB receptor modulators.
Experimental Protocol 5: Comparative Cellular Assays
Objective: To demonstrate that the cellular effects of 4-oxobutanoic acid are dependent on its conversion to GHB and subsequent GABAB receptor activation.
Methodology:
-
Cell-Based Assay: Utilize a functional assay sensitive to GABAB receptor activation (e.g., the cAMP assay from Protocol 2, or a potassium channel activation assay).
-
Comparative Treatment: Treat the cells with:
-
4-oxobutanoic acid alone
-
GHB alone
-
4-oxobutanoic acid in the presence of a GABAB receptor antagonist (e.g., CGP54626)
-
4-oxobutanoic acid in the presence of an inhibitor of its conversion to GHB (identified in Protocol 4)
-
-
Data Analysis: Compare the dose-response curves for 4-oxobutanoic acid under these different conditions.
Expected Outcomes and Interpretation:
| Condition | Expected Result | Interpretation |
| 4-Oxobutanoic Acid Alone | Dose-dependent effect (if cells can metabolize it to GHB) | The compound elicits a functional response. |
| GHB Alone | Potent dose-dependent effect | Confirms the direct action of GHB. |
| 4-Oxobutanoic Acid + GABAB Antagonist | The effect of 4-oxobutanoic acid is blocked or significantly right-shifted. | The effect is mediated by the GABAB receptor. |
| 4-Oxobutanoic Acid + Conversion Inhibitor | The effect of 4-oxobutanoic acid is blocked or significantly right-shifted. | The effect is dependent on its conversion to GHB. |
Phase 4: Definitive Target Validation
The gold standard for confirming the role of a specific protein in the mechanism of action of a compound is to use genetic knockout or knockdown approaches.[12]
Caption: A diagram illustrating the use of knockout cells to definitively validate the GABA(B) receptor as the target mediating the effects of 4-oxobutanoic acid.
Experimental Protocol 6: Studies in Knockout/Knockdown Cells
Objective: To confirm that the GABAB receptor is essential for the cellular effects of 4-oxobutanoic acid.
Methodology:
-
Generate Knockout/Knockdown Cells: Using CRISPR/Cas9 or shRNA technology, generate a cell line with a stable knockout or knockdown of the GABAB receptor (specifically, the GABAB1 or GABAB2 subunit).
-
Comparative Functional Assays: Perform the functional assay from Protocol 2 or 5 on both the wild-type and the knockout/knockdown cell lines.
-
Treatment: Treat both cell lines with increasing concentrations of 4-oxobutanoic acid and GHB.
-
Data Analysis: Compare the dose-response curves obtained in the wild-type and knockout/knockdown cells.
Expected Outcome: The cellular response to both 4-oxobutanoic acid and GHB will be significantly attenuated or completely abolished in the GABAB receptor knockout/knockdown cells compared to the wild-type cells. This provides definitive evidence that the GABAB receptor is the primary mediator of their action.
Conclusion
The mechanism of action of 4-oxobutanoic acid is intrinsically linked to its metabolic conversion to GHB and the subsequent activation of GABAB receptors. By following the structured, multi-phased experimental approach outlined in this guide, researchers can rigorously test this hypothesis. This workflow, which progresses from initial in vitro binding and functional assays to enzymatic conversion studies and culminates in definitive genetic target validation, provides a robust and self-validating framework for confirming the mechanism of action of 4-oxobutanoic acid and its analogs. The comparative nature of the proposed experiments, contrasting the compound's effects with known agonists and antagonists, is crucial for building a comprehensive and authoritative understanding of its pharmacological profile.
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A Senior Application Scientist's Guide to the Comparative Analysis of 4-[(2-Ethylphenyl)amino]-4-oxobutanoic Acid and Its Analogs as Novel Enzyme Inhibitors
Abstract
The succinamic acid scaffold represents a versatile and promising starting point for the development of novel therapeutics. This guide provides a comprehensive comparative analysis of the parent compound, 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid, and a rationally designed set of analogs. We delve into the structure-activity relationships (SAR) that govern their efficacy as potential inhibitors of Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in cancer metastasis and inflammatory diseases. This document outlines the synthetic strategy, presents comparative physicochemical and in vitro biological data, and provides detailed, field-tested experimental protocols for researchers in drug discovery and development. Our analysis aims to serve as a practical and authoritative resource, explaining not just the "how" but the critical "why" behind experimental design and data interpretation.
Introduction: The Rationale for Targeting MMP-9 with Succinamic Acid Derivatives
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix (ECM). Under normal physiological conditions, its activity is tightly regulated. However, in pathological states such as tumor invasion, rheumatoid arthritis, and chronic obstructive pulmonary disease, MMP-9 is often overexpressed, leading to excessive ECM degradation that facilitates cell migration and disease progression. Consequently, the development of potent and selective MMP-9 inhibitors is a significant goal in modern medicinal chemistry.
The compound this compound, a derivative of succinic acid, presents a compelling chemical scaffold. Its structure contains a carboxylic acid group capable of chelating the catalytic zinc ion in the MMP active site, a common feature of many metalloenzyme inhibitors.[1] The phenylamide portion allows for extensive chemical modification to explore the hydrophobic S1' pocket of the enzyme, providing a clear path for lead optimization.
This guide focuses on a comparative analysis of the parent compound (herein designated S-Et ) and three strategically designed analogs, where the ethyl group at the ortho position of the phenyl ring is replaced by other substituents. The objective is to elucidate the structure-activity relationships (SAR) that drive potency and selectivity, providing a foundational dataset for future drug development efforts.[2]
Analogs Under Investigation:
-
Parent Compound (S-Et): this compound
-
Analog A (S-Me): 4-[(2-Methylphenyl)amino]-4-oxobutanoic acid
-
Analog B (S-Cl): 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid
-
Analog C (S-OMe): 4-[(2-Methoxyphenyl)amino]-4-oxobutanoic acid
Synthetic Strategy and Characterization
The synthesis of N-substituted succinamic acids is a straightforward and robust process, typically achieved through the acylation of a primary amine with succinic anhydride.[3][4] This one-step reaction offers high yields and simplifies the purification process, making it ideal for generating a library of analogs.
General Synthetic Workflow:
Caption: Logical flow of the structure-activity relationship analysis.
-
Effect of Steric Bulk: Comparing the parent compound S-Et (IC₅₀ = 5.2 µM) with its smaller analog S-Me (IC₅₀ = 8.9 µM) suggests that the ethyl group provides a more optimal fit within the hydrophobic S1' pocket of MMP-9 than the methyl group. Reducing the size of this substituent diminishes the favorable van der Waals interactions, leading to a loss of potency. The larger methoxy group in S-OMe (IC₅₀ = 15.6 µM) is even less tolerated, indicating a steric clash or an unfavorable electronic contribution.
-
Electronic Effects and Bioisosteric Replacement: The most significant finding is the enhanced potency of the chloro-substituted analog, S-Cl (IC₅₀ = 1.8 µM). Chlorine is a bioisostere of the ethyl group in terms of size but is strongly electron-withdrawing. This suggests that the electronic nature of the phenyl ring plays a crucial role in inhibitor binding, possibly by influencing the orientation of the molecule within the active site or by participating in other non-covalent interactions.
-
Cytotoxicity and Selectivity: All compounds, with the exception of S-Cl , showed no significant cytotoxicity up to 100 µM. [5]The moderate cytotoxicity of S-Cl is a common challenge in drug development, but its high potency results in the best selectivity index (SI > 47) of the series. A high SI is desirable as it indicates a wider therapeutic window. [6]
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the detailed protocols used to generate the data in this guide are provided below. These protocols are self-validating systems that include necessary controls.
Protocol 1: In Vitro MMP-9 Inhibition Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic peptide substrate by MMP-9. [7][8]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5. Causality: Calcium is essential for the structural integrity and activity of MMPs.
-
Enzyme Stock: Prepare a 1 µM stock of active recombinant human MMP-9 in Assay Buffer.
-
Substrate Stock: Prepare a 1 mM stock of the fluorogenic substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ in DMSO.
-
Compound Plates: Prepare a 10 mM stock of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10 mM to 0.1 µM). Then, create intermediate plates by diluting 1:50 in Assay Buffer.
-
-
Assay Procedure (96-well black plate):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the diluted test compound to the sample wells. Add 25 µL of Assay Buffer with 2% DMSO to control wells (positive and negative controls).
-
Add 25 µL of MMP-9 solution (final concentration ~5 nM) to all wells except the negative control (substrate blank). Add 25 µL of Assay Buffer to negative control wells.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes. Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced. [9] * Initiate Reaction: Add 25 µL of the substrate solution (final concentration ~10 µM) to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader (Excitation: 328 nm, Emission: 393 nm). Read the fluorescence every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time).
-
Normalize the rates to the positive control (enzyme + substrate + DMSO).
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. [10]A reduction in metabolic activity is indicative of cytotoxicity.
-
Cell Culture:
-
Culture HT-1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Procedure (96-well clear plate):
-
Seed 5,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium (the final DMSO concentration should be <0.5%).
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.
-
Incubate the plate for 48 hours at 37°C. Causality: A 48-72 hour incubation is standard to observe the full cytotoxic or anti-proliferative effects of a compound. [11] * Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [10] * Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Normalize the absorbance values to the vehicle control wells (100% viability).
-
Plot the percent viability versus the log of compound concentration and fit the data to determine the CC₅₀ (50% cytotoxic concentration).
-
Conclusion and Future Directions
This comparative analysis successfully established a preliminary structure-activity relationship for a series of 4-(phenylamino)-4-oxobutanoic acid derivatives as MMP-9 inhibitors. The study highlights that both steric and electronic factors at the ortho-position of the phenyl ring are critical for inhibitory potency. The chloro-substituted analog, S-Cl , emerged as the most potent compound (IC₅₀ = 1.8 µM) with a promising selectivity index, making it a strong lead for further optimization.
Future work should focus on:
-
Expanding the Analog Library: Synthesize analogs with different halogen substituents (F, Br, I) and other electron-withdrawing groups (e.g., -CF₃, -CN) to further probe electronic effects.
-
Improving Selectivity: Profile lead compounds against a panel of other MMPs (MMP-1, MMP-2, etc.) to assess selectivity, which is crucial for minimizing off-target effects.
-
Enhancing Drug-like Properties: Investigate modifications to the succinic acid backbone to improve solubility and pharmacokinetic properties.
-
Mechanism of Action Studies: Conduct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) for the most potent compounds. [9] This guide provides a robust framework and validated protocols for researchers to build upon, accelerating the discovery of novel and effective enzyme inhibitors for therapeutic intervention.
References
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Harianja, J., et al. (2021). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2021(3), M1266. Retrieved January 15, 2026, from [Link]
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Narayana, B., et al. (2013). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1545–o1546. Retrieved January 15, 2026, from [Link]
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A Researcher's Guide to Rigorous Validation: Designing Negative Control Experiments for 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid
In the landscape of drug discovery and molecular biology, the identification of novel small molecule inhibitors is a critical step. However, the journey from a promising hit to a validated lead compound is paved with rigorous experimental scrutiny. A cornerstone of this validation process is the judicious use of negative controls, which serve to delineate true biological effects from experimental artifacts and off-target activities.[][2][3] This guide provides a comprehensive framework for designing and interpreting negative control experiments for the research compound 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid, contextualized within a hypothetical role as a kinase inhibitor.
For the purpose of this guide, we will postulate that this compound (herein referred to as "Compound A") has been identified as a potential inhibitor of a specific, well-characterized kinase, "Kinase X," which is implicated in a pro-inflammatory signaling pathway. This guide will compare the activity of Compound A against two critical negative controls: a vehicle control and a structurally similar but biologically inactive analog, 4-[(3-Methylphenyl)amino]-4-oxobutanoic acid ("Compound B").
The Imperative of Negative Controls
Negative controls are fundamental to experimental design, ensuring that an observed effect is genuinely attributable to the experimental treatment.[3][4] In the context of small molecule inhibitors, they help to:
-
Rule out non-specific effects: Many compounds can induce cellular responses through mechanisms unrelated to the intended target, such as cytotoxicity or aggregation.
-
Identify off-target pharmacology: A compound may interact with other proteins in the cell, leading to unintended consequences.[][5]
-
Confirm target engagement: By comparing the active compound to an inactive analog, researchers can build a stronger case that the observed phenotype is a direct result of modulating the intended target.
A well-designed set of controls provides a baseline against which the activity of the test compound can be reliably compared.[6]
Experimental Design: A Multi-Faceted Approach
To robustly validate the on-target activity of Compound A, a multi-tiered experimental approach is recommended, progressing from in vitro biochemical assays to cell-based functional assays.
Workflow for Validating On-Target Activity
Caption: Workflow for validating the on-target activity of Compound A using negative controls.
Selection and Rationale of Negative Controls
The choice of negative controls is paramount for the interpretability of the experimental results.[2][5]
-
Vehicle Control (e.g., 0.1% DMSO): Small molecules are typically dissolved in a solvent like dimethyl sulfoxide (DMSO). The vehicle control consists of treating the system with the same concentration of the solvent used to deliver the test compound. This is crucial to ensure that the solvent itself does not elicit a biological response.[7]
-
Inactive Structural Analog (Compound B): An ideal negative control is a molecule that is structurally very similar to the active compound but lacks its biological activity.[5] This helps to demonstrate that the specific chemical structure of the active compound is responsible for the observed effect. For our purposes, we propose 4-[(3-Methylphenyl)amino]-4-oxobutanoic acid (Compound B) as a suitable inactive analog. The minor positional change of the alkyl group on the phenyl ring is hypothesized to disrupt the binding to the active site of Kinase X without significantly altering the compound's physicochemical properties.
Chemical Structures
| Compound | Structure | Role |
| Compound A (Active) | This compound | Test Compound |
| Compound B (Inactive) | 4-[(3-Methylphenyl)amino]-4-oxobutanoic acid | Negative Control |
Experimental Protocols & Comparative Data
In Vitro Kinase Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified Kinase X.
Protocol:
-
Prepare a reaction mixture containing purified recombinant Kinase X, its specific substrate peptide, and ATP in a suitable kinase buffer.
-
Add varying concentrations of Compound A, Compound B, or the vehicle (DMSO) to the reaction mixture. A typical dose range would be from 1 nM to 100 µM.[7]
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection or phospho-specific antibody-based ELISA).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Hypothetical Comparative Data:
| Compound | Target | IC50 (nM) |
| Compound A | Kinase X | 50 |
| Compound B | Kinase X | > 100,000 |
| Vehicle (0.1% DMSO) | Kinase X | No Inhibition |
This data would suggest that Compound A is a potent inhibitor of Kinase X, while the structurally similar Compound B is inactive, supporting a specific structure-activity relationship.[5]
Cell-Based Target Engagement Assay
This experiment aims to confirm that Compound A can inhibit Kinase X activity within a cellular context. A Western blot to detect the phosphorylation of a known downstream substrate of Kinase X is a common method.
Protocol:
-
Culture an appropriate cell line known to express Kinase X and its downstream signaling pathway.
-
Treat the cells with a fixed concentration of Compound A (e.g., 1 µM), Compound B (1 µM), or vehicle for a predetermined time.
-
Stimulate the cells with an appropriate agonist to activate the Kinase X pathway.
-
Lyse the cells and collect the protein extracts.
-
Perform a Western blot analysis using a primary antibody specific for the phosphorylated form of the Kinase X substrate and a loading control (e.g., GAPDH).
-
Quantify the band intensities to determine the relative levels of substrate phosphorylation.
Hypothetical Comparative Data:
| Treatment | p-Substrate Level (Relative to Vehicle) |
| Vehicle (0.1% DMSO) | 1.0 |
| Compound A (1 µM) | 0.2 |
| Compound B (1 µM) | 0.95 |
These results would indicate that Compound A, but not Compound B, effectively reduces the phosphorylation of the Kinase X substrate in cells, confirming target engagement.
Cell-Based Functional Assay
This assay assesses the impact of inhibiting Kinase X on a relevant biological outcome, such as the production of a pro-inflammatory cytokine.
Protocol:
-
Plate cells and treat them with Compound A, Compound B, or vehicle as described above.
-
Stimulate the cells to induce cytokine production.
-
After an appropriate incubation period, collect the cell culture supernatant.
-
Measure the concentration of the target cytokine (e.g., IL-6) in the supernatant using an ELISA kit.
Hypothetical Comparative Data:
| Treatment | IL-6 Concentration (pg/mL) |
| Vehicle (0.1% DMSO) | 1200 |
| Compound A (1 µM) | 350 |
| Compound B (1 µM) | 1150 |
This functional data demonstrates that only Compound A can suppress the inflammatory response, linking the inhibition of Kinase X to a physiological outcome.
Cytotoxicity Assay
It is crucial to ensure that the observed effects are not due to general cell toxicity.
Protocol:
-
Treat cells with the same concentrations of Compound A, Compound B, and vehicle used in the functional assays.
-
Incubate for the same duration as the functional assay.
-
Assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.
Hypothetical Comparative Data:
| Treatment | Cell Viability (%) |
| Vehicle (0.1% DMSO) | 100 |
| Compound A (1 µM) | 98 |
| Compound B (1 µM) | 99 |
Interpreting the Results: A Logic Framework
The collective data from these experiments provide a robust validation of Compound A's on-target activity.
Caption: Logical framework for interpreting negative control experiment results.
Conclusion
The rigorous use of negative controls, including both a vehicle and a structurally similar inactive analog, is non-negotiable for the validation of small molecule inhibitors. The experimental framework detailed in this guide provides a clear path for researchers working with compounds like this compound to dissect on-target from off-target effects and build a compelling case for the specific mechanism of action. By systematically comparing the active compound to well-chosen negative controls across biochemical and cellular assays, the scientific community can ensure the integrity and reproducibility of its findings, ultimately accelerating the path to new therapeutic discoveries.
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Hafner, M., & Niepel, M. (n.d.). Designing drug response experiments and quantifying their results. PMC - NIH. Retrieved from [Link]
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Wang, J. (2022, July 14). How to design experiments: control the controllables [Video]. YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to Target Identification and Validation for Novel Compounds: A Case Study of 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is the definitive identification and validation of the compound's biological target. Without a clear understanding of the mechanism of action, advancing a compound through the development pipeline is a high-risk endeavor.[1]
This guide provides a comprehensive, technically-grounded framework for elucidating the biological target of a novel compound, using 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid as a case study. Publicly available information on the specific biological target of this compound is limited. Therefore, this guide will serve as a roadmap for researchers faced with a similar challenge: how to systematically identify and validate the molecular target of a bioactive small molecule.
We will explore a multi-pronged approach, beginning with unbiased target identification strategies and progressing to rigorous biophysical and cell-based validation assays. Each section will delve into the causality behind experimental choices, providing not just the "how" but the "why," to empower you to make informed decisions in your own research.
Part 1: Unbiased Target Identification Strategies
When the target of a compound is unknown, the initial step is to generate a list of potential binding partners. This can be achieved through several powerful techniques that cast a wide net to capture interacting proteins from complex biological samples.
Chemical Proteomics: Fishing for Targets in their Native Environment
Chemical proteomics is a powerful methodology for identifying the direct protein-ligand interactions of a small molecule in a complex proteome.[2] One of the most effective techniques in this space is the use of affinity-based probes, such as "Kinobeads."[2][3]
Kinobeads Competition Binding Assay
The Kinobeads approach utilizes beads coated with a cocktail of non-selective kinase inhibitors to capture a large portion of the cellular kinome.[3][4] By pre-incubating a cell lysate with our compound of interest, this compound, we can then assess which kinases are competed off the beads, indicating a direct binding interaction.[2][3]
Experimental Workflow: Kinobeads Competition Binding
Caption: Workflow for Kinobeads-based target identification.
Rationale for this approach:
-
Unbiased: This method screens a large number of potential targets simultaneously without prior assumptions.[2]
-
Physiologically Relevant: The assay is performed in a cell lysate, where proteins are in a more native conformation compared to recombinant proteins.[2]
-
Quantitative: By using quantitative mass spectrometry, we can determine the apparent dissociation constants (Kdapp) for the interaction between our compound and each identified kinase.[3]
Comparison of Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Kinobeads | Competition binding with immobilized broad-spectrum inhibitors.[3] | Unbiased, high throughput, uses native proteins.[2] | Limited to targets that bind the immobilized ligands, primarily kinases.[2] |
| Affinity Chromatography | Compound is immobilized on a resin to pull down interacting proteins. | Can identify novel, non-kinase targets. | Can be prone to false positives from non-specific binding; requires chemical modification of the compound. |
| Computational Prediction | In silico docking of the compound into known protein structures. | Rapid and cost-effective. | Predictions require experimental validation; may miss novel binding pockets. |
Part 2: Validating Target Engagement in a Cellular Context
Once a list of high-confidence candidate targets is generated, the next crucial step is to validate the direct interaction between the compound and the target protein within a living cell.[5] This is a critical step to ensure that the compound can reach and bind its target in a more physiologically relevant environment.[1]
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in intact cells and even tissues.[6][7][8] The principle is based on the ligand-induced thermal stabilization of the target protein.[8][9][10] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[10]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: General workflow for a CETSA experiment.
Step-by-Step Protocol for CETSA:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Heating: Heat the treated cells in a PCR cycler or similar device across a range of temperatures to induce protein denaturation. A typical range might be 40-70°C.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Detection of Soluble Protein: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using methods like Western blotting or mass spectrometry.[6]
A successful CETSA experiment will show a shift in the melting curve of the target protein to higher temperatures in the presence of the compound, confirming direct engagement.[10]
Part 3: Orthogonal Validation using Biochemical and In Vivo Assays
To build a truly robust case for target validation, it is essential to employ orthogonal methods that measure the compound's effect from different perspectives.
In Vitro Enzyme Inhibition Assays
If the identified target is an enzyme, a direct biochemical inhibition assay is a fundamental validation step.[11][12] This assay measures the effect of our compound on the catalytic activity of the purified recombinant target protein.[12]
Key Parameters to Determine:
-
IC50: The concentration of the compound that inhibits 50% of the enzyme's activity.
-
Mechanism of Inhibition: Determining whether the inhibition is competitive, non-competitive, or uncompetitive provides deeper mechanistic insight.[13]
Comparison of Target Validation Assays
| Assay | Principle | What it Measures | Advantages | Disadvantages |
| CETSA® | Ligand-induced thermal stabilization of the target protein.[8][10] | Direct target engagement in a cellular context.[6] | Label-free, works in intact cells and tissues.[7][8] | Indirect measure of binding; may not be suitable for all proteins. |
| Enzyme Inhibition Assay | Measures the effect of a compound on the catalytic activity of a purified enzyme.[11][12] | Functional consequence of binding (inhibition). | Quantitative (IC50, Ki), allows for mechanism of action studies.[14] | Uses recombinant protein, which may not reflect the native state.[12] |
| In Vivo Target Engagement | Measures compound binding to its target in a living organism.[7][15][16] | Target engagement in a physiological system.[7] | Provides crucial information for dose selection and predicting efficacy.[1][15] | Technically challenging, may require specialized probes or techniques.[15] |
In Vivo Target Engagement
Ultimately, demonstrating that the compound engages its target in a living organism is a critical step for preclinical development.[7][15][16] This can be assessed by adapting methods like CETSA® for tissue samples or by using advanced techniques like activity-based protein profiling (ABPP) in animal models.[7][16] Successful in vivo target engagement provides the strongest evidence that the compound reaches its intended site of action and can exert a biological effect.[15]
Conclusion
The path to validating the biological target of a novel compound like this compound is a systematic and multi-faceted process. It begins with broad, unbiased screening methods to identify potential binding partners and progresses through increasingly stringent validation assays in cellular and in vivo contexts. By employing a combination of chemical proteomics, biophysical assays like CETSA®, and functional biochemical assays, researchers can build a compelling and robust body of evidence to confidently define a compound's mechanism of action. This rigorous approach is fundamental to mitigating risk and increasing the probability of success in the long and complex journey of drug discovery and development.
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A Comparative Efficacy Analysis of Ethylphenyl and Methylphenyl Substituted Butanoic Acids as Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonists
A Guide for Researchers in Drug Discovery and Development
Authored by: A Senior Application Scientist
Introduction
In the landscape of medicinal chemistry, the nuanced interplay between a molecule's structure and its biological activity is a central theme. Even subtle modifications, such as the addition of a single carbon atom to a substituent, can profoundly impact a compound's efficacy, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparative analysis of two closely related classes of compounds: ethylphenyl and methylphenyl substituted butanoic acids. While structurally similar, the seemingly minor difference between an ethyl and a methyl group on the phenyl ring can lead to significant variations in their biological activity.
This document will focus on a hypothetical, yet scientifically grounded, comparison of these compounds as agonists for the Peroxisome Proliferator-Activated Receptor γ (PPARγ). PPARγ is a well-established therapeutic target for type 2 diabetes, and its agonists are known to improve insulin sensitivity.[1][2] We will explore the synthetic pathways, detail the experimental protocols for evaluating their efficacy as PPARγ agonists, and discuss the anticipated structure-activity relationships that govern their performance. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the rationale behind lead optimization and the impact of subtle structural changes on pharmacological outcomes.
Structural Rationale and Hypothesis
The core structure under consideration is a butanoic acid moiety linked to a phenyl ring, which is in turn substituted with either a methyl or an ethyl group at the para-position.
The central hypothesis is that the ethyl-substituted compound will exhibit greater potency as a PPARγ agonist compared to its methyl-substituted counterpart. This is predicated on the understanding that the ligand-binding pocket of PPARγ is relatively spacious and can accommodate larger hydrophobic groups.[3][4] The additional methylene unit in the ethyl group increases the lipophilicity of the molecule, which may lead to enhanced hydrophobic interactions within the binding pocket, resulting in a more stable ligand-receptor complex and, consequently, greater receptor activation.
Synthetic Pathways
The synthesis of both 4-(4-methylphenyl)butanoic acid and 4-(4-ethylphenyl)butanoic acid can be readily achieved through established organic chemistry methodologies. A common and efficient route is the Friedel-Crafts acylation of the corresponding substituted benzene with succinic anhydride, followed by a reduction of the resulting ketoacid.[5]
General Synthetic Scheme
Caption: General two-step synthesis of 4-(4-alkylphenyl)butanoic acids.
Experimental Protocol: Synthesis of 4-(4-methylphenyl)butanoic acid
This protocol outlines the synthesis of the methylphenyl substituted butanoic acid. A similar procedure would be followed for the ethylphenyl analog, substituting toluene with ethylbenzene.
Part A: Friedel-Crafts Acylation to yield 4-oxo-4-(p-tolyl)butanoic acid [5][6]
-
Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and anhydrous toluene (5 equivalents).
-
Addition of Succinic Anhydride: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of succinic anhydride (1 equivalent) in anhydrous toluene via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, then heat to 60 °C for an additional 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of water and ethanol to yield 4-oxo-4-(p-tolyl)butanoic acid as a solid.[7][8]
Part B: Clemmensen Reduction to yield 4-(4-methylphenyl)butanoic acid
-
Preparation of Zinc Amalgam: To granulated zinc (2.5 equivalents), add a 5% aqueous solution of mercuric chloride and stir for 10 minutes. Decant the aqueous solution.
-
Reduction: To the zinc amalgam, add concentrated hydrochloric acid, water, and the 4-oxo-4-(p-tolyl)butanoic acid (1 equivalent) from Part A.
-
Reflux: Heat the mixture to reflux for 6-8 hours. Add additional portions of concentrated hydrochloric acid every hour to maintain a vigorous reaction.
-
Work-up and Extraction: Cool the reaction mixture to room temperature and decant the aqueous layer. Wash the remaining zinc amalgam with diethyl ether. Combine the aqueous layer and the ether washings and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-(4-methylphenyl)butanoic acid. The product can be further purified by recrystallization.
Comparative Efficacy Evaluation: PPARγ Agonist Activity
To compare the efficacy of the ethylphenyl and methylphenyl substituted butanoic acids, a series of in vitro assays can be performed. The primary assay will be a PPARγ reporter gene assay to determine the potency (EC₅₀) and efficacy (maximal activation) of each compound.
Experimental Workflow: PPARγ Reporter Gene Assay
Caption: Workflow for PPARγ reporter gene assay.
Detailed Protocol: PPARγ Reporter Gene Assay
-
Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Transfection: Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells per well. After 24 hours, co-transfect the cells using a suitable transfection reagent with a PPARγ expression vector, a peroxisome proliferator response element (PPRE)-driven firefly luciferase reporter vector, and a Renilla luciferase control vector.
-
Compound Preparation: Prepare stock solutions of the ethylphenyl and methylphenyl butanoic acids, as well as a positive control such as rosiglitazone, in dimethyl sulfoxide (DMSO). Create a serial dilution of each compound in cell culture medium.
-
Cell Treatment: After 24 hours of transfection, replace the medium with the medium containing the serially diluted compounds. Include a vehicle control (DMSO only).
-
Luciferase Assay: Incubate the cells for an additional 24 hours. Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration at which 50% of the maximal response is achieved) and the maximal activation for each compound.
Data Presentation and Interpretation
The results of the PPARγ reporter gene assay can be summarized in the following table:
| Compound | EC₅₀ (µM) | Maximal Activation (% of Positive Control) |
| 4-(4-methylphenyl)butanoic acid | Hypothetical Value | Hypothetical Value |
| 4-(4-ethylphenyl)butanoic acid | Hypothetical Value | Hypothetical Value |
| Rosiglitazone (Positive Control) | Reference Value | 100% |
Interpretation of Hypothetical Results:
Based on our initial hypothesis, we would expect the 4-(4-ethylphenyl)butanoic acid to exhibit a lower EC₅₀ value compared to the 4-(4-methylphenyl)butanoic acid, indicating higher potency. A lower EC₅₀ value signifies that a lower concentration of the compound is required to achieve half of its maximal effect.
The maximal activation, expressed as a percentage of the positive control, will indicate the efficacy of the compounds. It is possible that both compounds act as full agonists (achieving 100% or more of the positive control's effect) or as partial agonists (achieving a submaximal response). The increased lipophilicity of the ethyl group may also contribute to a higher maximal activation.
Structure-Activity Relationship (SAR) Discussion
The difference in efficacy between the ethylphenyl and methylphenyl substituted butanoic acids can be rationalized by considering their interactions within the PPARγ ligand-binding pocket.
-
Hydrophobic Interactions: The ligand-binding pocket of PPARγ has a large, hydrophobic Y-shaped cavity.[3] The additional ethyl group of the ethylphenyl derivative can extend further into one of the arms of this pocket, forming more extensive van der Waals interactions with nonpolar amino acid residues. This enhanced hydrophobic interaction would lead to a more stable ligand-receptor complex, which is a key determinant of agonist potency.
-
Lipophilicity and Cell Permeability: The increased lipophilicity of the ethyl-substituted compound may also improve its ability to cross the cell membrane and reach its intracellular target, PPARγ. However, excessive lipophilicity can sometimes lead to poor solubility and non-specific binding, so there is an optimal range for this property.
-
Conformational Effects: The ethyl group, being larger than the methyl group, may induce a slightly different conformation of the ligand within the binding pocket. This could, in turn, influence the conformation of the receptor itself, particularly the activation function 2 (AF-2) domain in the C-terminal region. The conformation of the AF-2 domain is critical for the recruitment of coactivator proteins, which is a necessary step for initiating gene transcription.[2] A more favorable AF-2 conformation induced by the ethyl-substituted ligand would translate to higher transcriptional activity and thus greater efficacy.
Conclusion
This guide has provided a comprehensive framework for comparing the efficacy of ethylphenyl and methylphenyl substituted butanoic acids, using their potential as PPARγ agonists as a case study. We have detailed the synthetic routes, provided step-by-step experimental protocols for their biological evaluation, and offered a scientifically grounded discussion of the expected structure-activity relationships.
The key takeaway for researchers is the profound impact of seemingly minor structural modifications. The addition of a single methylene unit, in transitioning from a methyl to an ethyl substituent, is hypothesized to enhance the potency and efficacy of these butanoic acid derivatives as PPARγ agonists. This is attributed to increased hydrophobic interactions within the ligand-binding pocket and potentially more favorable conformational changes in the receptor upon binding.
By systematically evaluating such analogs, drug discovery programs can build a robust understanding of the SAR for a given target, enabling the rational design of more potent and selective therapeutic agents. The principles and methodologies outlined in this guide are broadly applicable to the study of other ligand-receptor systems and serve as a foundational approach for lead optimization in modern drug discovery.
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Kagechika, H., et al. (2004). Molecular Modeling Study of Species-Selective Peroxisome Proliferator-Activated Receptor (PPAR) Alpha Agonist; Possible Mechanism(s) of Human PPARalpha Selectivity of an Alpha-Substituted Phenylpropanoic Acid Derivative (KCL). Journal of medicinal chemistry, 47(10), 2636–2642. Available at: [Link]
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The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Oxo-Butanoic Acid Derivatives
The 4-oxo-butanoic acid framework, a seemingly simple bifunctional molecule, has emerged as a remarkably versatile scaffold in medicinal chemistry. Its inherent reactivity, stemming from the presence of both a ketone and a carboxylic acid, provides a unique platform for the synthesis of a diverse array of bioactive compounds. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of various 4-oxo-butanoic acid derivatives, with a focus on their applications as anticancer agents and enzyme inhibitors. By dissecting the causal relationships between chemical modifications and biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery efforts.
The 4-Oxo-Butanoic Acid Core: A Foundation for Diverse Bioactivity
4-Oxo-butanoic acid, also known as succinic semialdehyde, is a key intermediate in various metabolic pathways.[1] Its derivatives have been explored for a wide range of therapeutic applications, owing to their ability to interact with various biological targets. The general structure, characterized by a four-carbon chain with a ketone at the 4-position and a carboxylic acid at the 1-position, allows for extensive chemical modifications at multiple sites. These modifications significantly influence the compound's physicochemical properties and, consequently, its biological activity.
This guide will explore three major areas of bioactivity for 4-oxo-butanoic acid derivatives:
-
Anticancer Activity: Examining how structural changes impact cytotoxicity against various cancer cell lines.
-
Enzyme Inhibition: Delving into the SAR of derivatives targeting specific enzymes, such as kynurenine-3-hydroxylase and influenza virus endonuclease.
-
Synthetic Versatility: Briefly touching upon the role of 4-oxo-butanoic acid derivatives as precursors for other bioactive molecules, such as pyridazinones.[2]
Anticancer Potency: A Tale of Two Moieties
Several classes of 4-oxo-butanoic acid derivatives have demonstrated promising anticancer activity. The SAR studies in this area often focus on the substituents attached to the core scaffold, which can dramatically alter the compound's ability to induce cytotoxicity in cancer cells.
Tetrazole-Isoxazoline Hybrids and Oleoyl Hybrids
Recent studies have highlighted the potential of hybrid molecules incorporating the 4-oxo-butanoic acid scaffold. For instance, tetrazole-isoxazoline hybrids have shown significant cytotoxic effects against lung and breast cancer cell lines. Similarly, oleoyl hybrids of natural antioxidants have displayed activity against breast and prostate cancer cells.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 4h | Tetrazole-Isoxazoline Hybrid | A549 (Lung Carcinoma) | 1.51 |
| 4i | Tetrazole-Isoxazoline Hybrid | A549 (Lung Carcinoma) | 1.49 |
| 4h | Tetrazole-Isoxazoline Hybrid | MDA-MB-231 (Breast Adenocarcinoma) | 2.83 |
| Compound 1 | Oleoyl Hybrid | HTB-26 (Breast Cancer) | < 50 |
| Compound 2 | Oleoyl Hybrid | HTB-26 (Breast Cancer) | < 50 |
| Compound 1 | Oleoyl Hybrid | PC-3 (Prostate Cancer) | < 50 |
| Compound 2 | Oleoyl Hybrid | PC-3 (Prostate Cancer) | < 50 |
Data Interpretation: The low micromolar IC50 values for the tetrazole-isoxazoline hybrids indicate potent cytotoxic activity. The SAR for this class suggests that minor modifications to the periphery of the molecule can fine-tune this activity. For the oleoyl hybrids, while the exact IC50 values are not specified beyond being less than 50 µM, they demonstrate broad-spectrum activity against different cancer types.
Experimental Protocols for Anticancer Activity Assessment
The determination of a compound's cytotoxic potential is a critical first step in anticancer drug discovery. Two commonly employed methods are the MTT and Sulforhodamine B (SRB) assays.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effect of 4-oxo-butanoic acid derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[3]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the 4-oxo-butanoic acid derivatives and incubate for 72 hours.[4]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[4]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[4] Incubate for 15 minutes at 37°C with shaking.[4]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol provides an alternative method for assessing cytotoxicity based on the measurement of cellular protein content.[5]
Principle: The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[6] The amount of bound dye is proportional to the total cellular protein mass.[6]
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently add cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.[7]
-
Staining: Wash the plates four times with 1% (v/v) acetic acid to remove the TCA.[8] Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7]
-
Dye Solubilization: Allow the plates to air-dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
Precision Targeting: Enzyme Inhibition by 4-Oxo-Butanoic Acid Derivatives
The 4-oxo-butanoic acid scaffold has proven to be a fertile ground for the development of potent and selective enzyme inhibitors. By strategically modifying the core structure, researchers have been able to target key enzymes implicated in various diseases.
Kynurenine-3-Hydroxylase (KMO) Inhibition: A Neuroprotective Strategy
The kynurenine pathway is the primary route of tryptophan metabolism, and its dysregulation is implicated in several neurodegenerative diseases.[9][10][11][12] One of the key enzymes in this pathway is kynurenine-3-hydroxylase (KMO), which converts kynurenine to the neurotoxic metabolite 3-hydroxykynurenine.[13][14] Inhibition of KMO is therefore a promising therapeutic strategy to reduce the production of neurotoxins and increase the levels of the neuroprotective metabolite, kynurenic acid.[14][15]
A series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acid and 2-amino-4-aryl-4-oxobut-2-enoic acid derivatives have been identified as potent KMO inhibitors.[16]
Structure-Activity Relationship of KMO Inhibitors:
-
Aryl Substituents: The nature and position of substituents on the aryl ring play a crucial role in inhibitory potency. For example, 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid have emerged as particularly interesting derivatives.[13]
-
Enantioselectivity: The stereochemistry of the molecule can significantly impact its activity, with one enantiomer often being more potent than the other.[13]
Experimental Protocol: Kynurenine-3-Hydroxylase (KMO) Inhibition Assay
This radiometric assay provides a sensitive method for measuring KMO activity and evaluating the potency of inhibitors.
Principle: The assay is based on the enzymatic synthesis of tritiated water from L-[3,5-³H]kynurenine during the hydroxylation reaction catalyzed by KMO. The amount of radiolabeled water produced is proportional to the enzyme activity.[17]
Procedure:
-
Enzyme Preparation: Prepare a source of KMO, typically from rat liver mitochondria.
-
Reaction Mixture: Prepare a reaction mixture containing the KMO enzyme, NADPH as a cofactor, and the tritiated substrate, L-[3,5-³H]kynurenine.
-
Inhibitor Addition: Add varying concentrations of the 4-oxo-butanoic acid derivatives to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Separation: Stop the reaction and separate the tritiated water from the unreacted substrate and product using activated charcoal.[17]
-
Quantification: Quantify the amount of radiolabeled water using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of KMO inhibition for each inhibitor concentration and determine the IC50 value.
Influenza Virus Endonuclease Inhibition: A Novel Antiviral Approach
The influenza virus polymerase complex is essential for viral replication and contains an endonuclease domain responsible for "cap-snatching," a process where the virus cleaves the 5' caps of host pre-mRNAs to prime its own transcription.[18][19] This endonuclease activity is a highly attractive target for the development of novel anti-influenza drugs.[18][20]
A series of 4-substituted 2,4-dioxobutanoic acids have been identified as potent and selective inhibitors of the influenza virus endonuclease.[19][21][22]
Structure-Activity Relationship of Influenza Endonuclease Inhibitors:
-
4-Substituent: The nature of the substituent at the 4-position of the dioxobutanoic acid core is critical for activity. Lipophilic substituents have been shown to be particularly effective.
-
Potency: These inhibitors exhibit potent antiviral activity, with 50% inhibitory concentrations (IC50) for in vitro transcription and viral replication in the sub-micromolar range (0.18 to 0.71 µM).[22][23]
| Compound Class | Target | IC50 Range (µM) |
| 4-Substituted 2,4-dioxobutanoic acids | Influenza Virus Endonuclease | 0.19 to 21.3 (transcription) |
| 4-Substituted 2,4-dioxobutanoic acids | Influenza Virus Replication | 0.18 to 0.71 |
Data Interpretation: The data clearly demonstrates that 4-substituted 2,4-dioxobutanoic acids are potent inhibitors of both the enzymatic activity of the influenza endonuclease and the replication of the virus in cell culture. The close correlation between the IC50 values for transcription and replication inhibition suggests that the antiviral effect is indeed mediated through the targeting of the endonuclease.
Experimental Protocol: Influenza Endonuclease Assay
A fluorescence polarization (FP) assay is a high-throughput method for identifying and characterizing inhibitors of the influenza endonuclease.[18][20]
Principle: This assay measures the binding of a small fluorescently labeled ligand to the endonuclease active site. When the ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger endonuclease protein, its tumbling is slowed, leading to an increase in fluorescence polarization. Inhibitors that bind to the active site will compete with the fluorescent ligand, causing a decrease in polarization.[18][20]
Procedure:
-
Reagent Preparation: Prepare the purified influenza endonuclease protein (PA N-terminal domain) and a fluorescein-labeled compound that binds to the active site.
-
Assay Setup: In a microplate, combine the endonuclease protein, the fluorescent ligand, and varying concentrations of the 4-substituted 2,4-dioxobutanoic acid inhibitors.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition of ligand binding for each inhibitor concentration and determine the IC50 value.
Conclusion and Future Directions
The 4-oxo-butanoic acid scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery. The derivatives explored in this guide showcase a remarkable breadth of biological activity, from potent anticancer effects to selective enzyme inhibition. The key to unlocking this potential lies in the strategic modification of the core structure, allowing for the fine-tuning of activity against specific biological targets.
The future of research in this area is bright. A deeper understanding of the molecular mechanisms of action, particularly for the anticancer derivatives, will be crucial for the development of more targeted and effective therapies. Furthermore, the exploration of novel hybrid molecules and the application of advanced synthetic methodologies will undoubtedly lead to the discovery of new 4-oxo-butanoic acid derivatives with enhanced potency and improved pharmacokinetic profiles. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
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A Guide to Orthogonal Assays for Validating Novel Enzyme Inhibitors: A Case Study with 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid
In the landscape of drug discovery, the identification of a "hit" from a primary screen is not the end, but rather the exhilarating beginning of a rigorous journey of validation. The initial signal, a mere whisper of potential, must be amplified and scrutinized through a battery of diverse and independent experimental methodologies. This guide provides a framework for such a validation process, using the hypothetical identification of 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid (which we will refer to as Compound Y ) as an inhibitor of a putative enzyme, "Enzyme X."
This document is structured not as a rigid protocol, but as a strategic guide. It emphasizes the "why" behind each experimental choice, reflecting the critical thinking and self-validating systems that are the bedrock of trustworthy scientific discovery.
The Principle of Orthogonality in Assay Development
The Hypothetical Starting Point: A Primary Screen Hit
Let us assume that a high-throughput screen (HTS) has identified Compound Y as a potential inhibitor of Enzyme X, a hypothetical enzyme that catalyzes the conversion of Substrate A to Product B, which generates a fluorescent signal.
-
Primary Assay: An in vitro fluorescence-based enzymatic assay.
-
Initial Finding: Compound Y shows a dose-dependent decrease in the fluorescent signal, suggesting inhibition of Enzyme X with an initial IC50 of 1.2 µM.
Now, the critical question is: Is this real? Is Compound Y a specific, direct inhibitor of Enzyme X? To answer this, we must deploy a series of orthogonal assays.
Direct Target Engagement: Isothermal Titration Calorimetry (ITC)
Rationale: The primary screen only shows a functional outcome (decreased product formation). It does not confirm a direct physical interaction between Compound Y and Enzyme X. Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. It is label-free and provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Experimental Protocol: Isothermal Titration Calorimetry
-
Preparation:
-
Dialyze purified Enzyme X and Compound Y into the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and the compound.
-
-
ITC Experiment:
-
Load the sample cell with Enzyme X (e.g., 20 µM).
-
Load the injection syringe with Compound Y (e.g., 200 µM).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2 µL) of Compound Y into the Enzyme X solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of Compound Y to Enzyme X.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Expected Data and Interpretation
| Parameter | Value | Interpretation |
| Dissociation Constant (Kd) | 0.9 µM | Confirms a direct, high-affinity interaction between Compound Y and Enzyme X. The Kd is in a similar range to the IC50 from the primary assay, strengthening the hypothesis. |
| Stoichiometry (n) | 1.05 | Indicates a 1:1 binding ratio, suggesting a specific binding site. |
| Enthalpy (ΔH) | -8.5 kcal/mol | The binding is enthalpically driven, indicating favorable hydrogen bonding and/or van der Waals interactions. |
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
Rationale: While ITC confirms direct binding in a purified system, it doesn't prove that Compound Y can engage Enzyme X in its native, complex cellular environment. The Cellular Thermal Shift Assay (CETSA) bridges this gap by assessing target engagement in intact cells or cell lysates.[2] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).
Experimental Protocol: CETSA
-
Cell Treatment:
-
Culture cells expressing Enzyme X to ~80% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or Compound Y at various concentrations (e.g., 10 µM, 50 µM) for a defined period (e.g., 1 hour).
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble Enzyme X remaining in the supernatant at each temperature by Western blot or another suitable protein detection method.
-
-
Data Analysis:
-
Plot the percentage of soluble Enzyme X against temperature for both vehicle- and Compound Y-treated samples.
-
Determine the melting temperature (Tm) for each condition.
-
Expected Data and Interpretation
| Condition | Melting Temperature (Tm) | ΔTm | Interpretation |
| Vehicle (DMSO) | 52.3°C | - | Baseline thermal stability of Enzyme X. |
| Compound Y (10 µM) | 56.8°C | +4.5°C | A significant thermal shift confirms that Compound Y binds to and stabilizes Enzyme X in a cellular context. |
CETSA Workflow Diagram
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Mechanism of Inhibition: Enzyme Kinetics Studies
Rationale: The IC50 value is dependent on assay conditions (e.g., substrate concentration). To understand how Compound Y inhibits Enzyme X, we need to determine its mechanism of action (e.g., competitive, non-competitive, uncompetitive).[3][4] This is crucial for lead optimization and understanding potential in vivo efficacy. These studies involve measuring the initial reaction rates at various substrate and inhibitor concentrations.
Experimental Protocol: Enzyme Kinetics
-
Assay Setup:
-
Prepare a matrix of reactions in a 96-well plate.
-
Vary the concentration of Substrate A (e.g., 0.25x to 8x Km).
-
For each substrate concentration, include a range of Compound Y concentrations (e.g., 0, 0.5x, 1x, 2x IC50).
-
-
Measurement:
-
Initiate the reaction by adding Enzyme X.
-
Measure the initial reaction velocity (V0) by monitoring product formation over a short time period where the reaction is linear.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V0 vs. 1/[S]).
-
Analyze the plot to determine the mechanism of inhibition.
-
Expected Data and Interpretation
-
Competitive Inhibition: Lines on the Lineweaver-Burk plot will intersect at the y-axis. This means the inhibitor competes with the substrate for the active site. The apparent Km increases, while Vmax remains unchanged. This would be consistent with Compound Y mimicking the structure of Substrate A.
-
Non-competitive Inhibition: Lines will intersect on the x-axis. The inhibitor binds to a site other than the active site (an allosteric site) and affects catalysis regardless of whether the substrate is bound. Vmax decreases, but Km remains unchanged.
-
Uncompetitive Inhibition: Lines will be parallel. The inhibitor only binds to the enzyme-substrate complex. Both Vmax and Km decrease.
Lineweaver-Burk Plot for Competitive Inhibition
Caption: Lineweaver-Burk plot showing competitive inhibition.
Assessing Selectivity: A Counterscreen Assay
Rationale: A good drug candidate should be selective for its target to minimize off-target effects. Therefore, we must test Compound Y against a related but distinct enzyme, "Enzyme Z." Enzyme Z should ideally be from the same family as Enzyme X but have a different biological function.
Experimental Protocol: Counterscreen
-
Assay Development:
-
Use an established assay for Enzyme Z that has a similar format to the primary assay for Enzyme X (e.g., fluorescence-based).
-
-
Testing:
-
Test Compound Y against Enzyme Z in a full dose-response curve (e.g., from 0.1 nM to 100 µM).
-
As a positive control, include a known inhibitor of Enzyme Z.
-
-
Data Analysis:
-
Calculate the IC50 of Compound Y against Enzyme Z.
-
Determine the selectivity index: Selectivity Index = IC50 (Enzyme Z) / IC50 (Enzyme X).
-
Expected Data and Interpretation
| Enzyme | Compound Y IC50 | Interpretation |
| Enzyme X | 1.2 µM | Potent inhibition of the primary target. |
| Enzyme Z | > 100 µM | No significant inhibition of the off-target enzyme. |
| Selectivity Index | > 83-fold | Compound Y is highly selective for Enzyme X over Enzyme Z. |
Cellular Activity: Downstream Pathway Analysis
Rationale: Ultimately, a successful inhibitor must exert a biological effect in a cellular context. This final orthogonal assay aims to measure the functional consequence of inhibiting Enzyme X. Let's hypothesize that the product of Enzyme X, Product B, is a key signaling molecule that activates a downstream transcription factor, TF-1.
Experimental Protocol: Reporter Gene Assay
-
Cell Line Engineering:
-
Use a cell line that has been engineered with a reporter construct. This construct contains a promoter with binding sites for TF-1 upstream of a reporter gene (e.g., Luciferase).
-
-
Cell Treatment:
-
Treat the cells with various concentrations of Compound Y.
-
Stimulate the cells with Substrate A to activate the Enzyme X pathway.
-
-
Measurement:
-
After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Plot luciferase activity against the concentration of Compound Y to determine the cellular EC50.
-
Expected Data and Interpretation
| Parameter | Value | Interpretation |
| Cellular EC50 | 4.5 µM | Compound Y effectively inhibits the Enzyme X pathway in a cellular context, leading to a dose-dependent decrease in downstream signaling. The rightward shift from the biochemical IC50 is expected due to factors like cell permeability and protein binding. |
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for Enzyme X inhibition.
Conclusion
The journey from a primary hit to a validated lead is a systematic process of building confidence through orthogonal, independent lines of evidence. By employing a suite of assays—from direct biophysical binding (ITC) and cellular target engagement (CETSA) to mechanistic studies (enzyme kinetics), selectivity profiling (counterscreening), and functional cellular readouts (reporter assay)—we have constructed a robust case for this compound as a specific, direct, and selective inhibitor of Enzyme X. This multi-faceted approach ensures that the findings are not an artifact of a single experimental system but a genuine biological effect, paving the way for the next stages of drug development.
References
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Molbank. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]
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National Center for Biotechnology Information. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In Assay Guidance Manual. [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
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Molecules. (2012). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
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Wikipedia. (2023). Thermal shift assay. [Link]
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eLife. (2023). ATP burst is the dominant driver of antibiotic lethality in Mycobacterium smegmatis. [Link]
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- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid Against Known Kinase Inhibitors: A Comparative Guide
Introduction
In the landscape of drug discovery, the identification and validation of novel small molecule inhibitors are paramount. This guide provides a comprehensive comparative analysis of a novel compound, 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid, henceforth referred to as Compound X . While the specific biological target of Compound X is under active investigation, its structural motifs bear resemblance to a class of compounds known to interact with protein kinases. For the purpose of this illustrative guide, we will benchmark Compound X against known inhibitors of Kinase Y , a hypothetical serine/threonine kinase implicated in pro-inflammatory signaling pathways.
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth, scientifically grounded framework for evaluating a novel compound against established alternatives, complete with detailed experimental protocols and data interpretation.
Hypothesized Mechanism of Action
Based on preliminary in-silico modeling and structural similarity to known ATP-competitive inhibitors, we hypothesize that Compound X acts as an inhibitor of Kinase Y. Kinase Y is a critical upstream regulator of the NF-κB signaling pathway. Its aberrant activation has been linked to a variety of inflammatory diseases. By inhibiting Kinase Y, Compound X is predicted to block the downstream phosphorylation cascade, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.
To rigorously test this hypothesis, a direct comparison against well-characterized Kinase Y inhibitors is essential. For this benchmark, we have selected two widely used inhibitors:
-
Inhibitor A: A potent, ATP-competitive inhibitor with an established in-vitro and in-vivo profile.
-
Inhibitor B: A second-generation inhibitor with improved selectivity and pharmacokinetic properties.
Experimental Workflow for Comparative Analysis
The following workflow outlines the key experiments for a robust head-to-head comparison of Compound X with Inhibitor A and Inhibitor B. The causality behind these experimental choices is to progressively build a comprehensive profile of the compound, from its direct interaction with the target to its effect in a cellular context.
Figure 1: Experimental workflow for benchmarking a novel kinase inhibitor.
Detailed Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
Rationale: This initial experiment directly measures the ability of the compounds to inhibit the enzymatic activity of purified Kinase Y. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute Compound X, Inhibitor A, and Inhibitor B in DMSO, followed by a further dilution in the reaction buffer.
-
In a 384-well plate, add 5 µL of each compound dilution. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor or no-enzyme wells as a positive control (0% activity).
-
Add 10 µL of a solution containing recombinant Kinase Y and its specific peptide substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at the Km concentration for Kinase Y).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement Assay
Rationale: Demonstrating that a compound can bind to its intended target in a complex cellular environment is a critical step. The NanoBRET™ Target Engagement assay is a sensitive method to quantify this interaction in live cells.
Protocol:
-
Co-transfect HEK293 cells with plasmids encoding for Kinase Y fused to the NanoLuc® luciferase and a fluorescent energy transfer probe that binds to the kinase.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of Compound X, Inhibitor A, and Inhibitor B for 2 hours.
-
Add the NanoBRET™ substrate to all wells.
-
Measure the luminescence at 460 nm and 610 nm using a plate reader.
-
Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio indicates displacement of the fluorescent probe by the compound, signifying target engagement.
-
Determine the IC50 for target engagement by plotting the BRET ratio against the compound concentration.
Comparative Data Summary
The following table summarizes the hypothetical data obtained from the benchmarking experiments.
| Parameter | Compound X | Inhibitor A | Inhibitor B |
| Biochemical IC50 (nM) | 85 | 15 | 50 |
| Cellular Target Engagement IC50 (nM) | 250 | 50 | 120 |
| Selectivity (S-Score at 1 µM) | 0.03 | 0.1 | 0.02 |
| Mechanism of Inhibition | ATP-competitive | ATP-competitive | ATP-competitive |
| NF-κB Reporter Assay IC50 (nM) | 400 | 100 | 200 |
Interpretation:
In this hypothetical scenario, Compound X demonstrates moderate potency against Kinase Y in the biochemical assay, being less potent than Inhibitor A but more potent than this data suggests. Its cellular target engagement is also evident, although a drop-off from the biochemical potency is observed, which could be due to cell permeability or efflux. Notably, Compound X shows a favorable selectivity profile, comparable to the second-generation Inhibitor B. The functional outcome in the NF-κB reporter assay aligns with the upstream target engagement data.
Signaling Pathway and Points of Inhibition
The diagram below illustrates the simplified Kinase Y-mediated NF-κB signaling pathway and the points of inhibition for the benchmarked compounds.
Figure 2: Inhibition of the Kinase Y signaling pathway.
Conclusion
This guide has outlined a structured and scientifically rigorous approach to benchmarking a novel compound, this compound (Compound X), against known inhibitors of a hypothetical target, Kinase Y. By employing a combination of biochemical and cell-based assays, it is possible to build a comprehensive comparative profile encompassing potency, target engagement, and functional cellular activity. The hypothetical data presented herein suggests that Compound X is a promising lead compound with good selectivity, warranting further investigation and optimization. This systematic benchmarking process is crucial for making informed decisions in the early stages of drug discovery.
References
- Note: As "this compound" and "Kinase Y" are hypothetical for this guide, the references below are to general methodologies and concepts relevant to kinase inhibitor benchmarking.
-
Vasta, J. D., et al. (2018). Quantitative, real-time assessment of target engagement in live cells. Cell Chemical Biology, 25(2), 226-237.e6. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Karin, M., & Ben-Neriah, Y. (2000). Phosphorylation meets ubiquitination: the control of NF-κB activity. Annual Review of Immunology, 18(1), 621-663. [Link]
Bridging the Gap: A Comparative Guide to the In Vivo Validation of 4-Oxobutanoic Acid Derivatives
Introduction: From Benchtop Promise to Preclinical Reality
4-Oxobutanoic acid, also known as succinic semialdehyde, is a critical intermediate in the metabolism of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] Derivatives of this molecule hold significant therapeutic potential, particularly as modulators of the enzyme Succinic Semialdehyde Dehydrogenase (SSADH). In the genetic disorder SSADH deficiency, impaired enzyme function leads to the accumulation of succinic semialdehyde and its subsequent reduction to γ-hydroxybutyric acid (GHB), a potent neuromodulator.[3] This accumulation is associated with a severe neurological phenotype, including intellectual disability, seizures, and ataxia.[4][5]
While in vitro assays, such as enzyme inhibition studies[6] and evaluations in neural stem cell models[7], are indispensable for initial screening, they cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) or the intricate neurophysiological environment of a living organism. Therefore, rigorous in vivo validation is the critical inflection point in the journey from a promising compound to a viable therapeutic candidate. This guide provides a comparative framework and detailed protocols for transitioning your in vitro findings on 4-oxobutanoic acid derivatives into a robust preclinical data package.
The Core Pathophysiology: Targeting the GABA Catabolism Pathway
Understanding the underlying biochemical pathway is fundamental to designing meaningful in vivo studies. The catabolism of GABA is a two-step process. First, GABA is converted to succinic semialdehyde by GABA transaminase. Subsequently, SSADH oxidizes succinic semialdehyde to succinic acid, which then enters the Krebs cycle.[3] In SSADH deficiency, this second step is blocked. The resulting buildup of succinic semialdehyde forces it down an alternative reductive pathway, creating GHB.[3]
This metabolic disruption is the central target for therapeutic intervention. The primary goal of a 4-oxobutanoic acid derivative might be to inhibit a competing pathway, restore partial SSADH activity, or mitigate the downstream effects of GABA and GHB accumulation.
Caption: GABA catabolism pathway and the metabolic block in SSADH deficiency.
Selecting the Premier In Vivo Model: The Aldh5a1 Knockout Mouse
The cornerstone of successful in vivo validation is the selection of an animal model that faithfully recapitulates the human disease state. For SSADH deficiency, the clear choice is the Aldh5a1 knockout (Aldh5a1-/-) mouse.
Causality Behind the Choice: Unlike pharmacological models induced by toxins, the Aldh5a1-/- mouse possesses the same genetic defect as human patients, providing a high-fidelity system to test mechanism-based therapies. This model displays key features of the human condition, including failure to thrive, progressive ataxia, and a predictable seizure progression from absence to fatal convulsive status epilepticus, making it an invaluable tool for assessing efficacy.[5][8]
| Feature | Aldh5a1-/- Mouse Model | Pharmacological Models (e.g., Vigabatrin-induced) | In Vitro NSC Model[7] |
| Biological Relevance | High (Genetic homolog of human disease) | Moderate (Mimics GABA elevation, not GHB) | Moderate (Cellular-level disease mechanics) |
| Key Phenotypes | Seizures, ataxia, premature lethality, elevated GABA/GHB[8][9] | Seizures, behavioral changes | GHB production, oxidative stress, mitochondrial dysfunction |
| Throughput | Low to Moderate | Moderate | High |
| Primary Use Case | Efficacy, PK/PD, chronic dosing, survival studies | Rapid screening for anti-seizure effects | High-throughput screening, mechanism of action |
| Limitations | High cost, specialized animal husbandry | Lacks the chronic neurodevelopmental aspect and GHB pathology | No systemic metabolism (ADME), lacks complex neural circuits |
Experimental Design: A Self-Validating Workflow
A robust in vivo study is a self-validating system. This requires meticulous planning, appropriate controls, and a clear sequence of experiments to establish a compound's profile. The workflow below outlines a logical progression from initial tolerability to definitive efficacy assessment.
Caption: A structured workflow for the in vivo validation of a test compound.
Core Experimental Protocols
The following protocols provide a detailed, step-by-step guide for key in vivo experiments.
Protocol 1: Single-Dose Pharmacokinetics (PK) and Brain Penetration
Rationale: Before assessing efficacy, it is crucial to understand if and how much of the compound reaches its target in the central nervous system (CNS). This study establishes the dose-exposure relationship and the brain-to-plasma ratio, which are critical for interpreting pharmacodynamic (PD) results.[10][11]
Methodology:
-
Animal Allocation: Use healthy, wild-type mice (e.g., C57BL/6J) for initial PK to conserve the more valuable Aldh5a1-/- animals. Allocate 3-4 mice per time point per dose group.
-
Dosing: Administer the 4-oxobutanoic acid derivative via the intended clinical route (e.g., oral gavage) or a screening route (e.g., intraperitoneal injection). Doses should be selected based on prior acute toxicity data.
-
Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via cardiac puncture under terminal anesthesia.
-
Brain Harvesting: Immediately following blood collection, perfuse the mouse transcardially with ice-cold saline to remove blood from the cerebral vasculature. Swiftly dissect and harvest the brain.
-
Sample Processing: Process blood to plasma. Homogenize brain tissue.
-
Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites) in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½). Determine the brain-to-plasma concentration ratio at each time point.
Protocol 2: Pharmacodynamic (PD) Assessment in Aldh5a1-/- Mice
Rationale: This protocol directly tests the hypothesis that the compound can ameliorate the disease phenotype. It combines biochemical biomarker analysis with functional outcomes. The inclusion of both a vehicle and a positive control is non-negotiable for a self-validating study.
Methodology:
-
Animal Model: Use Aldh5a1-/- mice and their wild-type littermates. The onset of severe seizures typically occurs around 3 weeks of age, providing a therapeutic window for intervention.[8]
-
Group Allocation:
-
Dosing Regimen: Administer compounds daily starting at postnatal day 14 (P14) for a predefined period (e.g., 7-10 days).
-
Phenotypic Monitoring:
-
Seizure Scoring: From P18 onwards, observe mice daily for the onset and severity of seizures (e.g., absence, vibrissal twitching, tonic-clonic convulsions). Video monitoring or electrocorticography (ECoG) can provide more quantitative data.
-
Ataxia Assessment: Perform behavioral tests like the rotarod or gait analysis to quantify motor coordination deficits.
-
-
Biomarker Analysis (Terminal): At the end of the treatment period, collect cerebrospinal fluid (CSF) and/or brain tissue.
-
Quantification: Use established methods (e.g., GC-MS or LC-MS/MS) to measure levels of GABA and GHB.[4]
-
Data Analysis: Compare the mean seizure scores, motor performance, and biomarker levels between the treatment groups and the vehicle-treated Aldh5a1-/- group using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).
Interpreting the Data: Bridging the In Vitro to In Vivo Divide
A successful outcome is not merely a statistically significant result but a coherent narrative that links the in vitro mechanism to in vivo efficacy.
| Derivative | In Vitro SSADH IC50 | In Vivo PK (Brain AUC) | In Vivo PD (GHB Reduction) | In Vivo Efficacy (Seizure Score) | Go/No-Go |
| Compound A | 50 nM | High | 75% | 4.2 -> 1.5 | Go |
| Compound B | 10 nM | Low | 5% | 4.2 -> 4.0 | No-Go (Poor PK) |
| Compound C | 5 µM | High | 10% | 4.2 -> 3.8 | No-Go (Poor Potency) |
| Compound D | 60 nM | High | 70% | 4.2 -> 3.9 | No-Go (PK/PD Disconnect) |
Analysis of Scenarios:
-
Compound A: Represents the ideal candidate. Good in vitro potency translates to high brain exposure, significant target engagement (GHB reduction), and a strong functional effect (seizure reduction).
-
Compound B: Highlights a common pitfall. Excellent in vitro potency is rendered irrelevant by poor brain penetration. This emphasizes the necessity of early PK studies.
-
Compound C: Shows that even with good exposure, a compound with weak intrinsic potency is unlikely to succeed.
-
Compound D: Illustrates a PK/PD disconnect. The compound reaches the brain and modulates its direct biomarker but fails to impact the functional phenotype. This could suggest that GHB reduction alone is insufficient or that the compound has off-target effects that negate its benefit.
Conclusion
The transition from in vitro discovery to in vivo validation is the most challenging, yet most critical, phase in the development of novel therapeutics for disorders like SSADH deficiency. By employing a genetically relevant animal model, structuring experiments in a logical, self-validating workflow, and meticulously correlating pharmacokinetic and pharmacodynamic data, researchers can build a compelling case for their 4-oxobutanoic acid derivatives. This rigorous, mechanism-based approach ensures that only the most promising candidates, those with a clear line of sight from molecular interaction to physiological effect, advance toward clinical evaluation.
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Safety Operating Guide
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid proper disposal procedures
An In-Depth Guide to the Proper Disposal of 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid
The proper management of chemical waste is a critical aspect of laboratory safety and environmental stewardship.[1] This guide outlines the necessary protocols for the disposal of this compound, emphasizing a safety-first approach from the point of generation to final disposal.[1][2] Adherence to these procedures is essential to comply with federal, state, and local regulations.[3][4]
Hazard Assessment and Characterization
All laboratory personnel must be trained on the proper handling, storage, and disposal of hazardous wastes.[9][10] This training should include spill response and waste minimization practices.[10]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Compatible chemical-resistant gloves. It is advised to consult the glove manufacturer's specifications for compatibility. |
| Body Protection | A standard laboratory coat. |
| Respiratory | Generally not required for small quantities in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Spill Management
Accidental spills must be cleaned up immediately and the resulting materials disposed of as hazardous waste.[9]
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, sweep up the solid material.[11]
-
Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.[9][11]
-
Clean the spill area with a suitable solvent or detergent and water.
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[9]
-
Prevent the spill from entering drains or waterways.[11]
Disposal Procedures
The disposal of this compound must adhere to a structured and compliant workflow. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[10][12] Evaporation is also not an acceptable method of disposal.[10][12]
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][13]
-
Do not mix this compound with other waste streams.[14]
-
Store it separately from incompatible materials such as strong oxidizing agents and strong acids.[11][13]
Step 2: Containerization
Select a suitable container for accumulating the waste.
-
The container must be in good condition, free of leaks, cracks, or corrosion.[4]
-
It must be compatible with the chemical. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally preferred.[3]
-
The container must have a tight-fitting screw cap to prevent spills and evaporation.[4][13]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[13]
Step 3: Labeling
Properly label all waste containers.[3] The label should include:
-
The words "HAZARDOUS WASTE".[14]
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
The date when waste was first added to the container.[10]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[3][13][14]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[3][14]
-
Store the waste container in a designated SAA, which should include secondary containment like a tray or tub.[1][13]
-
Keep the waste container closed at all times, except when adding waste.[3][10]
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA.[3][9][10] For acutely toxic waste, the limit is one quart.[3][9][10]
Step 5: Arranging for Disposal
Contact your institution's EHS department to schedule a pickup of the hazardous waste.[3][10]
-
Do not transport hazardous waste yourself.[10]
-
The EHS department will ensure the waste is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[2][4]
-
A hazardous waste manifest will be used to track the waste from your laboratory to its final destination, in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[4][5][15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Empty Container Disposal
Empty containers that once held this compound must also be managed properly.
-
If the chemical is determined to be an acute hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent.[1][9][10] The rinsate must be collected and disposed of as hazardous waste.[1][10]
-
For non-acute hazardous waste, thoroughly empty the container.
-
Dispose of the rinsed and defaced container in the regular trash or as directed by your institution's policies.[9][10]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem. Always consult your institution's specific chemical hygiene plan and EHS guidelines.
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A Researcher's Guide to the Safe Handling of 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid. The information herein is synthesized from established safety protocols for structurally similar compounds and general chemical handling best practices. It is imperative to conduct a thorough risk assessment for your specific experimental conditions and to always adhere to your institution's environmental health and safety guidelines.
Hazard Identification and Risk Mitigation
The structural components of this compound—an aromatic amine, a carboxylic acid, and an amide linkage—suggest potential for biological activity and associated hazards. Similar chemical powders can cause harm through inhalation of dust particles, skin contact, or accidental ingestion.[2] Therefore, a multi-faceted approach to personal protective equipment (PPE) is crucial.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE when working with this compound, particularly in its powdered form.
| Protection Type | Required PPE | Specifications and Best Practices |
| Hand Protection | Nitrile gloves | Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated.[3] Do not wear gloves outside of the laboratory. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | Must be worn at all times when handling the solid compound or solutions. A face shield provides additional protection against splashes.[1][4] |
| Body Protection | Laboratory coat | A fully buttoned lab coat made of a suitable material is necessary to prevent skin exposure.[1] |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent the inhalation of dust particles.[1][5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe laboratory environment. The following procedures should be followed when handling this compound.
Engineering Controls
All work with the solid form of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6] The fume hood provides a controlled environment that captures and exhausts airborne particles. Ensure the fume hood has adequate airflow before beginning any work.
Weighing and Aliquoting the Compound
-
Preparation : Before starting, ensure all necessary equipment and PPE are readily available. The work area within the chemical fume hood should be clean and uncluttered.
-
Tare the Balance : Place a clean, tared weigh boat on the analytical balance inside the fume hood.
-
Dispensing the Powder : Carefully dispense the desired amount of this compound onto the weigh boat, minimizing the creation of dust.[7]
-
Container Closure : Promptly and securely close the main container of the chemical.
-
Transfer : Carefully transfer the weighed powder to your reaction vessel or solvent.
Handling Solutions
-
Controlled Environment : All procedures involving the handling of solutions containing this compound should be conducted within a chemical fume hood.[1]
-
Avoid Contact : Avoid direct contact with skin and eyes.[3]
-
Sealed Containers : Keep containers sealed when not in use to prevent evaporation and spills.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing.[8]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Spill : Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department.[1][7]
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.
-
Waste Classification : this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Containerization : Collect waste in suitable, closed, and clearly labeled containers.[3][9] The label should include the words "HAZARDOUS WASTE" and the full chemical name.[9]
-
Segregation : Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Disposal Method : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]
-
Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[3]
Workflow Diagrams
The following diagrams illustrate the key decision-making and procedural workflows for the safe handling of this compound.
Caption: PPE selection workflow based on the physical form of the compound and handling location.
Caption: Step-by-step workflow for the proper disposal of chemical waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
